molecular formula C18H22FN5OS B10773897 FATP1-IN-1

FATP1-IN-1

Cat. No.: B10773897
M. Wt: 375.5 g/mol
InChI Key: ORQHHLPTMSGMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FATP1-IN-1 is a useful research compound. Its molecular formula is C18H22FN5OS and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22FN5OS

Molecular Weight

375.5 g/mol

IUPAC Name

2-[4-(5-fluoro-2-pyridinyl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H22FN5OS/c19-13-5-6-16(20-11-13)24-9-7-23(8-10-24)12-17(25)22-18-21-14-3-1-2-4-15(14)26-18/h5-6,11H,1-4,7-10,12H2,(H,21,22,25)

InChI Key

ORQHHLPTMSGMQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=NC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

FATP1-IN-1: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FATP1-IN-1 is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1), a key regulator of long-chain fatty acid uptake and metabolism. By inhibiting the intrinsic acyl-CoA synthetase activity of FATP1, this compound serves as a critical tool for elucidating the role of FATP1 in various physiological and pathophysiological processes, including insulin resistance, diet-induced obesity, and inflammation. This document provides a comprehensive overview of the function of this compound, detailed experimental protocols for its use, and a summary of its quantitative parameters.

Introduction to FATP1 and the Mechanism of this compound

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a bifunctional protein that facilitates the transport of long-chain fatty acids (LCFAs) across the plasma membrane and subsequently activates them to fatty acyl-CoAs through its acyl-CoA synthetase activity.[1][2] This process, often referred to as "vectorial acylation," is crucial for the metabolic trapping and intracellular utilization of fatty acids.[3] FATP1 is highly expressed in metabolic tissues such as adipose tissue, skeletal muscle, and heart.[4] Its activity is dynamically regulated, notably by insulin, which promotes its translocation from intracellular compartments to the plasma membrane, thereby increasing LCFA uptake.[5][6]

This compound, also identified as compound 5k in initial discovery studies, directly inhibits the acyl-CoA synthetase activity of FATP1.[7][8] This inhibition blocks the conversion of LCFAs to their CoA esters, which is believed to be the driving force for their transport into the cell.[3] Consequently, this compound effectively reduces the cellular uptake of long-chain fatty acids in tissues and cell types where FATP1 is the predominant fatty acid transporter.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing essential data for experimental design.

Table 1: In Vitro Potency of this compound
TargetSpeciesIC50 (µM)Reference
FATP1 Acyl-CoA Synthetase ActivityHuman0.046[8]
FATP1 Acyl-CoA Synthetase ActivityMouse0.60[8]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterValueUnitsDosingReference
Cmax5.5µg/mL10 mg/kg, p.o.[8]
AUC36µg·h/mL10 mg/kg, p.o.[8]
Tmax0.33hours10 mg/kg, p.o.[8]

Signaling and Metabolic Pathways

The inhibition of FATP1 by this compound has significant downstream effects on cellular metabolism and signaling. The following diagram illustrates the central role of FATP1 in fatty acid metabolism and the consequences of its inhibition.

FATP1_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA_out Long-Chain Fatty Acids FATP1 FATP1 LCFA_out->FATP1 Transport LCFA_in Intracellular LCFA FATP1->LCFA_in Transport Acyl_CoA Fatty Acyl-CoA LCFA_in->Acyl_CoA Acyl-CoA Synthetase Activity (FATP1) Metabolism Metabolic Fates: - β-oxidation - Triglyceride synthesis - Ceramide synthesis Acyl_CoA->Metabolism Signaling Downstream Signaling: - Insulin Signaling - Inflammatory Pathways (e.g., JNK) Acyl_CoA->Signaling FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibition

This compound inhibits the acyl-CoA synthetase activity of FATP1.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Acyl-CoA Synthetase Activity Assay

This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetase activity.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of FATP1.

Materials:

  • Recombinant human or mouse FATP1

  • This compound (dissolved in DMSO)

  • [1-¹⁴C]-labeled long-chain fatty acid (e.g., oleic acid)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, and MgCl₂.

  • Prepare serial dilutions of this compound in DMSO. Add the inhibitor or DMSO (vehicle control) to the reaction mixture.

  • Add recombinant FATP1 to the mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the [1-¹⁴C]-labeled fatty acid substrate (pre-complexed to BSA).

  • Incubate the reaction for 20-30 minutes at 37°C.

  • Terminate the reaction by adding an acidic solution (e.g., 10% acetic acid in isopropanol).

  • Partition the aqueous and organic phases by adding heptane and water, followed by vortexing and centrifugation. The radiolabeled fatty acyl-CoA will remain in the aqueous phase, while the unreacted fatty acid will move to the organic phase.

  • Collect an aliquot of the aqueous phase, add to a scintillation vial with scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

AcylCoA_Assay_Workflow A Prepare Reaction Mix (Buffer, ATP, CoA, MgCl2) B Add this compound or Vehicle A->B C Add Recombinant FATP1 B->C D Pre-incubate (37°C, 15 min) C->D E Initiate with [14C]-Fatty Acid D->E F Incubate (37°C, 20-30 min) E->F G Terminate Reaction F->G H Phase Separation G->H I Measure Radioactivity of Aqueous Phase H->I J Calculate IC50 I->J

Workflow for the in vitro acyl-CoA synthetase activity assay.
Cellular Fatty Acid Uptake Assay

This protocol describes a cell-based assay to measure the effect of this compound on fatty acid uptake, for example, in 3T3-L1 adipocytes or other relevant cell lines.

Objective: To quantify the inhibition of long-chain fatty acid uptake in intact cells by this compound.

Materials:

  • 3T3-L1 adipocytes (or other cell line of interest) cultured in appropriate plates

  • This compound (dissolved in DMSO)

  • Radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled (e.g., BODIPY) long-chain fatty acid

  • Fatty acid-free BSA

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (optional, for studying insulin-stimulated uptake)

  • Phloretin (a general inhibitor of protein-mediated transport, as a positive control)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed and culture cells to the desired confluency (for 3T3-L1, differentiate into mature adipocytes).

  • Wash the cells with serum-free medium and then with KRH buffer.

  • Pre-incubate the cells with this compound (e.g., 12.5 µM) or vehicle (DMSO) in KRH buffer for a specified time (e.g., 2 hours) at 37°C.[9] Include a positive control group with phloretin.

  • For insulin-stimulated uptake, add insulin (e.g., 100 nM) during the last 30 minutes of the pre-incubation.[5]

  • Prepare the fatty acid uptake solution by complexing the labeled fatty acid with fatty acid-free BSA in KRH buffer.

  • Remove the pre-incubation buffer and add the fatty acid uptake solution to the cells.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing 0.5% BSA to remove unbound fatty acids.

  • Lyse the cells with lysis buffer.

  • For radiolabeled fatty acids, measure the radioactivity of the cell lysate using a scintillation counter. For fluorescently labeled fatty acids, measure the fluorescence using a plate reader.

  • Normalize the uptake to the protein concentration of the cell lysate.

  • Calculate the percentage of inhibition of fatty acid uptake by this compound.

FattyAcid_Uptake_Workflow A Culture and Differentiate Cells (e.g., 3T3-L1 adipocytes) B Pre-incubate with this compound or Vehicle (2h, 37°C) A->B C Add Labeled Fatty Acid Solution B->C D Incubate (1-5 min, 37°C) C->D E Stop and Wash with Cold Buffer D->E F Lyse Cells E->F G Measure Radioactivity/Fluorescence F->G H Normalize to Protein Content G->H I Calculate % Inhibition H->I

Workflow for the cellular fatty acid uptake assay.

Conclusion

This compound is an invaluable research tool for investigating the multifaceted roles of FATP1 in cellular and systemic lipid metabolism. Its high potency and specificity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting fatty acid transport in metabolic diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

The Discovery and Development of FATP1-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of FATP1-IN-1, a potent and selective inhibitor of Fatty Acid Transport Protein 1 (FATP1). FATP1 is a key protein involved in the cellular uptake of long-chain fatty acids and has emerged as a promising therapeutic target for metabolic diseases.

Introduction to FATP1

Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is an integral membrane protein that facilitates the transport of long-chain fatty acids across the plasma membrane. It is highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart. FATP1 is a bifunctional protein, possessing both fatty acid transport and acyl-CoA synthetase activities. This dual function is crucial for the vectorial acylation process, where fatty acids are activated to acyl-CoAs upon entering the cell, thereby "trapping" them and driving their subsequent metabolic fate.

The activity of FATP1 is dynamically regulated, notably by insulin. In response to insulin signaling, FATP1 translocates from intracellular compartments to the plasma membrane, leading to an increase in fatty acid uptake.[1][2] This process is analogous to the insulin-mediated translocation of the glucose transporter GLUT4. Given its central role in fatty acid metabolism and its link to insulin sensitivity, FATP1 has been identified as a key target for therapeutic intervention in metabolic disorders.

Discovery of this compound

This compound (also referred to as compound 5k) was identified through a focused drug discovery program aimed at developing novel inhibitors of FATP1. The discovery process centered on a series of arylpiperazine derivatives, which were optimized to enhance potency and improve pharmacokinetic properties.[3][4] This lead optimization effort led to the identification of this compound as a highly potent inhibitor of FATP1's acyl-CoA synthetase activity.

Lead Discovery and Optimization

The initial discovery and subsequent optimization of the arylpiperazine series involved a systematic structure-activity relationship (SAR) study. Researchers synthesized and evaluated a range of arylpiperazine derivatives to identify key structural motifs responsible for potent FATP1 inhibition. This process ultimately yielded this compound and a related compound, 12a (FATP1-IN-2), as lead candidates with promising in vitro activity and favorable pharmacokinetic profiles.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the acyl-CoA synthetase activity of FATP1.[5] By blocking this enzymatic function, the inhibitor prevents the conversion of long-chain fatty acids into their CoA esters. This inhibition disrupts the "metabolic trapping" mechanism, thereby reducing the overall cellular uptake of fatty acids.

cluster_membrane Plasma Membrane FATP1 FATP1 LCFA_intra Long-Chain Fatty Acid (Intracellular) FATP1->LCFA_intra LCFA_extra Long-Chain Fatty Acid (Extracellular) LCFA_extra->FATP1 Transport Acyl_CoA Fatty Acyl-CoA LCFA_intra->Acyl_CoA Acyl-CoA Synthetase Activity (FATP1) Metabolism Downstream Metabolism (e.g., β-oxidation, TG synthesis) Acyl_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the related compound FATP1-IN-2.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (µM)Reference
This compound (5k)Human FATP10.046[5]
This compound (5k)Mouse FATP10.60[5]
FATP1-IN-2 (12a)Human FATP10.43[6]
FATP1-IN-2 (12a)Mouse FATP10.39[6]

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, p.o.)

ParameterValueUnitReference
Cmax5.5µg/mL[5]
AUC36µg·h/mL[5]
Tmax0.33hours[5]

Experimental Protocols

Synthesis of this compound (Compound 5k)

The synthesis of the arylpiperazine series of FATP1 inhibitors, including this compound, is described in the primary literature.[3] A generalized synthetic scheme is as follows:

A Arylpiperazine Precursor C This compound (5k) A->C Amide Coupling B Carboxylic Acid Derivative B->C

Figure 2: Generalized Synthetic Workflow for this compound.

A detailed, step-by-step protocol would require access to the full experimental procedures within the cited publication.

FATP1 Acyl-CoA Synthetase Inhibition Assay

The inhibitory activity of this compound was determined by measuring its effect on the acyl-CoA synthetase function of FATP1. A radiometric assay is a common method for this purpose.

Principle: The assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA in the presence of FATP1, ATP, and Coenzyme A. The amount of radiolabeled acyl-CoA formed is quantified, and the inhibitory effect of the compound is determined by the reduction in product formation.

General Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, Coenzyme A, MgCl2, and a radiolabeled long-chain fatty acid (e.g., [14C]oleic acid) bound to bovine serum albumin (BSA).

  • Enzyme and Inhibitor Incubation: Recombinant human or mouse FATP1 is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme/inhibitor mixture to the reaction buffer and incubated at a controlled temperature. The reaction is then stopped, typically by the addition of a solution that precipitates the unreacted fatty acid.

  • Quantification: The radiolabeled fatty acyl-CoA product is separated from the unreacted fatty acid and quantified using scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Triglyceride Accumulation Study

The in vivo efficacy of this compound was assessed by evaluating its effect on triglyceride accumulation in various tissues.[3][4]

General Protocol:

  • Animal Model: Mice are typically used for these studies.

  • Dosing: this compound is administered to the animals, usually via oral gavage, at a specified dose and for a defined period. A vehicle control group is also included.

  • Tissue Collection: At the end of the study period, animals are euthanized, and tissues of interest (e.g., liver, skeletal muscle) are collected.

  • Triglyceride Extraction and Quantification: Lipids are extracted from the collected tissues, and the triglyceride content is quantified using a commercially available assay kit.

  • Data Analysis: The triglyceride levels in the tissues of the treated group are compared to those of the control group to determine the effect of the inhibitor.

FATP1 Signaling Pathway

FATP1 is a key component of the insulin signaling pathway related to fatty acid metabolism. The following diagram illustrates the simplified signaling cascade leading to FATP1-mediated fatty acid uptake.

Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt) Insulin_Receptor->Signaling_Cascade FATP1_Vesicle Intracellular Vesicle with FATP1 Signaling_Cascade->FATP1_Vesicle Promotes Translocation FATP1_PM FATP1 at Plasma Membrane FATP1_Vesicle->FATP1_PM LCFA_Uptake Increased Long-Chain Fatty Acid Uptake FATP1_PM->LCFA_Uptake

Figure 3: Simplified FATP1 Insulin Signaling Pathway.

Upon insulin binding to its receptor, a downstream signaling cascade is activated, which promotes the translocation of FATP1-containing vesicles to the plasma membrane.[1][2] This increases the number of FATP1 transporters at the cell surface, leading to enhanced uptake of long-chain fatty acids.

Conclusion

This compound is a potent and selective inhibitor of FATP1 that has demonstrated significant in vitro and in vivo activity. Its discovery and development represent a promising advancement in the pursuit of novel therapeutics for metabolic diseases. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of targeting FATP1 with small molecule inhibitors like this compound.

References

FATP1-IN-1: A Technical Guide to its Role in Cellular Fatty Acid Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key transmembrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells.[1][2] Its activity is crucial in metabolic tissues such as adipose tissue, skeletal muscle, and the heart.[1] FATP1 is not merely a passive transporter; it possesses intrinsic acyl-CoA synthetase activity, which is thought to trap fatty acids intracellularly by converting them to their acyl-CoA derivatives, thereby driving their net influx.[3][4][5] Given its pivotal role in fatty acid metabolism, FATP1 has emerged as a significant therapeutic target for metabolic disorders, including obesity and type 2 diabetes. This technical guide focuses on FATP1-IN-1, a small molecule inhibitor of FATP1, detailing its mechanism of action, its impact on fatty acid uptake, and the experimental protocols used to characterize its function.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent inhibitor of the acyl-CoA synthetase activity of FATP1.[6][7] By blocking this enzymatic function, this compound effectively reduces the cellular uptake of long-chain fatty acids. The inhibitory potency of this compound has been quantified against both human and mouse FATP1.

Compound Target Assay Type IC50 (μM) Reference
This compoundRecombinant Human FATP1Acyl-CoA Synthetase Activity0.046[6][7]
This compoundRecombinant Mouse FATP1Acyl-CoA Synthetase Activity0.60[6][7]
FATP1-IN-2Recombinant Human FATP1Acyl-CoA Synthetase Activity0.43[8][9]
FATP1-IN-2Recombinant Mouse FATP1Acyl-CoA Synthetase Activity0.39[8][9]

Signaling Pathways Involving FATP1

FATP1-mediated fatty acid uptake is a regulated process, integrated into broader cellular signaling networks. Two key pathways are the insulin signaling cascade, which promotes the translocation of FATP1 to the plasma membrane, and a pro-inflammatory pathway in macrophages involving ceramide and JNK signaling.

Insulin-Mediated FATP1 Translocation

Insulin stimulates the uptake of fatty acids in sensitive tissues like adipocytes and skeletal muscle by inducing the translocation of FATP1 from intracellular compartments to the plasma membrane.[1][2] This process is analogous to the well-characterized insulin-dependent trafficking of the glucose transporter GLUT4.

FATP1_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates FATP1_PM FATP1 FA_uptake Fatty Acid Uptake FATP1_PM->FA_uptake Mediates Akt Akt PI3K->Akt Activates Vesicle FATP1-containing Vesicle Akt->Vesicle Promotes Translocation Vesicle->FATP1_PM

Insulin signaling pathway leading to FATP1 translocation and fatty acid uptake.
FATP1 in Macrophage Inflammatory Signaling

In macrophages, FATP1 plays a role in the inflammatory response. Increased fatty acid uptake mediated by FATP1 can lead to elevated intracellular ceramide levels, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, promoting the production of pro-inflammatory cytokines like TNFα and IL-6.[10]

FATP1_Macrophage_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 FA Fatty Acids FATP1_PM FATP1 FA->FATP1_PM JNK JNK TLR4->JNK Activates Ceramide Ceramide FATP1_PM->Ceramide Increases Ceramide->JNK Activates Cytokines TNFα, IL-6 JNK->Cytokines Induces Production

FATP1-mediated signaling in macrophage inflammatory response.

Experimental Protocols

Characterizing the role of this compound in fatty acid uptake involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

In Vitro Acyl-CoA Synthetase Activity Assay

This assay directly measures the enzymatic activity of FATP1 and its inhibition by this compound.

Principle: The assay quantifies the conversion of a fatty acid substrate to its corresponding acyl-CoA in the presence of ATP and Coenzyme A. The reaction can be monitored by various methods, including radiolabeling or chromatography.

Materials:

  • Recombinant human or mouse FATP1

  • Fatty acid substrate (e.g., palmitic acid, oleic acid)

  • [1-14C]-labeled fatty acid (for radiometric assay)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and Triton X-100)

  • This compound (dissolved in DMSO)

  • Scintillation cocktail (for radiometric assay)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, and the fatty acid substrate (including a tracer amount of radiolabeled fatty acid).

  • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding recombinant FATP1 protein.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Extract the unreacted fatty acids into an organic phase (e.g., heptane).

  • Quantify the amount of radiolabeled acyl-CoA remaining in the aqueous phase using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

AcylCoA_Assay_Workflow A Prepare Reaction Mix (Buffer, ATP, CoA, Fatty Acid) B Add this compound or Vehicle A->B C Pre-incubate B->C D Initiate with FATP1 C->D E Incubate at 37°C D->E F Stop Reaction E->F G Extract Unreacted Fatty Acid F->G H Quantify Acyl-CoA G->H I Calculate IC50 H->I

Workflow for the in vitro Acyl-CoA synthetase activity assay.
Cell-Based Fatty Acid Uptake Assay

This assay measures the ability of cells to take up fatty acids from the extracellular environment and the inhibitory effect of this compound on this process.

Principle: Cells are incubated with a fluorescently labeled or radiolabeled long-chain fatty acid. The amount of fatty acid incorporated into the cells is then quantified.

Materials:

  • Cell line expressing FATP1 (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or engineered cell lines overexpressing FATP1)

  • Cell culture medium

  • Fluorescent fatty acid analog (e.g., BODIPY-C12) or radiolabeled fatty acid (e.g., [3H]oleic acid or [14C]palmitic acid) complexed to fatty acid-free bovine serum albumin (BSA)

  • This compound

  • Wash buffer (e.g., phosphate-buffered saline, PBS)

  • Cell lysis buffer (for radiolabeled assay)

  • Fluorescence plate reader or scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency. For 3T3-L1 cells, differentiate them into adipocytes.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for a specified time (e.g., 1-2 hours).

  • Prepare the fatty acid uptake solution by mixing the labeled fatty acid with fatty acid-free BSA in serum-free medium.

  • Remove the pre-treatment medium and add the fatty acid uptake solution to the cells.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Stop the uptake by rapidly washing the cells with ice-cold wash buffer containing a high concentration of unlabeled fatty acid or a stop solution.

  • For fluorescent assays, measure the intracellular fluorescence using a plate reader.

  • For radiolabeled assays, lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Normalize the uptake to the protein content of the cells.

  • Calculate the percentage of inhibition and determine the IC50 value.

FA_Uptake_Assay_Workflow A Seed and Culture Cells B Pre-treat with this compound A->B C Add Labeled Fatty Acid B->C D Incubate for Uptake C->D E Stop Uptake and Wash D->E F Measure Intracellular Signal (Fluorescence or Radioactivity) E->F G Normalize to Protein Content F->G H Calculate IC50 G->H

Workflow for the cell-based fatty acid uptake assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FATP1 in fatty acid metabolism and for exploring its therapeutic potential. Its ability to potently inhibit the acyl-CoA synthetase activity of FATP1 provides a direct mechanism for reducing cellular fatty acid uptake. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive framework for researchers and drug development professionals to study FATP1 function and to discover and characterize novel modulators of this important metabolic protein.

References

An In-Depth Technical Guide to FATP1-IN-1 and its Effects on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key protein in lipid metabolism. It facilitates the uptake of long-chain fatty acids into cells and possesses intrinsic acyl-CoA synthetase activity, which is crucial for trapping fatty acids within the cell for subsequent metabolic processes.[1][2] FATP1 is highly expressed in tissues with active fatty acid metabolism, such as skeletal muscle, adipose tissue, and the heart. Its activity is implicated in various physiological and pathological processes, including insulin resistance, diet-induced obesity, and potentially cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide focuses on FATP1-IN-1, a potent inhibitor of FATP1, and its effects on lipid metabolism.

This compound: A Potent Inhibitor of FATP1

This compound, also referred to as compound 5k, is an arylpiperazine derivative identified as a potent inhibitor of FATP1.[5][6] It inhibits the acyl-CoA synthetase activity of both human and mouse FATP1, thereby blocking the initial step of fatty acid metabolism mediated by this protein.[4][6]

Chemical Properties
PropertyValue
CAS Number 1431945-95-7
Molecular Formula C₁₈H₂₂FN₅OS
Molecular Weight 375.46 g/mol

Mechanism of Action

This compound exerts its effects by directly inhibiting the acyl-CoA synthetase activity of FATP1. This enzymatic activity is essential for the conversion of free fatty acids into fatty acyl-CoA, a process that "traps" the fatty acids inside the cell and commits them to various metabolic fates, including triglyceride synthesis for storage or β-oxidation for energy production. By inhibiting this crucial step, this compound effectively reduces the cellular uptake and subsequent metabolism of long-chain fatty acids mediated by FATP1.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro potency and in vivo pharmacokinetics of this compound.

Table 1: In Vitro Potency of this compound
TargetIC₅₀ (μM)Source
Human FATP1 (acyl-CoA synthetase activity)0.046[4][6]
Mouse FATP1 (acyl-CoA synthetase activity)0.60[4][6]
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, p.o.)
ParameterValueUnitSource
Cₘₐₓ5.5μg/mL[4][6]
Tₘₐₓ0.33hours[4][6]
AUC36μg·h/mL[4][6]

Note: The in vivo evaluation of this compound on triglyceride accumulation in the liver, white gastrocnemius muscle, and soleus has been described, but specific quantitative data from this study is not publicly available in the reviewed literature.[5][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

FATP1 is involved in insulin-mediated glucose and lipid metabolism. Insulin signaling promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing fatty acid uptake.

FATP1_Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt FATP1_Vesicle Intracellular FATP1 Vesicles Akt->FATP1_Vesicle Translocation FATP1_PM FATP1 at Plasma Membrane FATP1_Vesicle->FATP1_PM FA_Uptake Fatty Acid Uptake FATP1_PM->FA_Uptake FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibition

Insulin signaling pathway leading to FATP1 translocation and its inhibition by this compound.

FATP1 functions in concert with other proteins, such as Acyl-CoA Synthetase Long-chain family member 1 (ACSL1), in a process termed vectorial acylation to facilitate fatty acid uptake and activation.

FATP1_Vectorial_Acylation cluster_membrane Plasma Membrane Associated Complex Extracellular_FA Extracellular Long-Chain Fatty Acid FATP1 FATP1 Extracellular_FA->FATP1 Transport Plasma_Membrane Plasma Membrane ACSL1 ACSL1 FATP1->ACSL1 Forms Complex Intracellular_FA Intracellular Fatty Acid FATP1->Intracellular_FA Fatty_Acyl_CoA Fatty Acyl-CoA FATP1->Fatty_Acyl_CoA Intracellular_FA->FATP1 Acyl-CoA Synthetase Activity CoA CoA CoA->FATP1 Metabolism Metabolic Pathways (e.g., β-oxidation, Triglyceride Synthesis) Fatty_Acyl_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibition

Vectorial acylation mechanism involving FATP1 and ACSL1, and inhibition by this compound.
Experimental Workflows

The following diagram illustrates a typical workflow for screening and characterizing FATP1 inhibitors like this compound.

FATP1_Inhibitor_Workflow start Start: Compound Library in_vitro_assay In Vitro FATP1 Acyl-CoA Synthetase Assay start->in_vitro_assay ic50 Determine IC₅₀ in_vitro_assay->ic50 hit_compounds Identify Hit Compounds (e.g., this compound) ic50->hit_compounds cell_based_assay Cell-Based Fatty Acid Uptake Assay hit_compounds->cell_based_assay pk_studies In Vivo Pharmacokinetic Studies (e.g., in mice) hit_compounds->pk_studies lead_optimization Lead Optimization cell_based_assay->lead_optimization in_vivo_efficacy In Vivo Efficacy Studies (e.g., Triglyceride Accumulation) pk_studies->in_vivo_efficacy in_vivo_efficacy->lead_optimization end Candidate Drug lead_optimization->end

Experimental workflow for the discovery and development of FATP1 inhibitors.

Detailed Experimental Protocols

FATP1 Acyl-CoA Synthetase Activity Assay (In Vitro)

This assay measures the enzymatic activity of FATP1 by quantifying the formation of radiolabeled fatty acyl-CoA from a radiolabeled fatty acid substrate.

  • Materials:

    • Recombinant human or mouse FATP1

    • [¹⁴C]Palmitic acid (or other long-chain fatty acid)

    • Coenzyme A (CoA)

    • ATP

    • MgCl₂

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Scintillation cocktail and vials

    • This compound or other test compounds dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, and BSA.

    • Add the test compound (e.g., this compound) at various concentrations or DMSO (vehicle control) to the reaction mixture.

    • Pre-incubate the mixture with recombinant FATP1 for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding [¹⁴C]palmitic acid.

    • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water mixture).

    • Separate the radiolabeled fatty acyl-CoA from the unreacted [¹⁴C]palmitic acid using a phase separation method.

    • Quantify the amount of [¹⁴C]fatty acyl-CoA in the aqueous phase by liquid scintillation counting.

    • Calculate the percent inhibition of FATP1 activity by the test compound and determine the IC₅₀ value.

Cellular Fatty Acid Uptake Assay

This assay measures the ability of cells to take up fatty acids from the extracellular environment, a process facilitated by FATP1.

  • Materials:

    • Cell line expressing FATP1 (e.g., C2C12 myotubes, 3T3-L1 adipocytes)

    • Fluorescently labeled fatty acid analog (e.g., BODIPY-C12) or radiolabeled fatty acid ([³H]palmitate or [¹⁴C]oleic acid)

    • Cell culture medium

    • This compound or other test compounds

    • Washing buffer (e.g., ice-cold PBS)

    • Lysis buffer

    • Fluorescence plate reader or scintillation counter

  • Procedure:

    • Seed cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.

    • Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations in serum-free medium for a defined period (e.g., 30-60 minutes).

    • Add the fluorescently or radiolabeled fatty acid to the medium and incubate for a short period (e.g., 1-5 minutes) to measure the initial uptake rate.

    • Stop the uptake by rapidly washing the cells with ice-cold washing buffer.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the fluorescence intensity or radioactivity in the cell lysate.

    • Normalize the uptake to the total protein concentration in each well.

    • Calculate the percent inhibition of fatty acid uptake by the test compound.

In Vivo Triglyceride Accumulation Study in Mice

This protocol is a general guideline for assessing the effect of a FATP1 inhibitor on tissue triglyceride levels in mice.

  • Animals:

    • Male C57BL/6J mice (or other appropriate strain)

  • Materials:

    • This compound

    • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

    • High-fat diet (optional, to induce lipid accumulation)

    • Tissue homogenization buffer

    • Triglyceride quantification kit

  • Procedure:

    • Acclimatize mice and, if applicable, place them on a high-fat diet for a specified period to induce obesity and tissue lipid accumulation.

    • Divide the mice into a vehicle control group and a treatment group (this compound).

    • Administer this compound or vehicle daily by oral gavage at a specified dose (e.g., 10 mg/kg) for a defined duration (e.g., 4 weeks).[8]

    • At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, gastrocnemius muscle, soleus muscle).

    • Homogenize the tissues in an appropriate buffer.

    • Extract lipids from the tissue homogenates.

    • Quantify the triglyceride content in the lipid extracts using a commercial triglyceride quantification kit.

    • Compare the triglyceride levels in the tissues of the this compound treated group to the vehicle-treated group.

Conclusion

This compound is a valuable research tool for investigating the role of FATP1 in lipid metabolism and related pathologies. Its potency and in vivo activity make it a promising lead compound for the development of therapeutics targeting diseases characterized by dysregulated fatty acid metabolism. Further studies are warranted to fully elucidate the in vivo efficacy and long-term effects of FATP1 inhibition. This guide provides a comprehensive overview of the current knowledge on this compound and detailed protocols to facilitate further research in this area.

References

FATP1-IN-1: A Technical Guide for a Chemical Probe of Fatty Acid Transport Protein 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Transport Protein 1 (FATP1), a key player in cellular long-chain fatty acid (LCFA) uptake and metabolism, has emerged as a significant therapeutic target for metabolic diseases and cancer. FATP1-IN-1, a potent arylpiperazine-based inhibitor, serves as a valuable chemical probe to dissect the physiological and pathological roles of FATP1. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and the signaling context of its target. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction to FATP1 and the Chemical Probe this compound

Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is a transmembrane protein highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart.[1][2] FATP1 facilitates the uptake of LCFAs across the plasma membrane and possesses intrinsic acyl-CoA synthetase activity, which is believed to "trap" fatty acids intracellularly by converting them to their CoA esters, a process termed "vectorial acylation".[3][4][5] This dual function positions FATP1 as a critical regulator of cellular energy homeostasis. Dysregulation of FATP1 has been implicated in insulin resistance, obesity, and certain cancers.[1][6][7]

This compound (also referred to as compound 5k) is a potent and selective inhibitor of FATP1.[5][8][9] It belongs to a class of arylpiperazine derivatives and acts by inhibiting the acyl-CoA synthetase activity of FATP1.[5] Its utility as a chemical probe allows for the acute and reversible inhibition of FATP1 function, enabling detailed investigation into its roles in various biological processes.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing essential information for its application in experimental settings.

Table 1: Physicochemical and In Vitro Activity of this compound

PropertyValueReference
CAS Number 1431945-95-7[5]
Molecular Formula C₁₈H₂₂FN₅OSMedChemExpress
Molecular Weight 375.47 g/mol MedChemExpress
IC₅₀ (Human FATP1) 0.046 µM[5][10]
IC₅₀ (Mouse FATP1) 0.60 µM[5][10]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterValueDosingReference
Cₘₐₓ 5.5 µg/mL10 mg/kg (p.o.)[5]
AUC 36 µg·h/mL10 mg/kg (p.o.)[5]
Tₘₐₓ 0.33 hours10 mg/kg (p.o.)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are representative protocols for key experiments.

FATP1 Acyl-CoA Synthetase Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of FATP1 by quantifying the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.

Materials:

  • Recombinant human or mouse FATP1

  • This compound

  • [¹⁴C]-Palmitic acid (or other long-chain fatty acid)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, and BSA.

    • Prepare a stock solution of [¹⁴C]-palmitic acid complexed to BSA.

  • Assay Setup:

    • In a microcentrifuge tube, add the reaction mixture.

    • Add varying concentrations of this compound (or DMSO as a vehicle control).

    • Add the recombinant FATP1 enzyme.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Start the reaction by adding the [¹⁴C]-palmitic acid-BSA complex.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction and Extract:

    • Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and water).

    • Vortex thoroughly to extract the unreacted [¹⁴C]-palmitic acid into the organic phase, while the [¹⁴C]-palmitoyl-CoA remains in the aqueous phase.

  • Quantification:

    • Centrifuge to separate the phases.

    • Transfer an aliquot of the aqueous phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Fatty Acid Uptake Inhibition Assay

This assay measures the ability of this compound to block the uptake of fatty acids into cells.

Materials:

  • Adherent cells expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1)

  • This compound

  • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) or radiolabeled fatty acid ([¹⁴C]-oleic acid)

  • Serum-free culture medium

  • Wash buffer (e.g., PBS with 0.2% BSA)

  • Lysis buffer (for radiolabeled assay)

  • Fluorescence plate reader or scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere and reach the desired confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound (or DMSO vehicle control) in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.

  • Fatty Acid Uptake:

    • Add the fluorescent or radiolabeled fatty acid to the wells and incubate for a short period (e.g., 1-15 minutes) at 37°C.[11]

  • Termination and Washing:

    • Stop the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer to remove extracellular fatty acids.

  • Quantification:

    • Fluorescent Assay: Measure the intracellular fluorescence using a fluorescence plate reader.

    • Radiometric Assay: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Normalize the uptake to the protein concentration in each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context of FATP1 and the experimental workflow for using this compound is crucial for effective research.

Insulin Signaling Pathway Leading to FATP1 Translocation

Insulin is a key regulator of FATP1 localization and activity. The following diagram illustrates the signaling cascade from insulin receptor activation to the translocation of FATP1 to the plasma membrane, which enhances fatty acid uptake.[1]

Insulin_FATP1_Translocation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates AS160 AS160 Akt->AS160 Inhibits FATP1_Vesicle Intracellular FATP1 Vesicle AS160->FATP1_Vesicle Inhibits Translocation FATP1_PM Plasma Membrane FATP1 FATP1_Vesicle->FATP1_PM Translocation FA_Uptake Fatty Acid Uptake FATP1_PM->FA_Uptake Facilitates

Caption: Insulin signaling cascade leading to FATP1 translocation and enhanced fatty acid uptake.

FATP1-ACSL1 Interaction and Vectorial Acylation

FATP1 has been shown to interact with Long-chain acyl-CoA synthetase 1 (ACSL1), forming a complex that is thought to enhance the efficiency of vectorial acylation.[3][4]

FATP1_ACSL1_Interaction cluster_membrane Plasma Membrane FATP1 FATP1 ACSL1 ACSL1 FATP1->ACSL1 Interaction LCFA_intra Intracellular Long-Chain Fatty Acid FATP1->LCFA_intra Acyl_CoA Fatty Acyl-CoA ACSL1->Acyl_CoA Catalyzes LCFA_extra Extracellular Long-Chain Fatty Acid LCFA_extra->FATP1 Transport LCFA_intra->Acyl_CoA Esterification Metabolism Downstream Metabolism (e.g., β-oxidation, TAG synthesis) Acyl_CoA->Metabolism

Caption: FATP1 and ACSL1 interaction at the plasma membrane facilitating vectorial acylation.

Experimental Workflow for Using this compound as a Chemical Probe

The following diagram outlines a typical workflow for investigating the function of FATP1 using this compound.

FATP1_Probe_Workflow Hypothesis Hypothesis Generation: FATP1 is involved in a biological process Probe_Selection Chemical Probe Selection: This compound Hypothesis->Probe_Selection In_Vitro_Validation In Vitro Validation: - Acyl-CoA Synthetase Assay - Confirm IC₅₀ Probe_Selection->In_Vitro_Validation Cellular_Assay Cell-Based Assay: - Fatty Acid Uptake Assay - Measure phenotypic outcome In_Vitro_Validation->Cellular_Assay Data_Analysis Data Analysis and Interpretation Cellular_Assay->Data_Analysis Controls Controls: - Vehicle (DMSO) - Inactive Analog (if available) - FATP1 Knockdown/Knockout Controls->Cellular_Assay Conclusion Conclusion: Elucidation of FATP1's role Data_Analysis->Conclusion

Caption: A generalized experimental workflow for utilizing this compound as a chemical probe.

Selectivity Profile

Conclusion

This compound is a potent and valuable chemical probe for the investigation of FATP1 function. Its ability to inhibit the acyl-CoA synthetase activity of FATP1 provides a powerful tool for studying the roles of this protein in fatty acid metabolism, insulin signaling, and disease pathogenesis. This guide provides the essential data and protocols to facilitate the effective use of this compound in a research context. As with any chemical probe, careful consideration of its selectivity and the use of appropriate controls are paramount for robust and reliable experimental outcomes. Further characterization of its selectivity profile will undoubtedly enhance its utility and the confidence in the data it generates.

References

FATP1-IN-1's impact on cellular energy homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Cellular Impact of FATP1-IN-1 on Energy Homeostasis

Introduction

Cellular energy homeostasis is a meticulously regulated process, balancing energy production and consumption to maintain cellular function. Fatty acids are a critical energy source, and their transport across the plasma membrane is the initial, rate-limiting step for their subsequent metabolism. Fatty Acid Transport Protein 1 (FATP1), a member of the Solute Carrier family 27 (SLC27A1), is a key protein in this process.[1][2][3] FATP1 is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) and possesses intrinsic acyl-CoA synthetase activity, which is thought to "trap" fatty acids intracellularly by converting them to fatty acyl-CoAs.[3][4][5] This dual function places FATP1 at a crucial nexus of lipid metabolism and energy regulation.

FATP1 is highly expressed in tissues with high metabolic rates and fatty acid flux, such as skeletal muscle, adipose tissue, and the heart.[2][6] Its activity is dynamically regulated, notably by insulin, which promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing LCFA uptake.[6][7] Given its central role, FATP1 has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[7][8]

This technical guide focuses on this compound, a potent inhibitor of FATP1. We will explore the multifaceted impact of this inhibitor on cellular energy homeostasis by examining its effects on fatty acid uptake, mitochondrial function, key signaling pathways like AMP-activated protein kinase (AMPK), and systemic lipid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism and consequences of FATP1 inhibition.

This compound: A Potent Inhibitor of FATP1 Acyl-CoA Synthetase Activity

This compound is an arylpiperazine derivative identified as a potent inhibitor of FATP1's enzymatic acyl-CoA synthetase activity.[9] Its inhibitory effects have been quantified against both human and mouse FATP1, demonstrating high efficacy.

Table 1: Inhibitory Activity of this compound

Target Species Assay Type IC₅₀ (μM) Reference
Human FATP1 Recombinant Acyl-CoA Synthetase Activity 0.046 [10][11][12]

| Mouse FATP1 | Recombinant Acyl-CoA Synthetase Activity | 0.60 |[10][11][12] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

Parameter Value Dosage Reference
Cₘₐₓ 5.5 µg/mL 10 mg/kg (p.o.) [10][11]
Tₘₐₓ 0.33 hours 10 mg/kg (p.o.) [10][11]

| AUC | 36 µg·h/mL | 10 mg/kg (p.o.) |[10][11] |

Core Impact of FATP1 Inhibition on Cellular Energy Homeostasis

The inhibition of FATP1 by this compound initiates a cascade of effects that reverberate through the cell's energy-sensing and metabolic pathways. The primary mechanism is the blockade of FATP1's acyl-CoA synthetase activity, which is functionally linked to the transport of LCFAs across the cell membrane.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane LCFA_out Long-Chain Fatty Acid (LCFA) FATP1 FATP1 LCFA_out->FATP1 Transport LCFA_in LCFA FATP1->LCFA_in AcylCoA Fatty Acyl-CoA FATP1->AcylCoA LCFA_in->AcylCoA FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibition

Caption: this compound inhibits the acyl-CoA synthetase activity of FATP1, disrupting fatty acid uptake.

Alteration of Mitochondrial Function

FATP1 is not confined to the plasma membrane; a significant portion resides in mitochondria, where it plays a direct role in regulating oxidative metabolism.[2][4][13] FATP1 has been shown to co-immunoprecipitate with Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import, suggesting a collaborative role in channeling fatty acids towards β-oxidation.[14][15] Furthermore, FATP1 interacts with and enhances the activity of 2-oxoglutarate dehydrogenase (OGDH), a key enzyme in the Tricarboxylic Acid (TCA) cycle.[4]

Inhibition of FATP1 with this compound is therefore expected to:

  • Reduce Fatty Acid Oxidation: By disrupting the functional coupling with CPT1, the delivery of fatty acyl-CoAs into the mitochondrial matrix for β-oxidation would be impaired.[14][15]

  • Decrease TCA Cycle Activity: By preventing the FATP1-mediated enhancement of OGDH, the overall flux of the TCA cycle could be diminished, leading to altered mitochondrial energy production.[4]

cluster_mito Mitochondrion FATP1_mito FATP1 CPT1 CPT1 FATP1_mito->CPT1 Enhances OGDH OGDH FATP1_mito->OGDH Enhances BetaOx β-Oxidation CPT1->BetaOx Facilitates TCA TCA Cycle OGDH->TCA BetaOx->TCA Provides Acetyl-CoA ATP_mito ATP Production TCA->ATP_mito FATP1_IN_1 This compound FATP1_IN_1->FATP1_mito Inhibition AcylCoA_cyto Fatty Acyl-CoA (Cytosolic) AcylCoA_cyto->FATP1_mito

Caption: this compound disrupts FATP1's role in mitochondrial β-oxidation and the TCA cycle.

Modulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor that, when activated by a high AMP/ATP ratio, switches on catabolic pathways (like fatty acid oxidation) and switches off anabolic pathways (like fatty acid synthesis) to restore energy balance.[16][17] The acyl-CoA synthetase activity of FATP1 produces AMP as a byproduct. Studies have shown that fatty acid influx mediated by FATP1 leads to an increase in the intracellular AMP/ATP ratio, resulting in the activation of AMPK and the subsequent phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[18][19]

By inhibiting FATP1, this compound would be expected to:

  • Prevent the rise in the AMP/ATP ratio that is normally associated with high fatty acid influx.

  • Attenuate or block the activation of AMPK , thereby disrupting a key cellular mechanism for responding to lipid availability. This could lead to a metabolic state where the cell is less able to switch to fatty acid oxidation during times of energy stress.

LCFA Fatty Acid Influx FATP1 FATP1 LCFA->FATP1 AMP_ATP ↑ AMP/ATP Ratio FATP1->AMP_ATP Generates AMP AMPK AMPK Activation AMP_ATP->AMPK Metabolic_Switch Switch to Catabolic Pathways (e.g., FAO) AMPK->Metabolic_Switch FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibition

Caption: this compound is predicted to block the FATP1-mediated activation of the AMPK energy-sensing pathway.

Impact on Lipid Droplet Dynamics

FATP1 is also localized to the endoplasmic reticulum (ER), where it plays a role in triglyceride synthesis and lipid droplet (LD) expansion.[20] It has been shown to form a complex with Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This FATP1-DGAT2 complex is proposed to act at the ER-LD interface, functionally and physically coupling the activation of fatty acids to their esterification and deposition into growing lipid droplets.[20]

Therefore, inhibition of FATP1 by this compound would likely:

  • Reduce triglyceride synthesis by limiting the availability of fatty acyl-CoA substrates for DGAT2.

  • Impair the expansion of lipid droplets , leading to a decrease in the cell's capacity for neutral lipid storage.[21] This has implications for cellular lipotoxicity, as an inability to sequester excess fatty acids in LDs can lead to the formation of harmful lipid species.

Systemic Consequences and Therapeutic Potential

Extrapolating from studies on FATP1 knockout mice provides insight into the potential systemic effects of a potent inhibitor like this compound. FATP1-null mice are protected from high-fat diet-induced obesity and insulin resistance.[6][7] This protection is associated with reduced intramuscular accumulation of fatty acyl-CoAs and diacylglycerol, which are known to impair insulin signaling.[8][22] However, the loss of FATP1 function also leads to a redistribution of lipids, with increased triglyceride content observed in the liver.[6] This suggests that while FATP1 inhibition may be beneficial for muscle and adipose tissue insulin sensitivity, its effects on the liver require careful consideration.

Experimental Protocols

Fatty Acid Uptake Assay

This protocol measures the rate of cellular uptake of long-chain fatty acids.

  • Cell Culture: Plate target cells (e.g., 3T3-L1 adipocytes, L6E9 myotubes) in appropriate multi-well plates and culture until differentiated.

  • Pre-incubation: Starve cells in serum-free medium. Pre-treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Uptake Reaction: Add uptake buffer containing a radiolabeled ([¹⁴C] or [³H]) or fluorescent (e.g., BODIPY-C12) long-chain fatty acid (e.g., oleate, palmitate) complexed to fatty acid-free BSA. For insulin-stimulated uptake, add insulin (e.g., 100 nM) 30 minutes prior to the addition of the fatty acid.[6]

  • Termination: After a short incubation period (1-5 minutes), stop the uptake by adding an ice-cold stop solution (e.g., PBS with 0.2% BSA and phloretin).

  • Measurement: Wash cells extensively with ice-cold PBS. Lyse the cells and measure radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalization: Normalize uptake values to the total protein content of each well, determined by a BCA or Bradford assay.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay directly measures the enzymatic activity of FATP1 inhibited by this compound.

  • Enzyme Source: Use recombinant human or mouse FATP1, or cell lysates overexpressing the protein.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A (CoA), MgCl₂, and a radiolabeled fatty acid (e.g., [¹⁴C]palmitate).

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiation and Incubation: Start the reaction by adding the enzyme source. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Extraction: Terminate the reaction and extract the lipids using a method like the Dole method (isopropanol/heptane/H₂SO₄) to separate the radiolabeled fatty acyl-CoA product from the unreacted radiolabeled fatty acid substrate.

  • Quantification: Measure the radioactivity in the aqueous phase (containing the fatty acyl-CoA) using scintillation counting. Calculate the specific activity based on the amount of product formed per unit time per amount of protein.

Mitochondrial Fatty Acid Oxidation (FAO) Assay

This protocol assesses the impact of FATP1 inhibition on the mitochondrial oxidation of fatty acids.

  • Cell Preparation: Culture cells (e.g., C2C12 myotubes) in multi-well plates. Treat with this compound or vehicle for a specified duration.

  • Assay Medium: Replace the culture medium with a substrate-limited medium.

  • Substrate Addition: Add a long-chain fatty acid substrate, such as palmitate conjugated to BSA. For measuring complete oxidation, [¹⁴C(U)]-palmitate can be used to measure ¹⁴CO₂ production. Alternatively, extracellular flux analyzers (e.g., Seahorse XF) can be used.

  • Measurement (Seahorse XF):

    • Measure the basal oxygen consumption rate (OCR).

    • Inject the fatty acid substrate and monitor the change in OCR, which reflects FAO.

    • Inject etomoxir (a CPT1 inhibitor) to confirm that the observed OCR increase is due to mitochondrial FAO.

  • Data Analysis: Calculate the FAO-dependent OCR by subtracting the etomoxir-inhibited rate from the fatty acid-stimulated rate. Compare the results between this compound-treated and control cells.

cluster_workflow Experimental Workflow: Assessing this compound Impact Step1 1. Cell Culture (e.g., 3T3-L1, C2C12) Step2 2. Treatment Vehicle (DMSO) vs. This compound Step1->Step2 Step3_FAU 3a. Fatty Acid Uptake Assay Step2->Step3_FAU Step3_FAO 3b. Fatty Acid Oxidation Assay (Seahorse) Step2->Step3_FAO Step3_WB 3c. Western Blot (p-AMPK, p-ACC) Step2->Step3_WB Step4 4. Data Analysis & Interpretation Step3_FAU->Step4 Step3_FAO->Step4 Step3_WB->Step4

Caption: A generalized workflow for investigating the cellular effects of this compound.

Conclusion and Future Directions

This compound, as a potent inhibitor of FATP1, provides a powerful chemical tool to dissect the role of fatty acid transport and activation in cellular metabolism. The available evidence strongly suggests that its primary impact is the disruption of cellular energy homeostasis through a multi-pronged mechanism: reducing fatty acid uptake, impairing mitochondrial oxidative capacity, preventing the activation of the AMPK energy-sensing pathway, and altering lipid storage dynamics.

These cellular effects translate into a systemic phenotype that, based on genetic models, is protective against diet-induced obesity and insulin resistance. This positions FATP1 inhibitors as a promising avenue for the development of novel therapeutics for metabolic syndrome. However, further research is critical to fully elucidate the long-term consequences of FATP1 inhibition, particularly concerning lipid redistribution to the liver and potential off-target effects. Future studies should focus on comprehensive in vivo characterization of this compound in various metabolic disease models to validate its therapeutic potential and safety profile.

References

FATP1-IN-1: A Technical Guide for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant global health challenge. A key pathological feature of this syndrome is the dysregulation of fatty acid metabolism, leading to ectopic lipid accumulation and subsequent cellular dysfunction. Fatty Acid Transport Protein 1 (FATP1) has emerged as a critical regulator of insulin-sensitive fatty acid uptake in key metabolic tissues such as adipose tissue and skeletal muscle. Its inhibition is a promising therapeutic strategy to mitigate the effects of metabolic syndrome. This technical guide provides an in-depth overview of FATP1-IN-1, a potent and selective inhibitor of FATP1, for researchers in metabolic disease. This document outlines the mechanism of action of FATP1, the preclinical rationale for its inhibition, quantitative data on the effects of FATP1 modulation, and detailed experimental protocols for the use of this compound in in vitro and in vivo research.

Introduction: The Role of FATP1 in Metabolic Syndrome

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells.[1][2] Crucially, FATP1 is highly expressed in insulin-sensitive tissues like adipose tissue and skeletal muscle.[2] In these tissues, insulin promotes the translocation of FATP1 from intracellular stores to the plasma membrane, thereby increasing LCFA uptake.[2][3] This process is vital for normal energy storage and utilization.

In the context of metabolic syndrome, chronic excess nutrient intake leads to elevated circulating free fatty acids. This can overwhelm the storage capacity of adipose tissue, leading to lipid accumulation in non-adipose tissues such as skeletal muscle and liver ("ectopic lipid deposition"). This ectopic lipid accumulation is a key driver of insulin resistance.[4] Studies in FATP1-null mice have demonstrated that the absence of FATP1 protects against high-fat diet-induced obesity, insulin resistance, and the associated metabolic disturbances.[2] These findings strongly suggest that inhibiting FATP1 activity could be a viable therapeutic approach for metabolic syndrome.

This compound is a potent, selective, orally bioavailable small molecule inhibitor of FATP1. It belongs to the arylpiperazine class of compounds and has been developed for preclinical research to probe the therapeutic potential of FATP1 inhibition.[1]

Mechanism of Action of FATP1 and its Inhibition

FATP1 facilitates fatty acid uptake through a mechanism that is tightly linked to its intrinsic acyl-CoA synthetase activity.[5] This dual function allows FATP1 to not only transport LCFAs across the plasma membrane but also to "trap" them intracellularly by converting them to their acyl-CoA esters. This process, known as vectorial acylation, maintains a concentration gradient that favors continued fatty acid influx.

This compound inhibits the acyl-CoA synthetase activity of FATP1.[6] By blocking this enzymatic function, this compound effectively prevents the uptake of long-chain fatty acids into cells.

Signaling Pathway of Insulin-Mediated Fatty Acid Uptake via FATP1

FATP1_Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds LCFA Long-Chain Fatty Acid FATP1_PM FATP1 LCFA->FATP1_PM Transport IRS IRS-1 IR->IRS Phosphorylates LCFA_CoA LCFA-CoA FATP1_PM->LCFA_CoA Acyl-CoA Synthetase Activity PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates FATP1_vesicle FATP1 Vesicle Akt->FATP1_vesicle Promotes Translocation FATP1_vesicle->FATP1_PM Metabolism Lipid Droplets β-oxidation LCFA_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibits

Caption: Insulin signaling pathway leading to FATP1-mediated fatty acid uptake and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound and the effects of FATP1 modulation in metabolic syndrome models.

Table 1: In Vitro Potency of this compound [6]

ParameterSpeciesValue (µM)
IC₅₀ Human FATP10.046
IC₅₀ Mouse FATP10.60

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, p.o.) [6]

ParameterValue
Cmax 5.5 µg/mL
AUC 36 µg·h/mL
Tmax 0.33 hours

Table 3: Effects of FATP1 Knockout on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice [2]

ParameterWild-Type (HFD)FATP1 Knockout (HFD)
Body Weight Gain (g) ~18~8
Fasting Glucose (mg/dL) ~150~100
Fasting Insulin (ng/mL) ~2.5~0.5
Plasma Triglycerides (mg/dL) ~120~70
Plasma Free Fatty Acids (mM) ~0.8~0.5

Note: The data in Table 3 is derived from studies on FATP1 knockout mice and serves as a proxy for the anticipated effects of potent and sustained FATP1 inhibition with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in metabolic syndrome research.

In Vitro Fatty Acid Uptake Assay

This protocol describes the measurement of fatty acid uptake in a cellular context, for example, in 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 24-well plates

  • This compound

  • [¹⁴C]-oleic acid or a fluorescent fatty acid analog (e.g., BODIPY-C12)

  • Bovine serum albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS)

  • Insulin

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate 3T3-L1 or C2C12 cells to mature adipocytes or myotubes, respectively.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 4 hours in serum-free DMEM.

  • Inhibitor and Insulin Treatment:

    • Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add insulin (100 nM) to stimulate fatty acid uptake and incubate for an additional 30 minutes at 37°C.

  • Fatty Acid Uptake:

    • Prepare the fatty acid uptake solution: 50 µM [¹⁴C]-oleic acid (or fluorescent analog) complexed with 0.1% fatty acid-free BSA in HBSS.

    • Remove the treatment medium and add 200 µL of the fatty acid uptake solution to each well.

    • Incubate for 5 minutes at 37°C.[7]

  • Wash and Lysis:

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

    • Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • For [¹⁴C]-oleic acid, measure the radioactivity in the cell lysates using a scintillation counter.

    • For fluorescent fatty acid analogs, measure the fluorescence using a plate reader.

  • Data Analysis: Normalize the fatty acid uptake to the total protein concentration in each well.

Experimental Workflow for In Vitro Fatty Acid Uptake Assay

Fatty_Acid_Uptake_Workflow start Start: Differentiated Cells serum_starve Serum Starve (4h) start->serum_starve pre_incubate Pre-incubate with this compound or Vehicle (30 min) serum_starve->pre_incubate insulin_stim Stimulate with Insulin (100 nM, 30 min) pre_incubate->insulin_stim fa_uptake Add Fatty Acid Uptake Solution (5 min) insulin_stim->fa_uptake wash Wash with Cold HBSS fa_uptake->wash lyse Lyse Cells wash->lyse quantify Quantify Radioactivity or Fluorescence lyse->quantify analyze Normalize to Protein and Analyze Data quantify->analyze end End analyze->end

Caption: Workflow for an in vitro fatty acid uptake assay to evaluate this compound efficacy.
In Vivo Efficacy Studies in a High-Fat Diet (HFD)-Induced Obesity Model

This protocol outlines a typical in vivo study to assess the effects of this compound on metabolic parameters in mice with diet-induced obesity.

Materials:

  • C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

  • Glucometer and test strips

  • Insulin

  • Glucose solution for oral gavage

  • Equipment for blood collection

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

    • Administer this compound or vehicle daily via oral gavage. A typical dose to start with, based on pharmacokinetic data, could be 10 mg/kg.[6]

    • Monitor body weight and food intake regularly throughout the study.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Administer an oral bolus of glucose (2 g/kg body weight).

      • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4 hours.

      • Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).

      • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Blood and Tissue Collection:

    • At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and free fatty acids.

    • Harvest tissues such as liver, skeletal muscle, and adipose tissue for further analysis (e.g., triglyceride content, gene expression).

Logical Flow of an In Vivo Study with this compound

In_Vivo_Study_Flow start Start: C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd randomize Randomize into Treatment Groups hfd->randomize treat Daily Oral Gavage: Vehicle or this compound randomize->treat monitor Monitor Body Weight and Food Intake treat->monitor metabolic_tests Perform GTT and ITT treat->metabolic_tests terminal Terminal Blood and Tissue Collection metabolic_tests->terminal analysis Analyze Plasma and Tissue Parameters terminal->analysis end End analysis->end

Caption: Logical progression of an in vivo efficacy study of this compound in a diet-induced obesity model.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of FATP1 in metabolic syndrome. The preclinical data from FATP1 knockout mice strongly support the hypothesis that inhibition of FATP1 can ameliorate key features of this disease, including obesity, insulin resistance, and dyslipidemia. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in their studies. Further research with this and similar compounds will be crucial in validating FATP1 as a therapeutic target for metabolic syndrome and potentially other metabolic diseases.

References

Foundational Research on FATP1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Fatty Acid Transport Protein 1 (FATP1) inhibitors. It is designed to serve as a core resource for professionals in the fields of metabolic disease research and drug development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and research workflows.

Introduction to FATP1

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key protein involved in the transport of long-chain fatty acids (LCFAs) into cells. FATP1 is highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart. Its function is intrinsically linked to cellular energy homeostasis and lipid metabolism.

Insulin plays a crucial role in regulating FATP1 activity. In response to insulin, FATP1 translocates from intracellular compartments to the plasma membrane in adipocytes and skeletal muscle, leading to an increase in LCFA uptake[1][2]. This process is critical for maintaining lipid homeostasis. Dysregulation of FATP1 has been implicated in metabolic disorders, including obesity and type 2 diabetes. Studies on FATP1 knockout mice have shown that these animals are protected from diet-induced obesity and insulin resistance, highlighting FATP1 as a promising therapeutic target[1].

Quantitative Data on FATP1 Inhibitors

The development of FATP1 inhibitors has led to the identification of several classes of small molecules with varying potencies. The following tables summarize the in vitro efficacy of representative FATP1 inhibitors.

Table 1: In Vitro Potency of Arylpiperazine-based FATP1 Inhibitors
CompoundTargetIC50 (µM)Reference
Arylpiperazine 5kHuman FATP10.0046[3]
Arylpiperazine 12aHuman FATP10.43MedChemExpress
Arylpiperazine 12aMouse FATP10.39MedChemExpress
Table 2: In Vitro Potency of Grassofermata (CB5) against FATP2

While initially identified as a FATP2 inhibitor, Grassofermata has been studied in various cell lines and its activity is relevant to the broader field of FATP inhibition.

Cell LineIC50 (µM)Reference
C2C12 myocytes10.6
INS-1E pancreatic β-cells8.3
Human adipocytes58.2

Signaling Pathway of FATP1

FATP1-mediated fatty acid uptake is intricately regulated by the insulin signaling pathway. The following diagram illustrates the key steps in this process.

FATP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates FATP1_PM FATP1 LCFA_channel LCFA Transport FATP1_PM->LCFA_channel Facilitates Acyl_CoA Fatty Acyl-CoA FATP1_PM->Acyl_CoA Acyl-CoA Synthetase Activity ACSL1 ACSL1 FATP1_PM->ACSL1 Interacts with LCFA_channel->Acyl_CoA Vectorial Acylation PI3K PI3K IRS->PI3K Activates MAPK MAPK Pathway IRS->MAPK Activates AKT Akt/PKB PI3K->AKT Activates FATP1_Vesicle Intracellular FATP1 Vesicle AKT->FATP1_Vesicle Promotes Translocation MAPK->FATP1_Vesicle Promotes Translocation FATP1_Vesicle->FATP1_PM Translocates to LCFA Long-Chain Fatty Acid LCFA->LCFA_channel Metabolism Lipid Metabolism (e.g., Triglyceride Synthesis, β-oxidation) Acyl_CoA->Metabolism ACSL1->Acyl_CoA Acyl-CoA Synthetase Activity

FATP1 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments in FATP1 inhibitor research.

High-Throughput Screening (HTS) of FATP1 Inhibitors using Humanized Yeast

This protocol describes a live-cell HTS assay to identify inhibitors of FATP1-mediated fatty acid uptake using a yeast-based system.

Materials:

  • Saccharomyces cerevisiae strain deficient in endogenous fatty acid uptake (e.g., fat1Δfaa1Δ)

  • Expression vector containing human FATP1

  • Yeast growth media (e.g., YNBD)

  • 96-well microplates

  • Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)

  • Fluorescence quencher (e.g., Trypan Blue)

  • Test compounds (inhibitor library)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Yeast Transformation: Transform the yeast strain with the human FATP1 expression vector.

  • Cell Culture: Grow the transformed yeast cells in appropriate selective media to mid-log phase.

  • Assay Preparation:

    • Harvest and wash the yeast cells.

    • Resuspend the cells in assay buffer to a standardized optical density.

    • Dispense the cell suspension into 96-well microplates.

  • Compound Addition: Add the test compounds from the inhibitor library to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates for a defined period to allow for compound uptake and interaction with FATP1.

  • Fatty Acid Uptake:

    • Add a solution containing the fluorescent fatty acid analog (C1-BODIPY-C12) and a fluorescence quencher (Trypan Blue) to each well. The quencher will extinguish the fluorescence of the analog in the extracellular medium.

    • Incubate for a specific time to allow for fatty acid uptake.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation/emission wavelengths appropriate for the fluorophore).

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control.

    • Calculate the percentage of inhibition for each test compound.

    • Identify "hit" compounds that significantly reduce fatty acid uptake.

Cellular Fatty Acid Uptake Assay in Mammalian Cells

This protocol details a method to measure fatty acid uptake in mammalian cell lines (e.g., 3T3-L1 adipocytes, C2C12 myotubes) to validate the efficacy of FATP1 inhibitors.

Materials:

  • Mammalian cell line expressing FATP1

  • Cell culture medium and supplements

  • 96-well or other multi-well plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Fluorescent fatty acid analog (e.g., C1-BODIPY-C12) or radiolabeled fatty acid (e.g., [³H]oleic acid)

  • FATP1 inhibitor test compounds

  • Stop solution (e.g., ice-cold PBS with a high concentration of a non-fluorescent fatty acid or a known inhibitor)

  • Lysis buffer (for radiolabeled assays)

  • Fluorescence plate reader, flow cytometer, or scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency. For adipocyte models, differentiate the preadipocytes.

  • Inhibitor Pre-incubation:

    • Wash the cells with assay buffer.

    • Add the assay buffer containing the FATP1 inhibitor at various concentrations to the wells.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Fatty Acid Uptake:

    • Add the fluorescent or radiolabeled fatty acid to the wells.

    • Incubate for a short period (e.g., 1-15 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly wash the cells with ice-cold stop solution to halt fatty acid uptake.

  • Quantification:

    • Fluorescent method: Measure the intracellular fluorescence using a plate reader or by flow cytometry.

    • Radiolabeled method: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the rate of fatty acid uptake for each inhibitor concentration.

    • Calculate the IC50 value of the inhibitor by plotting the uptake rate against the inhibitor concentration.

FATP1 Acyl-CoA Synthetase Activity Assay

This radiometric assay measures the enzymatic activity of FATP1 by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Cell lysates or purified FATP1 protein

  • Assay buffer (containing ATP, Coenzyme A, and Mg²⁺)

  • Radiolabeled long-chain fatty acid (e.g., [¹⁴C]oleic acid) complexed to BSA

  • Dole's extraction mixture (isopropanol:heptane:1M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the cell lysate or purified FATP1 with the assay buffer.

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, allowing the enzymatic conversion to proceed.

  • Termination of Reaction: Stop the reaction by adding Dole's extraction mixture. This will partition the unreacted fatty acids and the newly formed acyl-CoAs.

  • Phase Separation:

    • Add heptane and water to the mixture and vortex to separate the phases. The unreacted fatty acids will be in the upper organic phase, while the acyl-CoAs will remain in the lower aqueous phase.

    • Centrifuge to achieve clear phase separation.

  • Quantification:

    • Carefully remove a portion of the lower aqueous phase containing the radiolabeled acyl-CoA.

    • Add the aqueous sample to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of acyl-CoA produced based on the measured radioactivity and the specific activity of the radiolabeled fatty acid.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and validation of FATP1 inhibitors.

FATP1_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (e.g., Yeast-based assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Cellular Fatty Acid Uptake Assay) Hit_ID->Dose_Response Confirmed Hits Acyl_CoA_Assay Acyl-CoA Synthetase Activity Assay Dose_Response->Acyl_CoA_Assay Selectivity Selectivity Profiling (against other FATPs) Acyl_CoA_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Validated Hits Lead_Opt Lead Optimization SAR->Lead_Opt PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Lead_Opt->PK_PD Optimized Leads In_Vivo In Vivo Efficacy Studies (e.g., Diet-induced obesity models) PK_PD->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Clinical Candidate Tox->Candidate

FATP1 Inhibitor Discovery Workflow

This guide provides a foundational understanding of the research landscape for FATP1 inhibitors. The provided data, protocols, and diagrams are intended to facilitate further research and development in this promising therapeutic area.

References

Methodological & Application

Application Notes and Protocols for FATP1-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FATP1-IN-1 is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1).[1] FATP1 is a key protein involved in the transport of long-chain fatty acids into cells and is highly expressed in metabolic tissues such as adipose tissue, skeletal muscle, and the heart.[2][3] By inhibiting the acyl-CoA synthetase activity of FATP1, this compound effectively blocks the uptake of fatty acids into these cells.[1] This makes this compound a valuable tool for studying the roles of fatty acid metabolism in various physiological and pathological processes, including obesity, insulin resistance, and cancer.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on fatty acid uptake, cell viability, and adipocyte differentiation.

Chemical Properties and Storage

PropertyValueReference
Chemical Name This compound (compound 5k)[4]
Molecular Formula C₁₈H₂₂FN₅OSMedChemExpress
Molecular Weight 375.46 g/mol MedChemExpress
IC₅₀ (human FATP1) 0.046 µM[1]
IC₅₀ (mouse FATP1) 0.60 µM[1]
Solubility DMSO: 62.5 mg/mL (166.46 mM)MedChemExpress
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Data Presentation

Table 1: Quantitative Data for this compound

ParameterCell Line/SystemConcentration/ValueReference
IC₅₀ (human FATP1) Recombinant human FATP10.046 µM[1]
IC₅₀ (mouse FATP1) Recombinant mouse FATP10.60 µM[1]
Effective Concentration BJAB (B-cell lymphoma)12.5 µM (for inhibition of fatty acid metabolic switch)[5]
Cmax (in vivo, mouse) 10 mg/kg p.o.5.5 µg/mL[1]
AUC (in vivo, mouse) 10 mg/kg p.o.36 µg·h/mL[1]
Tmax (in vivo, mouse) 10 mg/kg p.o.0.33 hours[1]

Signaling Pathways

FATP1 plays a crucial role in cellular metabolism, and its inhibition by this compound can impact several key signaling pathways.

FATP1_Signaling_Pathways cluster_0 Insulin Signaling cluster_1 AMPK Signaling cluster_2 PPAR Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K/Akt Pathway PI3K/Akt Pathway Insulin Receptor->PI3K/Akt Pathway FATP1 Translocation FATP1 Translocation PI3K/Akt Pathway->FATP1 Translocation promotes Fatty Acid Uptake Fatty Acid Uptake FATP1 Translocation->Fatty Acid Uptake increases FATP1 FATP1 Fatty Acyl-CoA Fatty Acyl-CoA FATP1->Fatty Acyl-CoA generates AMP/ATP Ratio AMP/ATP Ratio Fatty Acyl-CoA->AMP/ATP Ratio increases AMPK AMPK AMP/ATP Ratio->AMPK activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes Fatty Acids Fatty Acids PPARs (α, γ) PPARs (α, γ) Fatty Acids->PPARs (α, γ) activate Gene Expression Gene Expression PPARs (α, γ)->Gene Expression regulates Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism controls This compound This compound This compound->Fatty Acid Uptake inhibits This compound->FATP1 inhibits

Caption: FATP1 Signaling Interactions.

Experimental Protocols

Protocol 1: Fatty Acid Uptake Assay

This protocol is adapted for use with this compound to measure its effect on the uptake of fluorescently labeled fatty acids in cultured cells, such as 3T3-L1 adipocytes.

Fatty_Acid_Uptake_Workflow A 1. Seed cells in a multi-well plate B 2. Differentiate cells (if necessary, e.g., 3T3-L1) A->B C 3. Serum starve cells B->C D 4. Pre-incubate with this compound or vehicle control C->D E 5. Add fluorescent fatty acid analog (e.g., BODIPY-C12) D->E F 6. Incubate for a defined period E->F G 7. Wash cells to remove excess fatty acid F->G H 8. Measure fluorescence using a plate reader G->H I 9. Analyze data and determine IC50 H->I

Caption: Fatty Acid Uptake Assay Workflow.

Materials:

  • 3T3-L1 cells (or other relevant cell line)

  • DMEM with 10% FBS

  • Differentiation medium (for 3T3-L1 cells: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • This compound stock solution (in DMSO)

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C₁₂)

  • Fatty acid-free BSA

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well.

  • Differentiation (for 3T3-L1 cells):

    • Grow cells to confluence.

    • Two days post-confluence, replace the medium with differentiation medium.

    • After 2 days, replace with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

    • Maintain in DMEM with 10% FBS for an additional 2-4 days until mature adipocytes are formed.

  • Serum Starvation: Before the assay, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. A final concentration range of 0.01 µM to 100 µM is recommended to determine the IC₅₀. Include a DMSO vehicle control.

    • Remove the serum-free medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Fatty Acid Uptake:

    • Prepare the fatty acid uptake solution: 2 µM BODIPY™ FL C₁₂ and 1% fatty acid-free BSA in HBSS.

    • Remove the inhibitor-containing medium and add 50 µL of the fatty acid uptake solution to each well.

    • Incubate for 5-15 minutes at 37°C.

  • Washing:

    • Aspirate the uptake solution and wash the cells three times with cold HBSS to remove extracellular fluorescent fatty acids.

  • Fluorescence Measurement:

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader with appropriate filters for the fluorescent probe (e.g., excitation/emission ~485/515 nm for BODIPY™ FL).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence values to the vehicle control.

    • Plot the normalized uptake versus the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability/Toxicity Assay

This protocol uses a standard MTS assay to assess the effect of this compound on cell viability.

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat with various concentrations of this compound B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate cell viability relative to control G->H

Caption: Cell Viability Assay Workflow.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well).

  • Adherence: Allow cells to adhere and grow overnight at 37°C.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A wide concentration range (e.g., 0.1 µM to 200 µM) is recommended for initial toxicity screening. Include a DMSO vehicle control.

    • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot cell viability versus the this compound concentration.

Protocol 3: Adipocyte Differentiation and Lipid Accumulation Assay

This protocol assesses the effect of this compound on the differentiation of preadipocytes and the subsequent accumulation of lipids.

Adipocyte_Differentiation_Workflow A 1. Seed 3T3-L1 preadipocytes B 2. Grow to confluence A->B C 3. Induce differentiation in the presence of this compound B->C D 4. Maintain in insulin medium with this compound C->D E 5. Culture in complete medium with this compound D->E F 6. Fix the cells E->F G 7. Stain with Oil Red O F->G H 8. Visualize and quantify lipid droplets G->H

Caption: Adipocyte Differentiation Workflow.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% FBS

  • Differentiation medium (as in Protocol 1)

  • Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound stock solution (in DMSO)

  • Formalin (10%)

  • Oil Red O staining solution

  • 60% Isopropanol

  • Microscope

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well or 12-well plate and grow to confluence.

  • Initiation of Differentiation:

    • Two days post-confluence, replace the medium with differentiation medium containing either this compound (at a non-toxic concentration determined from Protocol 2) or a vehicle control.

  • Maintenance of Differentiation:

    • After 2 days, replace the medium with insulin medium containing this compound or vehicle control.

    • After another 2 days, switch to complete medium (DMEM with 10% FBS) with this compound or vehicle control. Replace the medium every 2 days.

  • Lipid Staining (Day 8-10):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.

    • Wash with water and then with 60% isopropanol.

    • Add Oil Red O staining solution and incubate for 20-30 minutes.

    • Wash thoroughly with water.

  • Analysis:

    • Visualize the lipid droplets under a microscope and capture images.

    • For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.

Disclaimer: this compound is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound with appropriate safety precautions.

References

FATP1-IN-1: Application Notes and In Vivo Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FATP1-IN-1 is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1), a key regulator of long-chain fatty acid uptake in metabolically active tissues such as adipose tissue and skeletal muscle. FATP1 is implicated in the pathophysiology of metabolic diseases, including obesity and insulin resistance, making it an attractive therapeutic target. This document provides detailed application notes and standardized protocols for in vivo experimental studies involving this compound, intended to guide researchers in the effective design and execution of their investigations.

Introduction to this compound

This compound, also known as compound 5k, is an arylpiperazine derivative that inhibits the acyl-CoA synthetase activity of both human and mouse FATP1.[1] By blocking FATP1, this compound is expected to reduce the uptake of long-chain fatty acids into cells, thereby potentially mitigating the lipotoxicity associated with metabolic disorders. FATP1 is known to be involved in insulin-stimulated glucose uptake and the development of diet-induced obesity.[2]

Mechanism of Action

FATP1 facilitates the transport of long-chain fatty acids across the plasma membrane. This process is tightly linked to the enzymatic activity of FATP1, which activates the fatty acids to acyl-CoAs, trapping them within the cell for subsequent metabolic processes. Insulin signaling promotes the translocation of FATP1 from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake. This compound directly inhibits the acyl-CoA synthetase activity of FATP1, thus preventing fatty acid uptake and subsequent intracellular accumulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical information.

Table 1: In Vitro Potency of this compound [1]

TargetIC50 (μM)
Human FATP10.046
Mouse FATP10.60

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, p.o.) [1]

ParameterValueUnit
Cmax5.5μg/mL
AUC36μg·h/mL
Tmax0.33hours

Signaling Pathways and Experimental Workflows

FATP1 Signaling Pathway in Insulin-Mediated Fatty Acid Uptake

The following diagram illustrates the role of FATP1 in the insulin signaling pathway leading to fatty acid uptake. Inhibition by this compound is also depicted.

FATP1_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR LCFA Long-Chain Fatty Acid FATP1_PM FATP1 LCFA->FATP1_PM Transport IRS IRS Proteins IR->IRS Acyl_CoA Fatty Acyl-CoA FATP1_PM->Acyl_CoA Acyl-CoA Synthetase Activity PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT FATP1_vesicle FATP1 Vesicle AKT->FATP1_vesicle Translocation FATP1_vesicle->FATP1_PM Metabolism Lipid Metabolism (e.g., Triglyceride Synthesis) Acyl_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibition

Caption: FATP1 in Insulin-Mediated Fatty Acid Uptake.

General In Vivo Experimental Workflow

The following diagram outlines a general workflow for conducting in vivo studies with this compound.

In_Vivo_Workflow start Start: Acclimatize Animal Models diet Induce Disease Model (e.g., High-Fat Diet) start->diet randomization Randomize into Treatment Groups diet->randomization treatment Administer this compound or Vehicle (p.o.) randomization->treatment monitoring Monitor Body Weight, Food Intake, etc. treatment->monitoring assessment Perform Metabolic Assessments (e.g., GTT, ITT) monitoring->assessment endpoint Endpoint: Collect Tissues and Blood Samples assessment->endpoint analysis Analyze Samples (e.g., Triglycerides, Gene Expression) endpoint->analysis conclusion Conclusion: Data Analysis and Interpretation analysis->conclusion

Caption: General workflow for in vivo this compound studies.

Detailed Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol: [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the final working solution, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of a 2.08 mg/mL working solution:

    • Add 100 µL of the 20.8 mg/mL DMSO stock solution to a sterile microcentrifuge tube.

    • Add 400 µL of PEG300 and vortex thoroughly.

    • Add 50 µL of Tween-80 and vortex thoroughly.

    • Add 450 µL of saline and vortex until the solution is clear and homogenous.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare the working solution fresh on the day of use.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of this compound on body weight gain, adiposity, and metabolic parameters in a diet-induced obesity mouse model.

Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

Protocol:

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Induction of Obesity:

    • Switch the diet of the experimental group to a high-fat diet (HFD; e.g., 60% kcal from fat).

    • Maintain a control group on a standard low-fat diet (LFD; e.g., 10% kcal from fat).

    • Continue the respective diets for 8-12 weeks to induce a significant obese phenotype.

  • Treatment:

    • After the induction period, randomize the HFD-fed mice into two groups: vehicle control and this compound treatment.

    • Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.

    • Continue treatment for a predefined period (e.g., 4-8 weeks).

  • Monitoring:

    • Record body weight and food intake 2-3 times per week.

    • Perform metabolic assessments such as Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) at baseline and at the end of the treatment period.

  • Endpoint Analysis:

    • At the end of the study, collect terminal blood samples for analysis of plasma lipids, glucose, and insulin.

    • Dissect and weigh key metabolic tissues, including liver, epididymal white adipose tissue (eWAT), and skeletal muscle.

    • A portion of the tissues can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., gene expression, protein levels) or fixed for histology.

In Vivo Triglyceride Accumulation Study

Objective: To assess the effect of this compound on triglyceride accumulation in key metabolic tissues. While a detailed protocol for this compound is not publicly available, the following is a general protocol adapted from studies on similar compounds.

Animal Model:

  • Male C57BL/6J mice.

Protocol:

  • Acclimatization: Acclimatize mice as described in section 4.2.

  • Treatment:

    • Administer a single dose or multiple doses of this compound (e.g., 10 mg/kg, p.o.) or vehicle.

  • Tissue Collection:

    • At a specified time point after the final dose (e.g., 2, 4, or 24 hours), euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood from the tissues.

    • Dissect and collect liver, white gastrocnemius muscle, and soleus muscle.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Triglyceride Quantification:

    • Homogenize the frozen tissues in an appropriate buffer.

    • Extract lipids from the homogenates using a suitable solvent system (e.g., chloroform:methanol).

    • Quantify the triglyceride content in the lipid extracts using a commercial colorimetric or fluorometric triglyceride assay kit, following the manufacturer's instructions.

    • Normalize the triglyceride content to the tissue weight.

Toxicology and Safety

There is currently no publicly available toxicology or safety data for this compound. As with any investigational compound, appropriate safety precautions should be taken during handling and administration. It is recommended that researchers conduct preliminary tolerability studies to determine the maximum tolerated dose (MTD) before proceeding with long-term efficacy studies.

Conclusion

This compound is a valuable research tool for investigating the role of FATP1 in metabolic diseases. The protocols provided herein offer a framework for conducting in vivo studies to evaluate the efficacy of this compound. Researchers should adapt these protocols to their specific experimental needs and animal models. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

FATP1-IN-1 Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1) is a key regulator of long-chain fatty acid uptake in metabolically active tissues such as skeletal muscle and adipose tissue. Its role in insulin-stimulated fatty acid uptake and the development of diet-induced obesity and insulin resistance has made it a compelling therapeutic target. FATP1-IN-1 is a potent inhibitor of FATP1 and serves as a valuable tool for investigating the physiological and pathophysiological roles of FATP1. These application notes provide detailed information and protocols for the use of this compound in mouse models of metabolic disease.

This compound: In Vitro Potency and In Vivo Pharmacokinetics

This compound, also identified as compound 5k in some literature, is a potent inhibitor of both human and mouse FATP1. The in vitro inhibitory activity and in vivo pharmacokinetic parameters in mice are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
Human FATP10.046[1]
Mouse FATP10.60[1]

Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, oral administration) [1]

ParameterValue
Cmax (µg/mL)5.5
AUC (µg·h/mL)36
Tmax (hours)0.33

Note: The plasma concentration of this compound at the 10 mg/kg oral dose exceeds the IC50 value for mouse FATP1.[1]

Rationale for In Vivo Studies

Studies utilizing FATP1 knockout (KO) mice provide a strong rationale for the use of FATP1 inhibitors in models of metabolic disease. FATP1-KO mice are protected from high-fat diet-induced obesity and insulin resistance.[2][3] These mice exhibit reduced insulin-stimulated fatty acid uptake in muscle and adipose tissue, leading to a redistribution of lipids.[2][3] These genetic findings suggest that pharmacological inhibition of FATP1 with this compound may replicate these beneficial metabolic effects.

Signaling Pathway and Experimental Workflow

To visualize the context of FATP1 inhibition and a typical experimental workflow, the following diagrams are provided.

FATP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds Fatty Acids Fatty Acids FATP1 FATP1 Fatty Acids->FATP1 Transport Insulin Signaling Cascade Insulin Signaling Cascade Insulin Receptor->Insulin Signaling Cascade Activates Fatty Acyl-CoA Fatty Acyl-CoA FATP1->Fatty Acyl-CoA Acyl-CoA Synthetase Activity FATP1 Vesicle FATP1 Vesicle Insulin Signaling Cascade->FATP1 Vesicle Translocation to Membrane FATP1 Vesicle->FATP1 Metabolism / Storage Metabolism / Storage Fatty Acyl-CoA->Metabolism / Storage FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibits

Caption: FATP1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Animal Model e.g., C57BL/6J mice on high-fat diet Acclimatization Acclimatization Animal Model->Acclimatization Baseline Measurements Body weight, glucose, etc. Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group FATP1_IN_1 Group This compound Group (e.g., 10 mg/kg, p.o.) Randomization->FATP1_IN_1 Group Daily Dosing Daily Dosing Vehicle Group->Daily Dosing FATP1_IN_1 Group->Daily Dosing Weekly Measurements Body weight, food intake Daily Dosing->Weekly Measurements Metabolic Tests GTT, ITT Weekly Measurements->Metabolic Tests Terminal Endpoint Tissue collection (liver, muscle, adipose) Metabolic Tests->Terminal Endpoint Biochemical Analysis Triglycerides, gene expression Terminal Endpoint->Biochemical Analysis

Caption: Experimental Workflow for In Vivo Efficacy Study.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model and Diet:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group on a standard chow diet should be maintained.

2. This compound Formulation and Dosing:

  • Formulation: this compound can be formulated for oral gavage. A sample formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dosage: Based on the pharmacokinetic data, a starting dose of 10 mg/kg administered orally (p.o.) once daily is recommended. Dose-response studies (e.g., 3, 10, 30 mg/kg) may be necessary to determine the optimal effective dose.

  • Administration: Administer this compound or vehicle control via oral gavage at the same time each day.

3. Experimental Groups:

  • Group 1: Chow-fed + Vehicle

  • Group 2: HFD-fed + Vehicle

  • Group 3: HFD-fed + this compound (10 mg/kg)

4. Monitoring and Measurements:

  • Body Weight and Food Intake: Monitor and record body weight and food intake 2-3 times per week.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and after a specified treatment period (e.g., 4-8 weeks).

    • GTT: Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • ITT: Fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Plasma Parameters: At the end of the study, collect blood via cardiac puncture or retro-orbital sinus for the analysis of plasma triglycerides, cholesterol, free fatty acids, insulin, and inflammatory cytokines.

5. Terminal Endpoint and Tissue Analysis:

  • Histology: Fix a portion of the liver and adipose tissue in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining to assess steatosis and adipocyte size, respectively.

  • Triglyceride Content: Homogenize a portion of the liver and muscle tissue to measure triglyceride content.

  • Gene Expression Analysis: Snap-freeze tissue samples in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes involved in lipid metabolism and inflammation.

Table 3: Summary of a Proposed In Vivo Efficacy Study

ParameterDetails
Animal Model C57BL/6J mice on high-fat diet
Treatment This compound (10 mg/kg, p.o., daily) or Vehicle
Duration 4-8 weeks
Primary Endpoints Body weight, glucose tolerance, insulin sensitivity
Secondary Endpoints Plasma lipids, tissue triglyceride content, gene expression

Conclusion

This compound is a potent and valuable tool for studying the role of FATP1 in metabolic diseases. While published in vivo efficacy data in metabolic models is currently limited, the strong genetic evidence from FATP1 knockout mice, combined with the favorable pharmacokinetic profile of this compound, provides a solid foundation for designing and conducting robust preclinical studies. The protocols outlined above offer a comprehensive framework for researchers to investigate the therapeutic potential of FATP1 inhibition in mouse models of obesity and insulin resistance. Careful dose selection and a thorough assessment of metabolic parameters will be crucial in elucidating the in vivo effects of this promising compound.

References

Preparing Stock Solutions of FATP1-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of FATP1-IN-1, a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1). The information herein is intended to guide researchers in utilizing this compound for in vitro studies, particularly for investigating fatty acid metabolism and related signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the acyl-CoA synthetase activity of FATP1.[1][2][3][4][5] This inhibition blocks the transport of long-chain fatty acids into cells, making this compound a valuable tool for studying the roles of FATP1 in various physiological and pathological processes, including insulin resistance, obesity, and metabolic syndrome. FATP1 is a key protein in insulin-sensitive tissues like adipocytes and skeletal muscle, where it facilitates the uptake of fatty acids.[6][7] Insulin signaling triggers the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing fatty acid uptake.[1][2][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₂FN₅OS[2][3][8]
Molecular Weight 375.46 g/mol [2][3][8]
CAS Number 1431945-95-7[2][3]
Appearance Solid powder[9]
Purity >98% (typically)[10]
IC₅₀ (human FATP1) 0.046 µM[1][2][3][4][5]
IC₅₀ (mouse FATP1) 0.60 µM[1][2][3][4][5]

Stock Solution Preparation

Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible experimental results.

Recommended Solvent and Solubility

The recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2] The solubility of this compound in DMSO is typically high, with concentrations of 56.2 mg/mL to 62.5 mg/mL being achievable.[1][8][10] It is important to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can affect the solubility of the compound.[1][9] To aid dissolution, ultrasonication is recommended.[1][2][8]

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound (Molecular Weight = 375.46 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly and then place it in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

Stock Solution Preparation Table

The following table provides the required mass of this compound for preparing different volumes and concentrations of stock solutions.

Desired ConcentrationVolumeMass of this compound
1 mM1 mL0.375 mg
5 mM1 mL1.877 mg
10 mM1 mL3.755 mg
1 mM5 mL1.877 mg
5 mM5 mL9.385 mg
10 mM5 mL18.773 mg

Storage and Stability

Proper storage of the this compound stock solution is essential to maintain its activity.

  • Short-term storage (up to 1 month): Store aliquots at -20°C.[1][2][3]

  • Long-term storage (up to 6 months): For longer storage, it is recommended to store the aliquots at -80°C.[1][2][9]

Before use, thaw the aliquoted stock solution at room temperature and vortex gently. Avoid repeated freeze-thaw cycles.

Experimental Protocol: In Vitro Fatty Acid Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of fatty acid uptake by this compound using a fluorescently labeled fatty acid analog (e.g., BODIPY™ FL C16). 3T3-L1 adipocytes are a commonly used cell line for this assay.

Materials and Reagents
  • Differentiated 3T3-L1 adipocytes

  • This compound stock solution (10 mM in DMSO)

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16, stock solution in ethanol or DMSO)

  • Insulin solution (100 µM in sterile water)

  • Serum-free DMEM

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Fatty Acid Uptake Assay cluster_readout Data Acquisition seed Seed 3T3-L1 adipocytes in a 96-well plate differentiate Differentiate cells to mature adipocytes seed->differentiate starve Serum starve cells for 2-4 hours differentiate->starve preincubate Pre-incubate with this compound or vehicle (DMSO) starve->preincubate stimulate Stimulate with insulin (optional) preincubate->stimulate add_probe Add fluorescent fatty acid analog (e.g., BODIPY-FA) stimulate->add_probe incubate Incubate for a short period (e.g., 1-15 min) add_probe->incubate wash Wash cells to remove extracellular probe incubate->wash read_fluorescence Measure fluorescence (plate reader or microscope) wash->read_fluorescence

Caption: Workflow for the in vitro fatty acid uptake assay.

Step-by-Step Protocol
  • Cell Seeding: Seed differentiated 3T3-L1 adipocytes into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well. Allow the cells to adhere overnight.

  • Serum Starvation: The next day, gently wash the cells with PBS and then incubate in serum-free DMEM for 2-4 hours at 37°C.

  • Inhibitor Pre-incubation: Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 0.1 µM to 10 µM. Add the diluted this compound or vehicle (DMSO at the same final concentration) to the cells and pre-incubate for 30-60 minutes at 37°C.

  • Insulin Stimulation (Optional): To study insulin-stimulated fatty acid uptake, add insulin to the wells to a final concentration of 100 nM and incubate for 15-30 minutes at 37°C.

  • Fatty Acid Uptake: Prepare the fluorescent fatty acid analog solution in serum-free DMEM (e.g., 1-5 µM BODIPY™ FL C16). Add this solution to each well and incubate for a short period, typically 1 to 15 minutes, at 37°C.

  • Washing: Quickly aspirate the probe-containing medium and wash the cells two to three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the intracellular fluorescence using a fluorescence microplate reader (bottom-read mode, Ex/Em ~485/515 nm for BODIPY-FL) or visualize and quantify using a fluorescence microscope.

Data Analysis

The fatty acid uptake will be proportional to the measured fluorescence intensity. To determine the inhibitory effect of this compound, calculate the percentage of inhibition for each concentration relative to the vehicle-treated control. An IC₅₀ curve can then be generated by plotting the percent inhibition against the logarithm of the this compound concentration.

FATP1 Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Activates FATP1_PM FATP1 FA_transporter Fatty Acid Uptake FATP1_PM->FA_transporter Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates FATP1_Vesicle FATP1 Vesicle Akt->FATP1_Vesicle Promotes Translocation FATP1_Vesicle->FATP1_PM LCFA Long-Chain Fatty Acid LCFA->FATP1_PM Transported by FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibits

Caption: Insulin signaling pathway leading to FATP1 translocation.

Pathway Description: Upon binding of insulin to its receptor on the cell surface, a signaling cascade is initiated, leading to the activation of PI3K and subsequently Akt.[9][11] Activated Akt promotes the translocation of intracellular vesicles containing FATP1 to the plasma membrane.[12] At the plasma membrane, FATP1 facilitates the uptake of long-chain fatty acids into the cell. This compound exerts its effect by directly inhibiting the acyl-CoA synthetase activity of FATP1 at the plasma membrane, thereby blocking fatty acid transport.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Low cell number- Inefficient differentiation- Short incubation time with the probe- Optimize cell seeding density- Confirm adipocyte differentiation (e.g., Oil Red O staining)- Increase incubation time with the fluorescent fatty acid, but be mindful of potential saturation
High background fluorescence - Incomplete washing- Probe binding to the plate- Increase the number and rigor of washing steps with ice-cold PBS- Use a no-cell control to determine background from the plate and medium
Inconsistent results - Variable cell numbers across wells- Inaccurate pipetting- this compound degradation- Ensure even cell seeding- Use calibrated pipettes and be consistent with technique- Prepare fresh dilutions of this compound for each experiment and store stock solutions properly
No inhibitory effect of this compound - Incorrect concentration range- Inactive compound- Test a broader range of inhibitor concentrations- Verify the quality and storage conditions of the this compound stock

References

FATP1-IN-1: A Potent Inhibitor for Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Fatty Acid Transport Protein 1 (FATP1) is a key player in the development of diet-induced obesity and insulin resistance. As an insulin-sensitive long-chain fatty acid transporter, FATP1 facilitates the uptake of fatty acids into tissues like adipocytes and skeletal muscle.[1][2] Insulin signaling promotes the translocation of FATP1 from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake.[1][2][3] Genetic deletion of FATP1 in mice has been shown to protect against high-fat diet-induced obesity, reduce intramuscular lipid accumulation, and improve insulin sensitivity.[1][4][5]

FATP1-IN-1 is a potent, small-molecule inhibitor of FATP1. It targets the acyl-CoA synthetase activity of FATP1, which is crucial for its function in fatty acid transport.[6][7] By inhibiting FATP1, this compound offers a pharmacological tool to investigate the role of fatty acid uptake in obesity and related metabolic disorders. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo obesity research models.

Quantitative Data

The following table summarizes the in vitro potency and in vivo pharmacokinetic properties of this compound.

ParameterSpeciesValueReference
IC50 (Acyl-CoA Synthetase Activity) Human0.046 µM[6][8]
Mouse0.60 µM[6][8]
Pharmacokinetics (10 mg/kg, p.o.) Mouse[9]
Cmax5.5 µg/mL[9]
AUC36 µg·h/mL[9]
Tmax0.33 hours[9]

Signaling Pathway and Experimental Workflow

FATP1 Signaling Pathway in Adipocytes

The following diagram illustrates the insulin-mediated translocation of FATP1 to the plasma membrane, leading to increased fatty acid uptake.

FATP1_Signaling cluster_extracellular Extracellular cluster_cell Adipocyte cluster_pm Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds Signaling_Cascade Signaling Cascade IR->Signaling_Cascade Activates FATP1_PM FATP1 FattyAcids_in Fatty Acid Uptake FATP1_PM->FattyAcids_in Facilitates Vesicle Vesicle Vesicle->FATP1_PM Fuses with Plasma Membrane FATP1_vesicle FATP1 Signaling_Cascade->Vesicle Promotes Translocation FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibits

Caption: Insulin-stimulated FATP1 translocation and inhibition by this compound.

Experimental Workflow for In Vivo Obesity Study

This diagram outlines the key steps in a diet-induced obesity study using this compound.

in_vivo_workflow start Start: Acclimatize Mice diet Induce Obesity: High-Fat Diet (e.g., 60% kcal from fat) start->diet treatment Treatment Groups: 1. Vehicle Control 2. This compound (e.g., 10 mg/kg, p.o.) diet->treatment monitoring Monitor Weekly: - Body Weight - Food Intake treatment->monitoring endpoint Endpoint Analysis (e.g., after 12 weeks) monitoring->endpoint gtt Glucose Tolerance Test (GTT) endpoint->gtt itt Insulin Tolerance Test (ITT) endpoint->itt body_comp Body Composition (e.g., MRI/DEXA) endpoint->body_comp tissue Tissue Collection: - Adipose - Muscle - Liver endpoint->tissue analysis Biochemical Analysis: - Triglyceride Content - Gene Expression tissue->analysis

Caption: Workflow for a diet-induced obesity study with this compound.

Experimental Protocols

In Vitro: Fatty Acid Uptake Assay in Adipocytes

This protocol is adapted from studies on FATP1 knockout mice and is designed to assess the dose-response effect of this compound on fatty acid uptake.[1]

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

2. This compound Treatment:

  • On the day of the assay, pre-incubate differentiated 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

3. Fatty Acid Uptake Measurement:

  • Prepare a fatty acid uptake solution containing a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) or a radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) complexed to fatty acid-free BSA in Krebs-Ringer-HEPES (KRH) buffer.

  • Wash the cells with KRH buffer.

  • Add the fatty acid uptake solution and incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Stop the uptake by adding ice-cold KRH buffer containing a fatty acid transport inhibitor (e.g., phloretin).

  • Wash the cells multiple times with ice-cold KRH buffer to remove extracellular fatty acids.

4. Quantification:

  • For fluorescently labeled fatty acids, lyse the cells and measure the fluorescence intensity using a plate reader.

  • For radiolabeled fatty acids, lyse the cells and measure the radioactivity using a scintillation counter.

  • Normalize the fatty acid uptake to the total protein content of each well.

5. Data Analysis:

  • Plot the percentage of fatty acid uptake inhibition against the log concentration of this compound to determine the IC50 value.

In Vitro: Acyl-CoA Synthetase Activity Assay

This protocol measures the enzymatic activity of FATP1 and its inhibition by this compound.[10][11]

1. Enzyme Source:

  • Use recombinant human or mouse FATP1, or cell lysates from cells overexpressing FATP1.

2. Reaction Mixture:

  • Prepare a reaction buffer containing ATP, Coenzyme A (CoA), and a long-chain fatty acid substrate (e.g., palmitic acid).

  • Add varying concentrations of this compound or vehicle to the reaction mixture.

3. Enzyme Reaction:

  • Initiate the reaction by adding the enzyme source to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

4. Detection of Acyl-CoA:

  • The formation of acyl-CoA can be measured using several methods, including:

    • HPLC: Separate and quantify the acyl-CoA product.

    • Coupled-enzyme assay: Use subsequent enzymatic reactions that produce a detectable product (e.g., NADH).

    • Radiolabeling: Use a radiolabeled fatty acid and measure the incorporation into acyl-CoA.

5. Data Analysis:

  • Calculate the rate of acyl-CoA formation.

  • Determine the inhibitory effect of this compound and calculate the IC50.

In Vivo: Diet-Induced Obesity Mouse Model

This protocol is a standard model to evaluate the efficacy of anti-obesity compounds and is adapted from studies on FATP1 knockout mice.[1][6]

1. Animals and Diet:

  • Use male C57BL/6J mice, a common strain for obesity research.

  • After a period of acclimatization, place the mice on a high-fat diet (HFD), typically providing 60% of calories from fat, for a period of 8-12 weeks to induce obesity. A control group should be fed a low-fat diet (LFD, 10% of calories from fat).

2. This compound Administration:

  • Once the mice on the HFD have developed a significant obese phenotype (e.g., ~20% greater body weight than LFD controls), randomize them into treatment groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.

3. Monitoring and Measurements:

  • Monitor body weight and food intake weekly.

  • At the end of the treatment period, perform glucose and insulin tolerance tests to assess metabolic function.

  • Measure body composition using techniques like MRI or DEXA to determine fat mass and lean mass.

4. Terminal Procedures:

  • At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids.

  • Euthanize the mice and collect tissues such as liver, epididymal white adipose tissue, and skeletal muscle.

  • Measure tissue triglyceride content and analyze gene expression of key metabolic markers via qPCR.

5. Expected Outcomes:

  • Based on FATP1 knockout studies, treatment with this compound is expected to:

    • Reduce HFD-induced body weight gain.

    • Decrease fat mass accumulation.

    • Improve glucose tolerance and insulin sensitivity.

    • Lower triglyceride content in muscle and potentially alter it in the liver.[1]

References

Application Notes and Protocols for FATP1-IN-1 in High-Fat Diet-Induced Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), a key player in cellular long-chain fatty acid (LCFA) uptake, is predominantly expressed in insulin-sensitive tissues like adipose tissue and skeletal muscle. Emerging evidence from preclinical studies utilizing genetic knockout models strongly suggests that FATP1 is a critical mediator in the pathogenesis of high-fat diet (HFD)-induced obesity and insulin resistance. In response to insulin, FATP1 translocates from intracellular stores to the plasma membrane, enhancing fatty acid uptake.[1][2] Inhibition of FATP1, therefore, presents a promising therapeutic strategy for mitigating the metabolic derangements associated with excessive dietary fat intake.

FATP1-IN-1 is a potent inhibitor of FATP1, targeting its acyl-CoA synthetase activity.[3][4][5] These application notes provide a comprehensive overview of the anticipated effects of this compound in HFD-induced models, based on the phenotypic observations from FATP1 knockout mice, along with detailed protocols for in vivo studies.

Predicted Biological Effects of this compound in HFD Models

Based on extensive studies with FATP1 knockout mice, administration of this compound to animals on a high-fat diet is expected to elicit the following responses:

  • Protection from Diet-Induced Obesity: Inhibition of FATP1 is anticipated to prevent excessive weight gain in animals fed a high-fat diet, without significantly altering caloric intake.[1]

  • Improved Glucose Homeostasis and Insulin Sensitivity: this compound is predicted to preserve normal glucose tolerance and insulin sensitivity, key metabolic parameters that are typically impaired by a high-fat diet.[1]

  • Altered Lipid Distribution: By blocking fatty acid uptake in adipose tissue and skeletal muscle, this compound may lead to a redistribution of lipids, potentially increasing triglyceride content in the liver.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data observed in FATP1 knockout (KO) mice fed a high-fat diet (HFD) compared to wild-type (WT) controls. These outcomes are predictive of the potential effects of this compound treatment in similar models.

Table 1: Body Weight and Caloric Intake in HFD-Fed Mice

ParameterWild-Type (HFD)FATP1 KO (HFD)Reference
Body Weight Gain after 12 weeks Significant IncreaseNo Significant Difference from Low-Fat Diet[1]
Caloric Consumption Identical to KOIdentical to WT[1]

Table 2: Metabolic Parameters in HFD-Fed Mice after 12 Weeks

ParameterWild-Type (HFD)FATP1 KO (HFD)Reference
Serum Glucose Levels ElevatedNormal[1]
Glucose Tolerance Test ImpairedNormal[1]
Insulin Tolerance Test ImpairedNormal[1]

Table 3: Organ and Lipid Analysis in HFD-Fed Mice

ParameterWild-Type (HFD)FATP1 KO (HFD)Reference
Liver Weight (relative to body mass) NormalSignificantly Increased[1]
Liver Triglycerides NormalSignificantly Increased[1]

Experimental Protocols

Protocol 1: High-Fat Diet-Induced Obesity Model and this compound Administration

Objective: To evaluate the efficacy of this compound in preventing high-fat diet-induced obesity and metabolic dysfunction.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; 60% kcal from fat)[1]

  • Standard chow diet (control)

  • This compound (MedChemExpress, Cat. No. HY-141699)[3][5]

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Oral gavage needles

  • Animal scale

  • Metabolic cages (optional, for food intake monitoring)

Procedure:

  • Acclimatize mice for one week, providing ad libitum access to standard chow and water.

  • Randomize mice into four groups:

    • Group 1: Standard Chow + Vehicle

    • Group 2: Standard Chow + this compound

    • Group 3: High-Fat Diet + Vehicle

    • Group 4: High-Fat Diet + this compound

  • Prepare this compound formulation. A suggested starting dose is 10 mg/kg, administered orally once daily.[3] The Cmax and AUC at this dose have been shown to exceed the mouse IC50 value.[3]

    • To prepare a 2.08 mg/mL solution: Add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL PEG300 and mix. Add 50 μL Tween-80 and mix. Finally, add 450 μL of saline.[3]

  • Initiate the respective diets and daily oral gavage of either vehicle or this compound.

  • Monitor body weight weekly and food intake twice a week for a period of 12-16 weeks.[1]

  • At the end of the study, perform glucose and insulin tolerance tests (see Protocol 2).

  • Euthanize animals and collect blood and tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., triglyceride content, gene expression).

Protocol 2: Glucose and Insulin Tolerance Tests

Objective: To assess the impact of this compound on glucose homeostasis and insulin sensitivity.

Materials:

  • Glucose (20% solution in sterile saline)

  • Insulin (Humulin R or equivalent)

  • Glucometer and test strips

  • Syringes and needles

Glucose Tolerance Test (GTT):

  • Fast mice for 10 hours.[1]

  • Record baseline blood glucose from a tail snip.

  • Administer glucose via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.[1]

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Insulin Tolerance Test (ITT):

  • Fast mice for 4-6 hours.

  • Record baseline blood glucose.

  • Administer insulin via IP injection at a dose of 0.75 U/kg body weight.[1]

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Protocol 3: Tissue Triglyceride Measurement

Objective: To quantify the effect of this compound on lipid accumulation in tissues.

Materials:

  • Collected tissues (liver, muscle)

  • Triglyceride quantification kit (e.g., from Sigma-Aldrich, Cayman Chemical)

  • Homogenizer

  • Chloroform:Methanol (2:1) solution

Procedure:

  • Excise and weigh a portion of the tissue (e.g., 50-100 mg of liver).

  • Homogenize the tissue in a suitable buffer provided by the kit or in a chloroform:methanol solution for lipid extraction.

  • Follow the manufacturer's protocol for the triglyceride quantification assay, which typically involves enzymatic hydrolysis of triglycerides to glycerol and subsequent colorimetric or fluorometric detection.

  • Normalize triglyceride levels to the initial tissue weight.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte / Myocyte High-Fat Diet High-Fat Diet LCFA Uptake LCFA Uptake High-Fat Diet->LCFA Uptake Increases LCFA availability Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Signaling Cascade Signaling Cascade Insulin Receptor->Signaling Cascade FATP1 (intracellular) FATP1 (intracellular) Signaling Cascade->FATP1 (intracellular) Promotes translocation FATP1 (membrane) FATP1 (membrane) FATP1 (intracellular)->FATP1 (membrane) FATP1 (membrane)->LCFA Uptake Facilitates Lipid Accumulation Lipid Accumulation LCFA Uptake->Lipid Accumulation This compound This compound This compound->FATP1 (membrane) Inhibits

Caption: this compound inhibits insulin-stimulated LCFA uptake.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring (12-16 weeks) cluster_analysis Endpoint Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Diet Groups Chow + Vehicle Chow + this compound HFD + Vehicle HFD + this compound Randomization->Diet Groups Daily Gavage Daily Oral Gavage (Vehicle or this compound) Diet Groups->Daily Gavage Monitoring Weekly Body Weight Bi-weekly Food Intake Daily Gavage->Monitoring Metabolic Tests GTT & ITT Monitoring->Metabolic Tests Tissue Collection Blood, Liver, Adipose, Muscle Metabolic Tests->Tissue Collection Biochemical Analysis Triglyceride Measurement Tissue Collection->Biochemical Analysis

Caption: Workflow for in vivo this compound efficacy testing.

Logical_Relationship High-Fat Diet High-Fat Diet FATP1 Activity FATP1 Activity High-Fat Diet->FATP1 Activity Upregulates/Stimulates LCFA Uptake (Adipose/Muscle) LCFA Uptake (Adipose/Muscle) FATP1 Activity->LCFA Uptake (Adipose/Muscle) Increases Reduced LCFA Uptake Reduced LCFA Uptake FATP1 Activity->Reduced LCFA Uptake Obesity & Insulin Resistance Obesity & Insulin Resistance LCFA Uptake (Adipose/Muscle)->Obesity & Insulin Resistance Leads to This compound This compound This compound->FATP1 Activity Inhibits Improved Metabolic Health Improved Metabolic Health Reduced LCFA Uptake->Improved Metabolic Health Promotes

References

Application Notes and Protocols for Cell-Based Assays Using FATP1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key protein involved in the uptake of long-chain fatty acids (LCFAs) in metabolically active tissues such as adipose tissue, skeletal muscle, and the heart.[1] FATP1 also possesses acyl-CoA synthetase activity, which is thought to trap incoming fatty acids by converting them to their acyl-CoA esters.[2] Its activity is dynamically regulated, notably by insulin, which promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing fatty acid uptake.[1][3] Given its role in lipid metabolism, FATP1 is a promising therapeutic target for metabolic diseases. FATP1-IN-1 is a potent inhibitor of FATP1's acyl-CoA synthetase activity.[4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate FATP1 function and screen for novel therapeutic agents.

Data Presentation

Inhibitor Activity
CompoundTargetIC50 (μM)Assay Type
This compoundRecombinant Human FATP10.046Acyl-CoA Synthetase Activity
This compoundRecombinant Mouse FATP10.60Acyl-CoA Synthetase Activity
FATP1-IN-2Recombinant Human FATP10.43Acyl-CoA Synthetase Activity
FATP1-IN-2Recombinant Mouse FATP10.39Acyl-CoA Synthetase Activity

Signaling Pathways and Experimental Workflows

FATP1_Signaling_Pathway FATP1 Signaling and Fatty Acid Uptake cluster_0 Insulin Signaling cluster_1 FATP1 Translocation and Activity Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates FATP1_Vesicle Intracellular FATP1 Vesicle AKT->FATP1_Vesicle Promotes translocation FATP1_PM Plasma Membrane FATP1 FATP1_Vesicle->FATP1_PM LCFA_int Intracellular LCFA FATP1_PM->LCFA_int Acyl_CoA Fatty Acyl-CoA FATP1_PM->Acyl_CoA Catalyzes LCFA_ext Extracellular LCFA LCFA_ext->FATP1_PM Transport LCFA_int->Acyl_CoA Esterification Lipid_Droplet Lipid Droplet Acyl_CoA->Lipid_Droplet Storage FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibits

Caption: FATP1-mediated fatty acid uptake is regulated by insulin signaling.

Fatty_Acid_Uptake_Assay_Workflow Fatty Acid Uptake Assay Workflow A Seed and differentiate 3T3-L1 preadipocytes B Serum starve cells A->B C Pre-incubate with this compound or vehicle control B->C D Stimulate with insulin (optional) C->D E Add labeled fatty acid (e.g., [14C]oleic acid or BODIPY-FA) D->E F Incubate for a defined period E->F G Wash cells to remove excess labeled fatty acid F->G H Lyse cells G->H I Quantify fatty acid uptake (Scintillation counting or Fluorescence measurement) H->I

Caption: General workflow for a cell-based fatty acid uptake assay.

Experimental Protocols

Protocol 1: Radiolabeled Fatty Acid Uptake Assay in 3T3-L1 Adipocytes

This protocol is adapted from established methods for measuring fatty acid uptake in adipocytes.[1]

Materials:

  • Differentiated 3T3-L1 adipocytes (in 24-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin

  • Dexamethasone

  • Isobutylmethylxanthine (IBMX)

  • This compound (and vehicle control, e.g., DMSO)

  • [14C]oleic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Radioimmunoprecipitation assay (RIPA) buffer

  • Scintillation counter and vials

  • Protein assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • To induce differentiation, two days post-confluence, treat cells with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin for 2 days.

    • Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days.

    • Culture for an additional 3-5 days in DMEM with 10% FBS until lipid droplets are visible in >90% of cells.

  • Assay:

    • Serum starve differentiated 3T3-L1 adipocytes for 4 hours in serum-free DMEM.

    • Pre-incubate cells with desired concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • For insulin-stimulated uptake, add 100 nM insulin and incubate for 30 minutes at 37°C.

    • Prepare the fatty acid uptake solution: 50 µM [14C]oleic acid complexed with 0.1% fatty acid-free BSA in HBSS.

    • Remove the pre-incubation medium and add 200 µL of the fatty acid uptake solution to each well.

    • Incubate for 5 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold HBSS.

    • Lyse the cells in 250 µL of RIPA buffer.

    • Transfer an aliquot of the lysate to a scintillation vial for counting.

    • Use another aliquot to determine the protein concentration for normalization.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each lysate.

    • Compare the fatty acid uptake in this compound treated cells to the vehicle control.

Protocol 2: Fluorescent Fatty Acid Uptake Assay

This protocol provides an alternative to using radioactivity.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • BODIPY-labeled fatty acid (e.g., BODIPY™ FL C12)

  • Same as Protocol 1, replacing radiolabeled components with fluorescent ones.

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Differentiation: Follow the same procedure as in Protocol 1.

  • Assay:

    • Follow the serum starvation, inhibitor pre-incubation, and insulin stimulation steps as in Protocol 1.

    • Prepare the fluorescent fatty acid uptake solution (e.g., 1 µM BODIPY-FA in HBSS with 0.1% fatty acid-free BSA).

    • Remove the pre-incubation medium and add the fluorescent fatty acid uptake solution.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

    • Wash the cells three times with ice-cold HBSS.

    • Add fresh HBSS to the wells.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Alternatively, visualize and quantify the fluorescence per cell using a fluorescence microscope and image analysis software.

    • Compare the fluorescence intensity in this compound treated cells to the vehicle control.

Protocol 3: Lipid Accumulation Assay using Oil Red O Staining

This protocol is used to visualize and quantify the effect of this compound on lipid droplet formation.[5][6][7]

Materials:

  • Differentiated 3T3-L1 adipocytes (in multi-well plates)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol

  • 100% Isopropanol

  • Microplate reader or microscope

Procedure:

  • Cell Treatment:

    • Treat differentiated 3T3-L1 adipocytes with various concentrations of this compound or vehicle control for a desired period (e.g., 24-48 hours) in differentiation medium.

  • Staining:

    • Wash cells twice with PBS.

    • Fix the cells with 10% formalin for at least 1 hour at room temperature.

    • Wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Allow the cells to dry completely.

    • Prepare the Oil Red O working solution by diluting the stock solution with distilled water (6:4 ratio) and filtering.

    • Add the Oil Red O working solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the staining solution and wash the cells 3-4 times with distilled water.

  • Quantification:

    • For visualization, observe the cells under a microscope and capture images.

    • For quantification, add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 500 nm.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

FATP1-IN-1: A Tool for Interrogating Mitochondrial Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a multifaceted protein crucial for lipid metabolism. It functions as both a transporter of long-chain fatty acids across the plasma membrane and as a long-chain acyl-CoA synthetase, activating fatty acids by converting them to their acyl-CoA esters.[1][2] FATP1 is highly expressed in metabolically active tissues such as skeletal muscle, adipose tissue, and the heart. Emerging evidence has highlighted a critical role for FATP1 in mitochondrial fatty acid oxidation (FAO), where it is thought to collaborate with Carnitine Palmitoyltransferase 1 (CPT1) to facilitate the entry and subsequent β-oxidation of fatty acids within the mitochondrial matrix.[3][4][5] FATP1-IN-1 is a potent inhibitor of the acyl-CoA synthetase activity of FATP1, making it a valuable chemical probe to dissect the role of FATP1 in mitochondrial bioenergetics.

This compound: Inhibitor Profile

This compound is a selective inhibitor of the acyl-CoA synthetase activity of FATP1. Its inhibitory potency has been determined against both human and mouse orthologs of the enzyme.

Parameter Value Species
IC₅₀0.046 µMHuman FATP1
IC₅₀0.60 µMMouse FATP1
Table 1: In vitro inhibitory activity of this compound.[6]

Signaling Pathways and Experimental Logic

FATP1 plays a key role in the initial steps of fatty acid utilization. By inhibiting its acyl-CoA synthetase activity, this compound allows for the investigation of the downstream consequences on mitochondrial fatty acid oxidation.

FATP1_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cyto Cytosol cluster_mito Mitochondrion LCFA Long-Chain Fatty Acid FATP1_PM FATP1 LCFA->FATP1_PM Transport LCFA_cyto LCFA FATP1_PM->LCFA_cyto Acyl_CoA Fatty Acyl-CoA FATP1_PM->Acyl_CoA Acyl-CoA Synthetase Activity LCFA_cyto->Acyl_CoA Activation CPT1 CPT1 Acyl_CoA->CPT1 FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibition FATP1_mito FATP1 FATP1_IN_1->FATP1_mito Inhibition FATP1_mito->CPT1 Collaboration FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO Acetyl_CoA Acetyl-CoA FAO->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA ATP ATP TCA->ATP Acyl_CoA_Synthetase_Assay Start Start Prepare_Extract Prepare Cell/Tissue Extract Start->Prepare_Extract Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Setup_Reaction Set up Assay Reaction (Buffer, [14C]Palmitate, Inhibitor) Prepare_Extract->Setup_Reaction Prepare_Inhibitor->Setup_Reaction Pre_incubate Pre-incubate at 30°C Setup_Reaction->Pre_incubate Initiate_Reaction Initiate with Extract Pre_incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Extract_Product Extract [14C]Palmitoyl-CoA Terminate->Extract_Product Quantify Quantify by Scintillation Counting Extract_Product->Quantify Analyze Analyze Data (IC50) Quantify->Analyze End End Analyze->End Mitochondrial_FAO_Assay Start Start Isolate_Mito Isolate Mitochondria Start->Isolate_Mito Pre_incubate_Inhibitor Pre-incubate Mitochondria with this compound Isolate_Mito->Pre_incubate_Inhibitor Start_Reaction Initiate Oxidation with [14C]Palmitate Pre_incubate_Inhibitor->Start_Reaction Incubate_37C Incubate at 37°C Start_Reaction->Incubate_37C Trap_CO2 Trap Released 14CO2 Incubate_37C->Trap_CO2 Stop_Reaction Stop Reaction with Acid Trap_CO2->Stop_Reaction Measure_CO2 Measure 14CO2 Radioactivity Stop_Reaction->Measure_CO2 Measure_ASMs Measure Acid-Soluble Metabolites Radioactivity Stop_Reaction->Measure_ASMs Analyze_Data Analyze Oxidation Rates Measure_CO2->Analyze_Data Measure_ASMs->Analyze_Data End End Analyze_Data->End

References

Techniques for Measuring FATP1 Inhibition with FATP1-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is an integral membrane protein pivotal in the cellular uptake and activation of long-chain fatty acids (LCFAs).[1][2] FATP1 is highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart.[3] Its dual function as both a transporter and an acyl-CoA synthetase links fatty acid influx to their metabolic fate, including esterification for storage or β-oxidation for energy.[4][5] Dysregulation of FATP1 activity is implicated in metabolic disorders like obesity and type 2 diabetes, making it a compelling therapeutic target.[3][6]

FATP1-IN-1 is a potent, small-molecule inhibitor of FATP1, specifically targeting its acyl-CoA synthetase activity.[7] This document provides detailed application notes and protocols for utilizing this compound to measure and characterize the inhibition of FATP1 in various experimental settings. The methodologies described herein are essential for researchers investigating lipid metabolism and developing novel therapeutics targeting fatty acid transport.

This compound: Inhibitor Profile

This compound demonstrates potent inhibition of the acyl-CoA synthetase activity of both human and mouse FATP1.[7][8] Its inhibitory activity is summarized in the table below.

Inhibitor Target IC50 (µM) Reference
This compoundHuman FATP10.046[7]
This compoundMouse FATP10.60[7]
FATP1-IN-2Human FATP10.43[9]
FATP1-IN-2Mouse FATP10.39[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the insulin-mediated signaling pathway leading to FATP1 translocation and a general experimental workflow for assessing FATP1 inhibition.

FATP1_Signaling_Pathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation IntracellularVesicles Intracellular Vesicles (containing FATP1) Akt->IntracellularVesicles Translocation FATP1_PM FATP1 IntracellularVesicles->FATP1_PM Fusion with Plasma Membrane PlasmaMembrane Plasma Membrane LCFA_int Intracellular Long-Chain Fatty Acids FATP1_PM->LCFA_int Facilitates Uptake LCFA_ext Extracellular Long-Chain Fatty Acids LCFA_ext->LCFA_int Transport FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibition

Caption: Insulin signaling pathway leading to FATP1 translocation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., 3T3-L1 adipocytes) Preincubation Pre-incubate cells with this compound CellCulture->Preincubation InhibitorPrep Prepare this compound (Dose range) InhibitorPrep->Preincubation FattyAcidUptake Fatty Acid Uptake Assay (BODIPY-C12) Preincubation->FattyAcidUptake AcylCoASynthetase Acyl-CoA Synthetase Assay (Radiometric or Fluorescent) Preincubation->AcylCoASynthetase CETSA Cellular Thermal Shift Assay (CETSA) Preincubation->CETSA DataCollection Data Collection (Fluorescence/Radioactivity/WB) FattyAcidUptake->DataCollection AcylCoASynthetase->DataCollection CETSA->DataCollection Analysis Calculate IC50 / ΔTm DataCollection->Analysis

Caption: General experimental workflow for FATP1 inhibition assays.

Experimental Protocols

This section provides detailed protocols for three key assays to measure FATP1 inhibition by this compound.

Fluorescent Fatty Acid Uptake Assay

This assay measures the uptake of a fluorescently labeled long-chain fatty acid analog, BODIPY-C12, into cells. Inhibition of FATP1 by this compound will result in decreased intracellular fluorescence.

Materials:

  • Cells expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1)

  • Black, clear-bottom 96-well tissue culture plates

  • This compound (dissolved in DMSO)

  • BODIPY FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Trypan Blue solution (as a quencher for extracellular fluorescence)

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Inhibitor Pre-incubation:

    • Wash the cells twice with warm assay buffer.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

  • Fatty Acid Solution Preparation:

    • Prepare a stock solution of BODIPY-C12 in DMSO.

    • Prepare a working solution by complexing BODIPY-C12 with fatty acid-free BSA in the assay buffer. A typical final concentration is 1-5 µM BODIPY-C12 and 0.5-1% BSA.

    • Add Trypan Blue to the working solution to a final concentration of 0.2% to quench extracellular fluorescence.[10]

  • Fatty Acid Uptake Measurement:

    • Kinetic Assay: Place the plate in a pre-warmed (37°C) fluorescence plate reader. Inject the BODIPY-C12/BSA/Trypan Blue solution into the wells and immediately begin reading the fluorescence (e.g., excitation 485 nm, emission 528 nm) at regular intervals (e.g., every 30 seconds) for 5-15 minutes. The initial rate of fluorescence increase corresponds to the rate of fatty acid uptake.[8]

    • Endpoint Assay: Add the BODIPY-C12/BSA/Trypan Blue solution to the wells and incubate for a fixed period (e.g., 5-15 minutes) at 37°C. Stop the reaction by washing the cells with ice-cold assay buffer containing 0.5% BSA. Read the final fluorescence in the plate reader.

  • Data Analysis:

    • For kinetic assays, determine the initial rate of uptake (slope of the linear portion of the curve).

    • For endpoint assays, use the final fluorescence values.

    • Normalize the data to the vehicle control.

    • Plot the normalized uptake rate/fluorescence against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Acyl-CoA Synthetase Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of FATP1 by quantifying the conversion of a radiolabeled fatty acid to its acyl-CoA derivative.[11][12]

Materials:

  • Source of FATP1 (e.g., cell lysates from FATP1-overexpressing cells, purified recombinant FATP1)

  • This compound (dissolved in DMSO)

  • [1-¹⁴C]Palmitate or other radiolabeled long-chain fatty acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • Triton X-100

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Dole's extraction mixture (isopropanol:heptane:1 M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare cell lysates or purified FATP1 in a suitable buffer. Determine the protein concentration.

    • Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, MgCl₂, and DTT to their final concentrations (e.g., 10 mM ATP, 200 µM CoA, 5 mM MgCl₂, 200 µM DTT).[12]

    • Add the desired concentration of this compound or vehicle control.

    • Add the FATP1-containing sample (e.g., 30-50 µg of cell lysate).[12]

  • Initiate Reaction:

    • Start the reaction by adding the [1-¹⁴C]palmitate (complexed with BSA if necessary, e.g., 50 µM final concentration, 0.2 µCi/ml).[12]

    • Incubate at 30°C for 5-15 minutes. The reaction time should be within the linear range of product formation.[12]

  • Stop Reaction and Extraction:

    • Stop the reaction by adding Dole's extraction mixture.

    • Add heptane and water, vortex, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [¹⁴C]palmitoyl-CoA.

  • Quantification:

    • Transfer an aliquot of the lower aqueous phase to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [¹⁴C]palmitoyl-CoA formed (nmol/min/mg protein).

    • Normalize the activity to the vehicle control.

    • Plot the normalized activity against the log of the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of this compound with FATP1 in a cellular context.[13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).

Materials:

  • Cells expressing FATP1

  • This compound (dissolved in DMSO)

  • PBS supplemented with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-FATP1 antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Imaging system for Western blot quantification

Protocol:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat the cells with this compound at the desired concentration or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heating:

    • Harvest the cells (e.g., by trypsinization followed by centrifugation).

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include an unheated control (kept on ice or at room temperature).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against FATP1, followed by a suitable HRP-conjugated secondary antibody.

    • Also, probe for a loading control protein.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For each temperature point, normalize the FATP1 band intensity to the loading control.

    • Plot the normalized FATP1 intensity against the temperature for both the vehicle- and this compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A positive shift in the Tm in the presence of this compound indicates target engagement.

Data Presentation

The following tables summarize expected quantitative data from the described assays.

Table 1: this compound Inhibition of Fatty Acid Uptake

Cell Line Assay Type This compound Conc. (µM) % Inhibition of Fatty Acid Uptake (Mean ± SD)
3T3-L1 AdipocytesBODIPY-C12 Kinetic0.01Data to be generated
0.1Data to be generated
1Data to be generated
10Data to be generated
HEK293-FATP1BODIPY-C12 Endpoint0.01Data to be generated
0.1Data to be generated
1Data to be generated
10Data to be generated

Table 2: this compound Inhibition of Acyl-CoA Synthetase Activity

Enzyme Source Assay Type This compound Conc. (µM) % Inhibition of Acyl-CoA Synthetase Activity (Mean ± SD)
Recombinant hFATP1Radiometric0.001Data to be generated
0.01Data to be generated
0.1Data to be generated
1Data to be generated
Mouse Liver LysateFluorometric0.1Data to be generated
1Data to be generated
10Data to be generated
100Data to be generated

Table 3: Cellular Thermal Shift Assay (CETSA) Data for FATP1

Cell Line Treatment Melting Temperature (Tm, °C) (Mean ± SD) Thermal Shift (ΔTm, °C)
HEK293-FATP1Vehicle (DMSO)Data to be generatedN/A
This compound (10 µM)Data to be generatedData to be generated

Conclusion

The protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate the role of FATP1 in cellular lipid metabolism. The described assays—fatty acid uptake, acyl-CoA synthetase activity, and cellular thermal shift assay—provide orthogonal methods to confirm and characterize the inhibition of FATP1. These techniques are fundamental for advancing our understanding of fatty acid transport and for the development of novel therapeutics targeting metabolic diseases.

References

Application Notes and Protocols: FATP1-IN-1 in Immunometabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Transport Protein 1 (FATP1), a key player in cellular fatty acid uptake, has emerged as a critical regulator in the field of immunometabolism. Its role in modulating the metabolic reprogramming of immune cells, such as macrophages and T cells, directly impacts their function and inflammatory potential. FATP1-IN-1 is a potent inhibitor of FATP1, making it a valuable tool for investigating the intricate relationship between fatty acid metabolism and immune responses. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in immunometabolism research.

Mechanism of Action

FATP1 facilitates the transport of long-chain fatty acids across the plasma membrane. In immune cells, this process is not merely for energy production but also influences signaling pathways that control inflammation. In macrophages, FATP1-mediated fatty acid uptake has been linked to the production of inflammatory cytokines like TNF-α and IL-6 through a mechanism involving ceramide synthesis and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway[1]. Inhibition of FATP1 with this compound can, therefore, attenuate these pro-inflammatory responses. In CD8+ T cells, FATP1 is involved in the uptake of fatty acids which can suppress their metabolic fitness and effector functions. Blocking FATP1 has been shown to restore some of these functions[2].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of FATP1 inhibitors and their effects on immune cell responses.

Table 1: Inhibitor Activity

InhibitorTargetOrganismIC50 (μM)Reference
This compound (compound 5k)FATP1Human0.046MedchemExpress
This compound (compound 5k)FATP1Mouse0.60MedchemExpress
FATP1-IN-2 (compound 12a)FATP1Human0.43MedchemExpress
FATP1-IN-2 (compound 12a)FATP1Mouse0.39MedchemExpress

Table 2: Effect of FATP1 Inhibition on Macrophage Cytokine Production

Cell TypeTreatmentTNF-α ProductionIL-6 ProductionReference
MacrophagesFATP1 InhibitionDecreasedDecreased[1]
RAW264.7 MacrophagesFATP1 OverexpressionDecreasedDecreased[3]
FATP1-/- BMDMsLPS/IFNγ StimulationIncreasedIncreased[4]

Table 3: Effect of FATP1 Inhibition on T Cell Function

Cell TypeTreatment ContextEffect on IFN-γ ProductionReference
CD8+ T cellsHigh fatty acid environmentInhibition of FATP1 restores IFN-γ production[2]

Signaling Pathways and Experimental Workflows

FATP1-Mediated Pro-inflammatory Signaling in Macrophages

FATP1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FATP1 FATP1 FA_in Fatty Acids (intracellular) FATP1->FA_in FA Fatty Acids (extracellular) FA->FATP1 Uptake Ceramide Ceramide FA_in->Ceramide Synthesis JNK JNK Ceramide->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation NFkB NF-κB p_JNK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription FATP1_IN_1 This compound FATP1_IN_1->FATP1

Caption: FATP1 signaling in macrophages.

Experimental Workflow: Macrophage Treatment and Cytokine Analysis

Macrophage_Workflow start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with this compound (e.g., 10 µM, 1 hour) start->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (TNF-α, IL-6) by ELISA collect->elisa analyze Data Analysis elisa->analyze

Caption: Macrophage cytokine analysis workflow.

Experimental Workflow: T Cell Activation and IFN-γ Measurement

T_Cell_Workflow start Isolate CD8+ T cells treat Treat with this compound (e.g., 10 µM) start->treat activate Activate T cells (e.g., anti-CD3/CD28) treat->activate culture Culture for 48-72 hours activate->culture restimulate Restimulate with PMA/Ionomycin + Protein Transport Inhibitor culture->restimulate stain Intracellular Staining for IFN-γ restimulate->stain flow Flow Cytometry Analysis stain->flow analyze Data Analysis flow->analyze

Caption: T cell IFN-γ analysis workflow.

Experimental Protocols

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the steps to assess the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Inhibitor Pre-treatment: Prepare working solutions of this compound in complete DMEM. A final concentration range of 1-25 µM is recommended for initial experiments. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • LPS Stimulation: Prepare a 2X stock of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the 2X LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 100 µL of complete DMEM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatants at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Assessment of this compound on CD8+ T Cell IFN-γ Production

This protocol describes the evaluation of this compound's effect on the production of Interferon-gamma (IFN-γ) by activated primary mouse CD8+ T cells.

Materials:

  • Spleen and lymph nodes from C57BL/6 mice

  • CD8a+ T Cell Isolation Kit (e.g., MACS)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol, and 2 mM L-glutamine

  • Anti-mouse CD3ε antibody (clone 145-2C11), functional grade

  • Anti-mouse CD28 antibody (clone 37.51), functional grade

  • This compound (stock solution in DMSO)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Protein Transport Inhibitor Cocktail (e.g., containing Brefeldin A and Monensin)

  • Fixation/Permeabilization solution

  • PE-conjugated anti-mouse IFN-γ antibody

  • FITC-conjugated anti-mouse CD8a antibody

  • Flow cytometer

Procedure:

  • CD8+ T Cell Isolation: Isolate CD8+ T cells from the spleen and lymph nodes of mice using a negative selection kit according to the manufacturer's protocol.

  • T Cell Activation and Treatment:

    • Coat a 96-well flat-bottom plate with anti-CD3ε antibody (10 µg/mL in PBS) overnight at 4°C. Wash the plate twice with sterile PBS before use.

    • Resuspend the isolated CD8+ T cells at 1 x 10^6 cells/mL in complete RPMI medium.

    • Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 2 µg/mL.

    • Add this compound to the cell suspension at the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO).

    • Add 200 µL of the cell suspension to each well of the anti-CD3 coated plate.

  • Cell Culture: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Restimulation and Intracellular Cytokine Staining:

    • Four to six hours before harvesting, add PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor cocktail to each well.

    • After the restimulation period, harvest the cells and wash with PBS.

    • Stain the cells with a fluorescently labeled anti-CD8a antibody for 30 minutes on ice.

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain the permeabilized cells with a PE-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Wash the cells and resuspend them in FACS buffer. Analyze the percentage of IFN-γ positive cells within the CD8+ T cell population using a flow cytometer.

Conclusion

This compound is a powerful research tool for dissecting the role of fatty acid metabolism in regulating immune cell function. The protocols provided herein offer a starting point for investigating its effects on macrophage-mediated inflammation and T cell effector responses. Researchers are encouraged to optimize these protocols for their specific experimental systems and to explore the broader implications of FATP1 inhibition in various models of immunity and disease.

References

Troubleshooting & Optimization

FATP1-IN-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of FATP1-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1).[1][2] It functions by inhibiting the acyl-CoA synthetase activity of FATP1, which is crucial for the transport of long-chain fatty acids across the plasma membrane.[1] By blocking this activity, this compound effectively reduces the cellular uptake of fatty acids.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in DMSO.[1] For in vivo applications, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are recommended.[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary for the powdered form and solutions. For detailed storage conditions, please refer to the storage stability table in the troubleshooting section. In general, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1]

Q4: Can this compound be used in cell-based assays?

A4: Yes, this compound is suitable for use in various cell-based assays to study fatty acid uptake and metabolism. However, it is important to optimize the concentration to avoid potential cytotoxicity.[2] A preliminary dose-response experiment is recommended to determine the optimal non-toxic working concentration for your specific cell line.

Q5: How does insulin signaling relate to FATP1 activity?

A5: Insulin plays a key role in regulating FATP1 function. Insulin signaling promotes the translocation of FATP1 from intracellular compartments to the plasma membrane. This process increases the rate of fatty acid uptake into cells.[3][4] Therefore, when studying the effects of this compound, it is important to consider the insulin stimulation status of the cells.

Troubleshooting Guides

Solubility and Stability Issues
IssuePotential CauseTroubleshooting Steps
Precipitation in stock solution - Solvent has absorbed moisture (especially DMSO).- Incorrect storage temperature.- Exceeded solubility limit.- Use fresh, anhydrous DMSO.- Ensure storage at the recommended temperature (-20°C or -80°C).- Briefly sonicate the solution to aid dissolution. If precipitation persists, the solution may be supersaturated.
Precipitation in aqueous buffer/media - Low aqueous solubility of this compound.- High final concentration of DMSO in the working solution.- Ensure the final DMSO concentration in your aqueous solution is low (typically <0.5%) to maintain solubility.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.[1]
Compound inactivity or reduced potency - Degradation due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Store aliquots at -80°C for long-term stability.- Always use freshly prepared working solutions.
Experimental Issues
IssuePotential CauseTroubleshooting Steps
High background in fatty acid uptake assay - Incomplete removal of extracellular fluorescent fatty acid.- Non-specific binding of the fluorescent probe.- Ensure thorough washing of cells after incubation with the fluorescent fatty acid.- Include a "no-cell" control to measure background fluorescence of the medium and plate.- Consider using a quenching agent to reduce extracellular fluorescence.
No inhibitory effect observed - Sub-optimal inhibitor concentration.- Insufficient pre-incubation time with the inhibitor.- Low FATP1 expression in the cell model.- Perform a dose-response curve to determine the optimal inhibitory concentration (IC50 for human FATP1 is 0.046 μM).[1]- Optimize the pre-incubation time with this compound before adding the fatty acid substrate.- Confirm FATP1 expression in your cell line using Western blot or qPCR.
Cell toxicity or morphological changes - High concentration of this compound.- High concentration of the solvent (e.g., DMSO).- Determine the maximum non-toxic concentration of this compound and the solvent on your cells using a viability assay (e.g., MTT or trypan blue exclusion).- Ensure the final solvent concentration is below the toxic threshold for your cell line.

Quantitative Data Summary

This compound Solubility
SolventConcentrationNotes
DMSO62.5 mg/mL (166.46 mM)Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[1]
In vivo formulation 12.08 mg/mL (5.54 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[1]
In vivo formulation 22.08 mg/mL (5.54 mM)10% DMSO, 90% Corn Oil. Requires sonication.[1]
This compound Storage Stability
FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent (DMSO)-80°C6 months[1]
In Solvent (DMSO)-20°C1 month[1]
This compound Inhibitory Potency
TargetIC50
Human FATP10.046 μM[1]
Mouse FATP10.60 μM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.75 mg of this compound (Molecular Weight: 375.46 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.

Protocol 2: In Vitro Fatty Acid Uptake Assay using a Fluorescent Probe

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells expressing FATP1 (e.g., 3T3-L1 adipocytes, HepG2 cells)

    • 96-well black, clear-bottom tissue culture plates

    • This compound stock solution (10 mM in DMSO)

    • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™ FL C16)

    • Serum-free cell culture medium

    • Phosphate-buffered saline (PBS)

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • On the day of the assay, wash the cells twice with warm PBS.

    • Starve the cells in serum-free medium for 2-4 hours to reduce the influence of serum components.

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only) with the same final DMSO concentration.

    • Pre-incubate the cells with the this compound working solutions or vehicle control for 30-60 minutes at 37°C.

    • Prepare the fluorescent fatty acid working solution in serum-free medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.

    • Add the fluorescent fatty acid working solution to each well and incubate for 15-30 minutes at 37°C.

    • Remove the incubation medium and wash the cells three times with cold PBS to stop the uptake and remove extracellular probe.

    • Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Normalize the fluorescence intensity of the this compound treated wells to the vehicle control to determine the percent inhibition of fatty acid uptake.

Visualizations

FATP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds LCFA Long-Chain Fatty Acid FATP1_mem FATP1 LCFA->FATP1_mem Transport IRS IRS IR->IRS Phosphorylates Acyl_CoA Fatty Acyl-CoA FATP1_mem->Acyl_CoA Acyl-CoA Synthetase Activity PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates FATP1_vesicle FATP1 Vesicle Akt->FATP1_vesicle Promotes Translocation FATP1_vesicle->FATP1_mem Metabolism Lipid Synthesis & Beta-Oxidation Acyl_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1_mem Inhibits

Caption: FATP1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO preincubate Pre-incubate with This compound or Vehicle prep_stock->preincubate seed_cells Seed Cells in 96-well Plate starve Serum Starve Cells seed_cells->starve starve->preincubate add_probe Add Fluorescent Fatty Acid Probe preincubate->add_probe wash Wash Cells with Cold PBS add_probe->wash read_fluorescence Measure Fluorescence wash->read_fluorescence analyze Analyze Data (% Inhibition) read_fluorescence->analyze

References

Technical Support Center: Optimizing FATP1-IN-1 Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FATP1-IN-1 in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Fatty Acid Transport Protein 1 (FATP1). It specifically targets the acyl-CoA synthetase activity of FATP1, which is crucial for the transport and metabolism of long-chain fatty acids into the cell. By inhibiting this activity, this compound effectively blocks the uptake of fatty acids mediated by FATP1.

Q2: What are the known IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined for both human and mouse FATP1. These values are essential for estimating the initial concentration range for your experiments.[1][2]

Species IC50 Value
Human FATP10.046 µM
Mouse FATP10.60 µM

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage of this compound are critical for maintaining its activity.

  • Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Q4: What is a good starting concentration range for my cell-based experiments?

A4: A common starting point for cell-based assays is to use a concentration range that brackets the IC50 value. A broad range, for instance, from 0.01 µM to 100 µM, is often used in initial range-finding experiments. Based on limited available data in 3T3-L1 adipocytes, researchers have used concentrations at 2-fold and 10-fold the IC50. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.

Troubleshooting Guides

Issue 1: I am not observing any effect of this compound in my cells.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a wider and higher concentration range.

  • Possible Cause: The incubation time may be too short.

    • Solution: Conduct a time-course experiment to determine the optimal incubation period for your cell line and assay.

  • Possible Cause: The inhibitor may have degraded.

    • Solution: Prepare a fresh stock solution of this compound from powder. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles.

  • Possible Cause: The cell line may not express FATP1 or expresses it at very low levels.

    • Solution: Verify FATP1 expression in your cell line using techniques like qPCR or Western blotting.

  • Possible Cause: Poor cell permeability of the compound.

    • Solution: While this compound is designed to be cell-permeable, its efficiency can vary between cell types. If you suspect permeability issues, consult relevant literature for similar compounds or consider alternative delivery methods, though this is less common for small molecules.

Issue 2: I am observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect.

  • Possible Cause: The concentration of this compound is too high, leading to off-target effects or general toxicity.

    • Solution: It is essential to determine the 50% cytotoxic concentration (CC50) for your specific cell line. This will define the upper limit of the concentration range you can use for your experiments. A detailed protocol for determining CC50 is provided below.

  • Possible Cause: The solvent (DMSO) concentration is too high.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments.

Issue 3: My results are not reproducible between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Maintain consistency in cell passage number, confluency at the time of treatment, and media composition.

  • Possible Cause: Instability of the diluted this compound solution.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store diluted solutions for extended periods.

  • Possible Cause: Variability in assay execution.

    • Solution: Standardize all experimental steps, including incubation times, reagent concentrations, and measurement procedures.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound and determine its CC50 value in your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 10-point serial dilution (e.g., starting from 100 µM down to 0 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Normalize the data to the vehicle control to determine the percent cell viability.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Fatty Acid Uptake Assay

This protocol can be used to assess the functional effect of this compound on fatty acid uptake in your cells.

Materials:

  • Your cell line of interest, seeded in 24-well plates

  • This compound

  • Insulin (if studying insulin-stimulated uptake)

  • Fluorescently labeled long-chain fatty acid (e.g., BODIPY™ FL C16) or radiolabeled fatty acid (e.g., [14C]oleic acid)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell lysis buffer

  • Fluorometer or scintillation counter

Procedure:

  • Cell Preparation:

    • Seed cells in a 24-well plate and grow to the desired confluency.

    • If studying insulin-stimulated uptake, serum-starve the cells for a few hours prior to the experiment.

  • Inhibitor and Insulin Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30-60 minutes).

    • If applicable, stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

  • Fatty Acid Uptake:

    • Prepare the fatty acid uptake solution by complexing the fluorescently or radiolabeled fatty acid with fatty-acid-free BSA in HBSS.

    • Remove the treatment medium from the cells and add the fatty acid uptake solution.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Washing:

    • Stop the uptake by rapidly washing the cells multiple times with ice-cold HBSS containing a high concentration of BSA to remove extracellular fatty acids.

  • Measurement:

    • Lyse the cells in a suitable buffer.

    • Measure the fluorescence or radioactivity in the cell lysates.

    • Normalize the uptake to the total protein concentration in each well.

  • Data Analysis:

    • Compare the fatty acid uptake in this compound treated cells to the vehicle-treated control to determine the extent of inhibition.

Visualizations

FATP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds LCFA Long-Chain Fatty Acid FATP1_mem FATP1 LCFA->FATP1_mem Transport IRS IRS Proteins IR->IRS Phosphorylates Acyl_CoA Fatty Acyl-CoA FATP1_mem->Acyl_CoA Acyl-CoA Synthetase Activity PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation FATP1_vesicle FATP1 Vesicle AKT->FATP1_vesicle Promotes Translocation FATP1_vesicle->FATP1_mem Translocates to membrane Metabolism Lipid Synthesis & Beta-Oxidation Acyl_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1_mem Inhibits

Caption: FATP1 Signaling Pathway in response to Insulin.

Optimization_Workflow A 1. Prepare this compound Stock (10 mM in DMSO) B 2. Range-Finding Experiment (e.g., 0.01 µM to 100 µM) A->B C 3. Determine CC50 (MTT Assay) B->C D 4. Dose-Response for Efficacy (Fatty Acid Uptake Assay) Concentrations below CC50 C->D E 5. Determine Optimal Concentration (Effective concentration with minimal cytotoxicity) D->E F 6. Proceed with Main Experiments E->F

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Unexpected Results? NoEffect No Inhibitory Effect Observed Start->NoEffect HighToxicity High Cytotoxicity Observed Start->HighToxicity Irreproducible Results Not Reproducible Start->Irreproducible Sol_NoEffect1 Increase Concentration (Dose-Response) NoEffect->Sol_NoEffect1 Sol_NoEffect2 Increase Incubation Time (Time-Course) NoEffect->Sol_NoEffect2 Sol_NoEffect3 Prepare Fresh Inhibitor NoEffect->Sol_NoEffect3 Sol_NoEffect4 Verify FATP1 Expression NoEffect->Sol_NoEffect4 Sol_HighTox1 Determine CC50 (Use concentrations below CC50) HighToxicity->Sol_HighTox1 Sol_HighTox2 Check DMSO Concentration (Keep <0.5%, use vehicle control) HighToxicity->Sol_HighTox2 Sol_Irreproducible1 Standardize Cell Culture (Passage #, Confluency) Irreproducible->Sol_Irreproducible1 Sol_Irreproducible2 Prepare Fresh Dilutions Irreproducible->Sol_Irreproducible2 Sol_Irreproducible3 Standardize Assay Protocol Irreproducible->Sol_Irreproducible3

Caption: Troubleshooting decision tree for this compound experiments.

References

potential off-target effects of FATP1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of FATP1-IN-1, a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1). Due to the limited public information on the specific off-target effects of this compound, this guide focuses on best practices for its use and provides methodologies to investigate potential off-target effects should you encounter unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent small molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1).[1][2][3] FATP1 is a member of the solute carrier family 27 (SLC27) and is involved in the transport of long-chain fatty acids across the plasma membrane.[4] this compound inhibits the acyl-CoA synthetase activity associated with FATP1.[1][2][3]

Q2: What are the known IC50 values for this compound?

The inhibitory potency of this compound has been determined for both human and mouse FATP1.

Q3: Are there any known off-target effects of this compound?

As of the latest available information, there is no specific public data detailing a broad off-target profile for this compound. However, it is important to note that this compound belongs to the arylpiperazine class of compounds.[5] Molecules in this class have been known to interact with various receptors, including serotonin and dopamine receptors, as well as other targets.[6][7] Therefore, the possibility of off-target effects cannot be excluded.

Q4: I am observing an unexpected phenotype in my experiment after using this compound. What could be the cause?

Unexpected results could be due to several factors:

  • Off-target effects: this compound may be interacting with other proteins in your experimental system.

  • Compound concentration: The concentration used may be too high, leading to non-specific effects.

  • Experimental system variability: The phenotype could be specific to the cell line or model system being used.

  • FATP1-independent effects: The observed phenotype might be a downstream consequence of FATP1 inhibition that was not previously characterized.

Troubleshooting Guide

If you are encountering unexpected results, the following troubleshooting steps and experimental protocols can help you to investigate potential off-target effects.

Initial Checks and Considerations
  • Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm that this compound is inhibiting FATP1 in your experimental system at the concentrations used. This can be done by measuring the uptake of a fluorescently labeled fatty acid analog.

  • Dose-Response Curve: Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound to minimize potential off-target effects.

  • Use a Structurally Unrelated FATP1 Inhibitor: If available, use another FATP1 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. FATP1-IN-2 is another arylpiperazine-based FATP1 inhibitor.[1]

  • Genetic Knockdown/Knockout: The most rigorous control is to compare the phenotype induced by this compound with that of a genetic knockdown or knockout of FATP1. If the phenotypes match, the effect is likely on-target.

Quantitative Data Summary

CompoundTargetSpeciesIC50 (µM)
This compoundFATP1Human0.046[1][2][3]
This compoundFATP1Mouse0.60[1][2][3]
FATP1-IN-2FATP1Human0.43
FATP1-IN-2FATP1Mouse0.39

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement and Off-Target Binding

CETSA is a powerful technique to assess the binding of a ligand to its target in a cellular context.

Methodology:

  • Cell Treatment: Treat your cells of interest with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of FATP1 and other potential off-target proteins by Western blot. Ligand-bound proteins are stabilized and will remain in the supernatant at higher temperatures.

Protocol 2: Kinase Profiling Assay

Since many small molecule inhibitors can have off-target effects on kinases, a broad kinase screen can be informative.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase profiling service.

  • Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the inhibitor.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at a given concentration of this compound.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Off-Target Investigation phenotype Unexpected Phenotype with this compound dose_response Dose-Response Curve phenotype->dose_response Is it dose-dependent? control_inhibitor Use Structurally Unrelated FATP1 Inhibitor dose_response->control_inhibitor genetic_control Compare with FATP1 Knockdown/Knockout control_inhibitor->genetic_control cetsa CETSA genetic_control->cetsa If phenotype differs kinase_screen Kinase Profiling cetsa->kinase_screen proteomics Affinity-based Proteomics kinase_screen->proteomics

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

FATP1_Signaling_Pathway LCFA Long-Chain Fatty Acids (extracellular) FATP1 FATP1 (SLC27A1) LCFA->FATP1 Transport ACSL Acyl-CoA Synthetase Activity FATP1->ACSL intrinsic activity LCFA_CoA Long-Chain Acyl-CoA (intracellular) ACSL->LCFA_CoA Esterification Metabolism Downstream Metabolic Pathways (e.g., β-oxidation, TAG synthesis) LCFA_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibition

Caption: Simplified signaling pathway of FATP1-mediated fatty acid uptake and its inhibition by this compound.

References

FATP1-IN-1 In Vivo Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FATP1-IN-1 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of Fatty Acid Transport Protein 1 (FATP1).[1][2][3] Its primary mechanism of action is the inhibition of the recombinant human or mouse acyl-CoA synthetase activity of FATP1.[1][2][3] FATP1 is a transmembrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells and is highly expressed in insulin-sensitive tissues like adipose tissue and skeletal muscle.[4][5][6] In response to insulin, FATP1 translocates from intracellular compartments to the plasma membrane, increasing LCFA uptake.[4][7] By inhibiting FATP1, this compound can modulate fatty acid metabolism.

Q2: What are the recommended solvents and storage conditions for this compound?

For in vitro studies, this compound can be dissolved in DMSO.[1][8] For in vivo experiments, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another option for oral administration is a suspension in corn oil.[1] It is crucial to prepare fresh solutions for in vivo experiments on the day of use.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1][3][9]

Q3: What is the difference in potency of this compound between human and mouse FATP1?

This compound exhibits different potencies for human and mouse FATP1. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are significantly lower for the human protein, indicating higher potency.

SpeciesIC50 (µM)
Human FATP10.046[1][2]
Mouse FATP10.60[1][2]

Q4: What is the signaling pathway involving FATP1?

Insulin signaling plays a key role in the regulation of FATP1 activity. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of FATP1 from intracellular stores to the plasma membrane. This process is analogous to the insulin-mediated translocation of the glucose transporter GLUT4.[4] This translocation increases the capacity of the cell to take up long-chain fatty acids.

FATP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Signaling_Cascade Signaling Cascade Insulin_Receptor->Signaling_Cascade FATP1_PM FATP1 LCFA_Uptake LCFA Uptake FATP1_PM->LCFA_Uptake facilitates FATP1_Vesicle FATP1 Vesicle Signaling_Cascade->FATP1_Vesicle Translocation FATP1_Vesicle->FATP1_PM LCFA Long-Chain Fatty Acids LCFA->LCFA_Uptake

Insulin-mediated translocation of FATP1 to the plasma membrane.

Troubleshooting Guide

Problem 1: Lack of Efficacy or Inconsistent Results in Vivo

If you are not observing the expected biological effects of this compound in your animal models, consider the following potential causes and solutions.

Potential CauseSuggested Troubleshooting Steps
Poor Solubility/Precipitation of this compound Ensure the compound is fully dissolved. Use of sonication or gentle heating may aid dissolution.[1] Visually inspect the solution for any precipitates before administration. Prepare fresh solutions for each experiment.
Inadequate Dosing The required dose can vary depending on the animal model, route of administration, and desired therapeutic effect. A dose of 10 mg/kg (p.o.) in mice has been reported to achieve plasma concentrations exceeding the mouse IC50.[1][2][8] Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Rapid Metabolism or Clearance This compound has a reported Tmax of 0.33 hours in mice, indicating rapid absorption.[1][2][8] The timing of your experimental readouts relative to the administration of the inhibitor is critical. Consider performing pharmacokinetic studies in your animal model to understand the exposure profile.
High Plasma Protein Binding The reported in vivo data suggests that the Cmax exceeds the mouse IC50 without considering plasma protein binding.[1][2][8] However, high protein binding can reduce the free, active concentration of the inhibitor. This may necessitate higher doses to achieve the desired effect.
Incorrect Route of Administration Oral (p.o.) administration has been documented for this compound.[1][2][8] Ensure the chosen route of administration is appropriate for achieving sufficient bioavailability and reaching the target tissue.

Problem 2: Unexpected Phenotypes or Off-Target Effects

If you observe unexpected biological outcomes that cannot be directly attributed to FATP1 inhibition, it is important to consider potential off-target effects.

Potential CauseSuggested Troubleshooting Steps
Inhibition of Other FATP Isoforms While this compound is presented as a FATP1 inhibitor, its selectivity against other FATP family members (FATP2-6) may not be fully characterized in the public domain.[10] If your tissue of interest expresses other FATPs, consider evaluating the effect of this compound on their activity.
Interaction with Other Signaling Pathways Fatty acid metabolism is intricately linked with other metabolic pathways. Inhibition of FATP1 could lead to compensatory changes in other pathways. For example, FATP1 knockout mice show a redistribution of lipids to the liver.[4] Measure key metabolic parameters in different tissues to get a comprehensive understanding of the inhibitor's effects.
Compound-Specific Toxicity At higher doses, the compound itself or the vehicle used for administration could have toxic effects. Include a vehicle-only control group in your experiments. Perform basic toxicology assessments, such as monitoring body weight, food and water intake, and general animal behavior.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

This protocol is based on information from commercially available sources.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1] Gentle warming and sonication may be required to fully dissolve the compound.

  • In a sterile tube, add the components in the following order, vortexing after each addition:

    • 40% PEG300

    • 10% DMSO (from your stock solution)

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of the final solution, you would add:

    • 400 µL of PEG300

    • 100 µL of this compound stock solution in DMSO

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.

  • Administer the solution to mice via oral gavage at the desired dosage (e.g., 10 mg/kg).

  • Important: This solution should be prepared fresh on the day of the experiment.

Protocol 2: Troubleshooting Workflow for In Vivo Experiments

This workflow provides a logical approach to identifying and resolving issues in your this compound in vivo studies.

Troubleshooting_Workflow Start Experiment Shows No/Inconsistent Effect Check_Formulation Verify Compound Formulation and Administration Start->Check_Formulation Is_Soluble Is the solution clear and administered correctly? Check_Formulation->Is_Soluble Review_Dose Review Dosage and Timing Is_Soluble->Review_Dose Yes Redesign_Experiment Redesign Experiment Is_Soluble->Redesign_Experiment No Is_Dose_Optimal Is the dose and timing appropriate for the model? Review_Dose->Is_Dose_Optimal Consider_PKPD Investigate PK/PD Properties Is_Dose_Optimal->Consider_PKPD Yes Is_Dose_Optimal->Redesign_Experiment No Is_Exposure_Sufficient Is there adequate target engagement? Consider_PKPD->Is_Exposure_Sufficient Assess_Off_Target Evaluate Potential Off-Target Effects Is_Exposure_Sufficient->Assess_Off_Target Yes Is_Exposure_Sufficient->Redesign_Experiment No Re_evaluate_Hypothesis Re-evaluate Hypothesis Assess_Off_Target->Re_evaluate_Hypothesis Redesign_Experiment->Start Success Problem Resolved Re_evaluate_Hypothesis->Success

References

FATP1-IN-1 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FATP1-IN-1 in cytotoxicity assessments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound 5k, is a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1).[1][2] It functions by inhibiting the acyl-CoA synthetase activity of FATP1.[2] This enzymatic activity is crucial for the cellular uptake and metabolic activation of long-chain fatty acids. By inhibiting FATP1, this compound effectively blocks the transport of fatty acids into the cell, which can impact various cellular processes, including energy metabolism, lipid signaling, and cell survival, particularly in cancer cells that are highly dependent on fatty acid metabolism.[1][3][4]

Q2: What are the known inhibitory concentrations of this compound?

A2: The inhibitory activity of this compound has been determined against recombinant FATP1. The half-maximal inhibitory concentration (IC50) values are provided in the table below. It is important to note that the effective concentration in a cellular context may vary depending on the cell type, experimental conditions, and the specific endpoint being measured.

TargetIC50 Value
Recombinant Human FATP10.046 µM
Recombinant Mouse FATP10.60 µM

Data sourced from MedChemExpress.[2][5]

Q3: Has this compound been used in cell-based assays, and at what concentrations?

A3: Yes, this compound (referred to as compound 5k) has been used in cell-based assays. In a study on B-cell lymphoma, a concentration of 12.5 µM was used to inhibit FATP1 and observe effects on fatty acid metabolism and tumor burden.[1] This provides a starting point for designing cytotoxicity experiments. However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q4: What are the expected cytotoxic effects of FATP1 inhibition?

A4: Inhibition of fatty acid metabolism, including the blockade of fatty acid uptake by FATP1, can lead to cancer cell death.[3][6] The cytotoxic effects can manifest as apoptosis.[6] Cancer cells, particularly aggressive and metastatic types, often exhibit a high dependence on fatty acid oxidation for energy and biomass production.[4][7] By cutting off this crucial metabolic pathway, FATP1 inhibitors can induce a state of metabolic stress, potentially leading to the activation of apoptotic pathways.

Q5: What are the recommended methods for assessing this compound cytotoxicity?

A5: Standard colorimetric or luminescence-based cytotoxicity assays are suitable for assessing the effects of this compound. The most common and well-validated methods include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell membrane integrity and cytotoxicity.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.
Inconsistent compound concentration Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions carefully. Ensure thorough mixing at each dilution step.
Pipetting errors Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
Contamination Regularly check cell cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Issue 2: No significant cytotoxicity observed at expected concentrations.

Possible Cause Troubleshooting Step
Low FATP1 expression in the cell line Verify the expression level of FATP1 in your cell line of interest using techniques like Western blot or qPCR. Cell lines with low or no FATP1 expression may be less sensitive to this compound.
Cell line is not dependent on fatty acid oxidation Some cell lines may primarily rely on other metabolic pathways (e.g., glycolysis). Consider the metabolic phenotype of your cells.
Compound instability or degradation Prepare fresh dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions (typically at -20°C or -80°C).
Insufficient incubation time Cytotoxic effects may take time to develop. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.

Issue 3: High background signal in the cytotoxicity assay.

Possible Cause Troubleshooting Step
Interference of this compound with the assay reagents Run a control with this compound in cell-free medium to check for any direct reaction with the assay components.
Phenol red in the culture medium Phenol red can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free medium for the assay.
Serum components in the medium Components in serum can sometimes contribute to the background signal. If possible, reduce the serum concentration during the assay or use a serum-free medium.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Target cells in culture

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay for Cytotoxicity Assessment

This protocol provides a general framework for an LDH assay. Refer to the manufacturer's instructions for your specific LDH assay kit.

Materials:

  • This compound

  • Target cells in culture

  • 96-well flat-bottom plates

  • Complete culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

    • Untreated Control (Spontaneous LDH release): Cells in culture medium only.

    • Maximum LDH Release Control: Cells treated with lysis buffer to induce 100% cell death.

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Visualizations

FATP1_Inhibition_Workflow cluster_prep Experimental Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare this compound dilutions start->prepare_compound treat_cells Treat cells with this compound seed_cells->treat_cells prepare_compound->treat_cells incubate Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate assay_choice Choose Assay incubate->assay_choice mtt_assay MTT Assay: Add MTT, Incubate, Solubilize assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay: Collect Supernatant, Add Reagents assay_choice->ldh_assay Membrane Integrity measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity (or % Viability) measure_absorbance->calculate_cytotoxicity

Caption: Experimental workflow for assessing this compound cytotoxicity.

FATP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FATP1 FATP1 FA_in Intracellular Fatty Acid FATP1->FA_in Acyl_CoA Fatty Acyl-CoA FATP1->Acyl_CoA Acyl-CoA Synthetase Activity FA_out Extracellular Long-Chain Fatty Acids FA_out->FATP1 Transport FA_in->Acyl_CoA Metabolic_Pathways Fatty Acid Oxidation & Lipid Synthesis Acyl_CoA->Metabolic_Pathways Metabolic_Stress Metabolic Stress Metabolic_Pathways->Metabolic_Stress Inhibition leads to Apoptosis Apoptosis Metabolic_Stress->Apoptosis FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibits

Caption: Simplified signaling pathway of FATP1 inhibition.

Troubleshooting_Logic start Unexpected Cytotoxicity Result check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls high_variability High variability between replicates? check_controls->high_variability Yes check_contamination Check for microbial contamination. check_controls->check_contamination No no_effect No cytotoxic effect observed? high_variability->no_effect No review_protocol Review cell seeding, pipetting, and compound dilution protocols. high_variability->review_protocol Yes verify_fatp1 Verify FATP1 expression in your cell line. no_effect->verify_fatp1 Yes end_solve Problem Likely Solved no_effect->end_solve No, cytotoxicity is present review_protocol->end_solve time_course Perform a time-course experiment. verify_fatp1->time_course compound_stability Check compound stability and preparation. time_course->compound_stability compound_stability->end_solve

Caption: Troubleshooting logic for unexpected cytotoxicity results.

References

Technical Support Center: Improving the Delivery of FATP1-IN-1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers! This resource is designed to help you overcome common challenges in the in vivo delivery of the Fatty Acid Transport Protein 1 (FATP1) inhibitor, FATP1-IN-1. Due to its hydrophobic nature, achieving consistent and effective concentrations in animal models can be difficult. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1)[1][2][3]. FATP1 is a transmembrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells, particularly in tissues like adipose, skeletal muscle, and heart[4][5]. It also possesses acyl-CoA synthetase activity, which "traps" fatty acids inside the cell by converting them to fatty acyl-CoAs[4][5]. By inhibiting FATP1, this compound blocks this fatty acid uptake and activation process, making it a valuable tool for studying lipid metabolism and its role in diseases like diet-induced obesity and insulin resistance[4][6].

Q2: What are the main challenges in delivering this compound in animal models?

A2: Like many small molecule inhibitors, this compound is hydrophobic and has low aqueous solubility[1][2]. This property presents several challenges for in vivo delivery:

  • Low Bioavailability: Poor solubility limits the absorption of the compound from the administration site (e.g., gut or intraperitoneal space) into the bloodstream[7][8].

  • Precipitation: The compound may dissolve in a formulation vehicle but can precipitate upon contact with the aqueous environment of the body, leading to inaccurate dosing and potential local irritation[7][9].

  • Formulation Complexity: Developing a safe and effective vehicle that can solubilize the compound without causing toxicity in the animal model is crucial and often requires optimization[10][11].

Q3: What are the recommended starting points for formulating this compound for in vivo studies?

A3: For hydrophobic compounds like this compound, multi-component solvent systems or specialized delivery vehicles are necessary. Based on publicly available data and common practices, here are three recommended starting formulations[2][12]:

  • Co-Solvent System: A mixture of DMSO, PEG300, a surfactant like Tween 80, and saline. This is a widely used approach for initial studies[2][11].

  • Cyclodextrin-Based System: Utilizing sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Cyclodextrins encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions[8][12].

  • Lipid-Based System: Dissolving the compound in a biocompatible oil, such as corn oil, which can improve oral absorption[2][12].

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Precipitation or Cloudiness in Formulation The compound's solubility limit is exceeded in the final vehicle.• Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300).• Gently warm the solution to 37°C and use sonication to aid dissolution[1][12].• Switch to a formulation with higher solubilizing capacity, such as a cyclodextrin or lipid-based system[9].• Prepare the formulation fresh before each use.
Irritation at Injection Site (IP/SC routes) The vehicle itself is causing tissue irritation (e.g., high DMSO concentration).• Reduce the concentration of organic co-solvents to the lowest effective level. A common target is ≤10% DMSO in the final formulation[10].• Ensure the pH of the final formulation is adjusted to a physiological range (7.2-7.4)[10].• Rotate injection sites for subsequent doses.
Low or Highly Variable Plasma Concentrations Poor bioavailability, rapid metabolism, or inconsistent administration.• Switch from oral to an IP or IV route to bypass first-pass metabolism and ensure more direct systemic exposure[10].• Optimize the formulation to enhance solubility and absorption (see protocols below).• For oral gavage, ensure consistent technique and consider the fasting state of the animals, as food can affect absorption[11].• Perform a dose-response study to find the optimal dose for your model.
Adverse Events Post-Dosing (e.g., lethargy, distress) The vehicle or the compound concentration is causing systemic toxicity.• Review the safety data for all excipients used. Ensure the total administered volume is within established guidelines for the animal species and route[10].• Administer injections more slowly to prevent rapid changes in blood concentration.• Run a vehicle-only control group to distinguish between vehicle toxicity and compound-specific effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a comparison of common formulation strategies for hydrophobic compounds.

Table 1: Properties and Pharmacokinetics of this compound

Parameter Value Species Reference
Molecular Weight 375.46 g/mol N/A [1]
Solubility in DMSO 62.5 mg/mL (requires ultrasound) N/A [1][2]
IC₅₀ (human FATP1) 0.046 µM In vitro [1][2]
IC₅₀ (mouse FATP1) 0.60 µM In vitro [1][2]
Administration Route Oral (p.o.) Mouse [1][13]
Dose 10 mg/kg Mouse [1][13]
Cₘₐₓ 5.5 µg/mL Mouse [1][13]
Tₘₐₓ 0.33 hours Mouse [1][13]

| AUC | 36 µg·h/mL | Mouse |[1][13] |

Table 2: Comparison of Formulation Strategies for Hydrophobic Compounds

Formulation Strategy Description Advantages Disadvantages & Considerations
Co-Solvent Systems A mixture of water-miscible organic solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), and an aqueous buffer (e.g., saline). Simple to prepare; widely used for initial screening. Potential for drug precipitation upon dilution in vivo; organic solvents can cause toxicity at high concentrations[9][14].
Cyclodextrin Complexes Encapsulating the drug within a cyclodextrin molecule (e.g., HP-β-CD, SBE-β-CD) to form an inclusion complex. Significantly increases aqueous solubility; can improve stability[15][16]. Can alter the pharmacokinetic profile; potential for nephrotoxicity with some cyclodextrins at high doses[9][16].
Lipid-Based Systems Dissolving or suspending the drug in lipids, oils, or self-emulsifying drug delivery systems (SEDDS). Enhances oral bioavailability for lipophilic drugs; protects the drug from degradation[17][18]. More complex to formulate and characterize; may require specialized equipment[9][19].

| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate. | Increases dissolution velocity; suitable for multiple administration routes. | Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation over time[20]. |

Signaling Pathway and Experimental Workflow Diagrams

FATP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid (LCFA) FATP1 FATP1 LCFA->FATP1 Transport Acyl_CoA Fatty Acyl-CoA FATP1->Acyl_CoA Acyl-CoA Synthetase Activity FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibition Metabolism Lipid Synthesis & Energy Production Acyl_CoA->Metabolism

Experimental_Workflow cluster_prep Phase 1: Formulation & Preparation cluster_in_vivo Phase 2: In Vivo Administration cluster_analysis Phase 3: Analysis A 1. Select Formulation Strategy (e.g., Co-solvent, Cyclodextrin) B 2. Prepare Vehicle and This compound Stock Solution A->B C 3. Mix and Prepare Final Dosing Solution (Use sonication/warming if needed) B->C D 4. Quality Control: Check for Clarity & Precipitation C->D E 5. Administer to Animal Model (e.g., Oral Gavage, IP Injection) D->E F 6. Monitor Animals for Adverse Reactions E->F G 7. Collect Samples (e.g., Blood, Tissues) F->G H 8. Analyze Compound Levels (PK) and/or Biomarkers (PD) G->H I 9. Data Interpretation H->I

Detailed Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation (for IP or Oral Administration)

This protocol is adapted from common practices for solubilizing hydrophobic inhibitors for in vivo use[2][11].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL)[2]. Use an ultrasonic bath to ensure it is fully dissolved[2].

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in sequence. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline , follow these steps for a 1 mL final volume: a. Start with 400 µL of PEG300. b. Add 100 µL of your this compound DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween 80 and vortex until the solution is homogeneous[2]. d. Slowly add 450 µL of sterile saline while vortexing to prevent precipitation[2].

  • Final Check: Inspect the final formulation. It should be a clear solution. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.

  • Administration: Prepare fresh daily and administer to animals based on body weight (e.g., at a volume of 5-10 mL/kg).

Protocol 2: Preparation of a Cyclodextrin-Based Formulation (for IP/IV or Oral Administration)

This protocol uses SBE-β-CD to enhance aqueous solubility[12].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile Saline (0.9% NaCl) or Water for Injection

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) SBE-β-CD solution by dissolving it in sterile saline. For example, dissolve 200 mg of SBE-β-CD in a final volume of 1 mL of saline. Gentle warming may aid dissolution.

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 50 mg/mL)[12].

  • Formulation: For a final vehicle composition of 10% DMSO in 90% (20% SBE-β-CD in Saline) , follow these steps for a 1 mL final volume: a. Start with 900 µL of the 20% SBE-β-CD solution. b. Slowly add 100 µL of the this compound DMSO stock solution to the cyclodextrin solution while vortexing[12]. c. Continue to vortex or sonicate until the solution is clear. The cyclodextrin will encapsulate the this compound, keeping it in solution.

  • Final Check: The final solution should be clear. This formulation is generally well-tolerated for parenteral routes.

  • Administration: Prepare fresh and administer based on animal body weight.

References

FATP1-IN-1 Technical Support Center: Troubleshooting & FAQ

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FATP1-IN-1, a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the acyl-CoA synthetase activity of FATP1.[1] It has been shown to inhibit both human and mouse FATP1 with high potency. The primary function of FATP1 is to facilitate the uptake of long-chain fatty acids (LCFAs) into cells, a process that is coupled to their esterification to acyl-CoAs.[2][3][4] By inhibiting the enzymatic activity of FATP1, this compound effectively blocks this crucial step in fatty acid transport and metabolism.

Q2: In which cell types can I expect this compound to be effective?

FATP1 is most highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, skeletal muscle, and heart.[5][6][7] Therefore, this compound is expected to be most effective in cell lines derived from these tissues (e.g., 3T3-L1 adipocytes, C2C12 myotubes) or in primary cells isolated from these tissues. Its efficacy in other cell types will depend on their level of FATP1 expression.

Q3: What are the recommended working concentrations for this compound?

The IC50 of this compound for human FATP1 is 0.046 µM and for mouse FATP1 is 0.60 µM.[1] For cell-based assays, a starting concentration range of 1-10 µM is recommended, with further optimization based on the specific cell type and experimental conditions.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, the stock solution should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween-80, and saline to ensure solubility and bioavailability.[1]

Troubleshooting Guide: Overcoming Resistance to this compound

Resistance to metabolic inhibitors can arise through various mechanisms. While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on general principles of drug resistance, we can anticipate and troubleshoot potential issues.

Problem 1: Reduced or no inhibitory effect of this compound on fatty acid uptake.

Possible Cause Troubleshooting Steps
Incorrect inhibitor concentration or degradation - Verify the concentration of your this compound stock solution. - Prepare fresh dilutions from a new stock for each experiment. - Ensure proper storage conditions to prevent degradation.
Low FATP1 expression in the cell line - Confirm FATP1 expression levels in your cell line using Western Blot or qPCR. - If expression is low, consider using a different cell line with higher endogenous FATP1 expression or overexpressing FATP1.
Compensatory upregulation of other fatty acid transporters - Investigate the expression of other fatty acid transporters like FATP2, FATP4, or CD36 via Western Blot or qPCR.[8][9] - Consider co-treatment with inhibitors of other FATPs or CD36 if upregulation is observed.
Increased drug efflux - Test for the involvement of multidrug resistance (MDR) pumps by co-incubating with known efflux pump inhibitors (e.g., verapamil, cyclosporin A).[10]
Mutations in the FATP1 gene - Sequence the FATP1 gene in your resistant cell line to identify potential mutations in the inhibitor binding site.

Problem 2: Cells adapt and recover fatty acid uptake after initial inhibition.

Possible Cause Troubleshooting Steps
Metabolic reprogramming - Analyze cellular metabolism to identify alternative energy sources being utilized (e.g., increased glycolysis or glutamine metabolism). - Consider combination therapies targeting these alternative metabolic pathways.
Increased FATP1 expression - Monitor FATP1 protein levels over time using Western Blot after this compound treatment. - Investigate the transcriptional regulation of the SLC27A1 gene.[11][12]
Decreased FATP1 protein degradation - Investigate the stability of the FATP1 protein in the presence of the inhibitor.

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound

ParameterValueSpeciesReference
IC50 (Acyl-CoA Synthetase Activity) 0.046 µMHuman[1]
0.60 µMMouse[1]
In Vivo Pharmacokinetics (10 mg/kg, p.o.) Mouse[1]
Cmax5.5 µg/mL[1]
AUC36 µg·h/mL[1]
Tmax0.33 hours[1]

Experimental Protocols

Protocol 1: Fluorescent Fatty Acid Uptake Assay

This protocol is adapted from commercially available kits and published methods.[13][14][15][16]

Materials:

  • Cells cultured in a black-walled, clear-bottom 96-well plate

  • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12)

  • This compound

  • Serum-free culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • Quenching solution (to reduce extracellular fluorescence)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Compound Treatment: a. Wash cells once with serum-free medium. b. Add serum-free medium containing this compound at various concentrations to the treatment wells. Include a vehicle control (e.g., DMSO). c. Incubate for the desired pre-treatment time (e.g., 1-2 hours) at 37°C.

  • Fatty Acid Uptake: a. Prepare a working solution of the fluorescent fatty acid analog in Assay Buffer. b. Add the fluorescent fatty acid working solution to all wells. c. Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission appropriate for the fluorophore, e.g., ~485/515 nm for BODIPY) at 37°C for 30-60 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) before the next step.

  • Quenching (for endpoint assays): a. Add the quenching solution to all wells to stop the uptake and quench the extracellular fluorescence. b. Read the fluorescence intensity.

  • Data Analysis: Calculate the rate of fatty acid uptake (for kinetic assays) or the total fluorescence intensity (for endpoint assays) and normalize to the vehicle control.

Protocol 2: Western Blot for FATP1

This protocol is a general guideline for detecting FATP1, a membrane protein.[17][18][19][20]

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (e.g., wet or semi-dry transfer system)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FATP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: a. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: a. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Antibody Incubation: a. Incubate the membrane with the primary anti-FATP1 antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation. b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

FATP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid FATP1 FATP1 LCFA->FATP1 Acyl_CoA Fatty Acyl-CoA FATP1->Acyl_CoA Acyl-CoA Synthetase Activity Insulin_Receptor Insulin Receptor Insulin_Signaling Insulin Signaling Cascade (IRS, PI3K, Akt) Insulin_Receptor->Insulin_Signaling FATP1_Vesicle Intracellular FATP1 Vesicle Insulin_Signaling->FATP1_Vesicle Translocation FATP1_Vesicle->FATP1 Metabolism Lipid Synthesis & Beta-Oxidation Acyl_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1 Inhibition Insulin Insulin Insulin->Insulin_Receptor

Caption: Insulin-mediated translocation and activity of FATP1.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Inhibitor Verify Inhibitor Concentration & Integrity Start->Check_Inhibitor Check_FATP1_Expression Assess FATP1 Expression Levels Check_Inhibitor->Check_FATP1_Expression Inhibitor OK Outcome_Resolved Issue Resolved Check_Inhibitor->Outcome_Resolved Inhibitor Issue Identified Investigate_Bypass Investigate Compensatory Mechanisms Check_FATP1_Expression->Investigate_Bypass Expression OK Check_FATP1_Expression->Outcome_Resolved Low Expression Identified Outcome_Unresolved Further Investigation Required Investigate_Bypass->Outcome_Unresolved Complex Resistance

Caption: A logical workflow for troubleshooting this compound resistance.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms FATP1_IN_1 This compound FATP1 FATP1 FATP1_IN_1->FATP1 Inhibition LCFA_Uptake LCFA_Uptake FATP1->LCFA_Uptake Fatty Acid Uptake Upregulation Increased FATP1 Expression Upregulation->FATP1 Counteracts Inhibition Mutation FATP1 Mutation Mutation->FATP1 Alters Binding Efflux Drug Efflux Pumps Efflux->FATP1_IN_1 Reduces Intracellular Concentration Bypass Compensatory Transporters (e.g., FATP4, CD36) Bypass->LCFA_Uptake Alternative Pathway

Caption: Potential mechanisms of cellular resistance to this compound.

References

FATP1-IN-1 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FATP1-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as compound 5k, is an inhibitor of Fatty Acid Transport Protein 1 (FATP1).[1][2][3][4] It functions by inhibiting the recombinant human or mouse acyl-CoA synthetase activity of FATP1.[1][2][3][4]

Q2: What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months, and at -20°C for up to 1 month.[3][5] It is recommended to prepare solutions on the same day of use.[6] If stock solutions are prepared in advance, they should be stored in tightly sealed vials as aliquots at -20°C and are generally usable for up to one month.[6]

Q3: How should I dissolve this compound?

This compound is soluble in DMSO.[5] For in vitro experiments, a stock solution can be prepared in DMSO. One supplier suggests a solubility of 62.5 mg/mL (166.46 mM) in DMSO with the need for sonication.[5] For in vivo experiments, specific solvent formulations are recommended, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

Q4: What is a typical working concentration for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. One study on BJAB lymphoma cells used a concentration of 12.5 µM for 2 to 24 hours.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies between species. For recombinant human FATP1, the IC50 is 0.046 µM.[1][2][3][4] For recombinant mouse FATP1, the IC50 is 0.60 µM.[1][2][3][4]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

TargetSpeciesIC50 Value (µM)Reference
FATP1 Acyl-CoA Synthetase ActivityHuman (recombinant)0.046[1][2][3][4]
FATP1 Acyl-CoA Synthetase ActivityMouse (recombinant)0.60[1][2][3][4]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueDosingReference
Cmax5.5 µg/mL10 mg/kg (p.o.)[3][5]
Tmax0.33 hours10 mg/kg (p.o.)[3][5]
AUC36 µg·h/mL10 mg/kg (p.o.)[3][5]

Experimental Protocols

Detailed Protocol: Fatty Acid Uptake Assay Using Radiolabeled Oleate

This protocol is adapted for the use of this compound to measure its effect on fatty acid uptake in a cell line such as 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 adipocytes (or other cell line of interest)

  • DMEM containing 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (compound 5k)

  • DMSO (vehicle control)

  • [14C]oleic acid

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Radioimmunoprecipitation assay (RIPA) buffer

  • Scintillation counter and vials

Procedure:

  • Cell Culture and Plating:

    • Culture 3T3-L1 cells in DMEM with 10% FBS.

    • Differentiate fibroblasts into adipocytes as per established protocols.[7][8][9][10]

    • The day before the assay, detach differentiated adipocytes and seed them onto a 24-well plate at a density of approximately 10,000 cells/well.[11]

  • Serum Starvation and Inhibitor Treatment:

    • On the day of the assay, pre-incubate the cells in serum-free medium for 4 hours.[11]

    • Prepare working solutions of this compound at various concentrations (e.g., a 2X stock) in serum-free medium. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Treat the cells with the this compound working solutions or the vehicle control for 30 minutes at 37°C.[11]

  • Fatty Acid Uptake:

    • Prepare the fatty acid uptake solution: 50 µM [14C]oleic acid in HBSS with 0.1% fatty-acid-free BSA.[11]

    • Remove the inhibitor-containing medium from the wells and replace it with 200 µL of the fatty acid uptake solution.

    • Incubate for 5 minutes at 37°C.[11]

  • Washing and Lysis:

    • Stop the uptake by washing the cells with ice-cold HBSS.

    • Lyse the cells in 250 µL of RIPA buffer.[11]

  • Measurement:

    • Transfer a 75 µL aliquot of the cell lysate to a scintillation vial.[11]

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts per minute (CPM) to the protein concentration of each lysate.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Fatty Acid Uptake

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Start with a range around the reported IC50 values, keeping in mind the difference between human and mouse targets.
Incorrect Incubation Time Optimize the pre-incubation time with this compound. A 30-minute pre-incubation is a good starting point, but this may need to be adjusted for your cell type.
Inhibitor Degradation Ensure proper storage of this compound stock solutions. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Cell Health and Confluency Ensure cells are healthy and at an appropriate confluency. Over-confluent or stressed cells can exhibit altered metabolic activity.
Vehicle Control Issues The concentration of the vehicle (e.g., DMSO) should be consistent across all experimental conditions and kept at a low, non-toxic level (typically <0.1%).

Issue 2: High Variability Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure uniform cell seeding across all wells. Inconsistent cell numbers will lead to variability in fatty acid uptake.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the radiolabeled fatty acid and the inhibitor.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or PBS to maintain a humid environment.
Incomplete Washing Ensure thorough and consistent washing steps to remove all extracellular radiolabeled fatty acids before cell lysis.

Issue 3: this compound Precipitation in Culture Medium

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Solution Prepare a concentrated stock solution in 100% DMSO. When preparing the final working solution in aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration should be kept low.
Interaction with Media Components Some components of the cell culture medium may reduce the solubility of the inhibitor. If precipitation is observed, consider using a simpler buffer system like HBSS for the duration of the inhibitor treatment and uptake assay.

Visualizations

FATP1_Signaling_Pathway Extracellular Long-Chain Fatty Acid Extracellular Long-Chain Fatty Acid FATP1 FATP1 Extracellular Long-Chain Fatty Acid->FATP1 Transport Acyl-CoA Synthetase Activity Acyl-CoA Synthetase Activity FATP1->Acyl-CoA Synthetase Activity Mediates Intracellular Acyl-CoA Intracellular Acyl-CoA Acyl-CoA Synthetase Activity->Intracellular Acyl-CoA Converts to Metabolism Metabolism Intracellular Acyl-CoA->Metabolism Enters This compound This compound This compound->Acyl-CoA Synthetase Activity Inhibits

Caption: FATP1-mediated fatty acid uptake and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis A 1. Seed Cells B 2. Serum Starve Cells A->B C 3. Prepare this compound & Vehicle B->C D 4. Treat Cells with Inhibitor/Vehicle C->D E 5. Add Radiolabeled Fatty Acid D->E F 6. Incubate for Uptake E->F G 7. Wash Cells F->G H 8. Lyse Cells G->H I 9. Measure Radioactivity H->I J 10. Normalize to Protein I->J

Caption: Workflow for a fatty acid uptake assay using this compound.

Troubleshooting_Guide Start Inconsistent Results? Cause1 Inhibitor Issue? Start->Cause1 Cause2 Cell Issue? Start->Cause2 Cause3 Assay Issue? Start->Cause3 Sol1a Check Concentration (Dose-Response) Cause1->Sol1a Yes Sol1b Verify Solubility & Freshness Cause1->Sol1b Yes Sol2a Check Cell Health & Confluency Cause2->Sol2a Yes Sol2b Ensure Consistent Seeding Density Cause2->Sol2b Yes Sol3a Optimize Incubation Times Cause3->Sol3a Yes Sol3b Refine Washing Steps Cause3->Sol3b Yes

Caption: A logical guide for troubleshooting this compound experiments.

References

Technical Support Center: Working with FATP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Fatty Acid Transport Protein 1 (FATP1) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with FATP1 inhibitors, presented in a question-and-answer format.

Issue Question Possible Cause & Solution
Inconsistent Inhibitor Activity Why am I seeing variable or no inhibition of fatty acid uptake in my experiments?1. Inhibitor Solubility and Stability: - Problem: The inhibitor may not be fully dissolved or may have degraded. FATP1 inhibitors can be hydrophobic and require specific solvent conditions.[1] - Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. For working solutions, follow the recommended formulation protocols, which may involve co-solvents like PEG300, Tween-80, or corn oil, especially for in vivo studies.[1][2] Use sonication to aid dissolution if necessary.[1] Store stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.[1][2]2. Sub-optimal Assay Conditions: - Problem: The inhibitor concentration or incubation time may not be optimal for your specific cell type or experimental setup. - Solution: Perform a dose-response experiment to determine the optimal inhibitor concentration (e.g., around the IC50 value). Also, optimize the pre-incubation time with the inhibitor before adding the fatty acid substrate.3. Cell-Specific FATP1 Expression: - Problem: The cell line you are using may have low or no FATP1 expression. - Solution: Verify FATP1 expression in your cell line using techniques like qPCR or Western blotting. Choose a cell line known to express FATP1, such as 3T3-L1 adipocytes, skeletal muscle cells, or certain breast cancer cell lines (e.g., MDA-MB-231 and MCF7).[3][4]
High Background in Fatty Acid Uptake Assay My fluorescent fatty acid uptake assay has high background fluorescence, making it difficult to detect a specific signal.1. Autofluorescence: - Problem: Cells and media components can exhibit natural fluorescence (autofluorescence), especially in the blue and green spectra.[5] - Solution: Include an unstained control (cells without the fluorescent fatty acid) to assess the level of autofluorescence.[5] If autofluorescence is high, consider using a fluorescent fatty acid analog that emits in the red or far-red spectrum.[5] Using phenol red-free media can also reduce background.[5]2. Incomplete Washing: - Problem: Residual extracellular fluorescent fatty acid can contribute to high background. - Solution: Increase the number and duration of washing steps after incubation with the fluorescent fatty acid.[6][7] Using a quenching buffer can also help to eliminate the fluorescence of any extracellular fatty acid analog.[6][8]3. Non-Specific Binding of Fluorescent Fatty Acid: - Problem: The fluorescent fatty acid may be non-specifically associating with the cell membrane or plasticware. - Solution: Ensure that the fatty acid is properly complexed with fatty acid-free BSA. Optimize the concentration of the fluorescent fatty acid-BSA complex.
Inhibitor Cytotoxicity I'm observing cell death or changes in cell morphology after treating with the FATP1 inhibitor.1. High Inhibitor Concentration: - Problem: The inhibitor concentration may be too high and causing off-target effects or general toxicity. - Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo assay) to determine the cytotoxic concentration range of the inhibitor for your specific cell line.[9] Use the inhibitor at a concentration that effectively inhibits FATP1 without causing significant cell death.2. Solvent Toxicity: - Problem: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. - Solution: Ensure the final concentration of the solvent in your cell culture media is low (typically ≤ 0.1% for DMSO). Include a vehicle control (media with the same concentration of solvent but no inhibitor) in your experiments.
Unexpected Results or Off-Target Effects How do I know if the observed effects are specific to FATP1 inhibition?1. Lack of Specificity: - Problem: The inhibitor may be affecting other FATP isoforms or unrelated proteins. - Solution: If possible, test the inhibitor's effect on cells that do not express FATP1 but may express other FATP isoforms. Compare the effects of your inhibitor with those of other known FATP1 inhibitors. Consider using a genetic approach (e.g., siRNA or CRISPR-mediated knockout of FATP1) to validate that the observed phenotype is indeed FATP1-dependent.2. Dual Function of FATP1: - Problem: FATP1 has both fatty acid transport and acyl-CoA synthetase activity.[10][11] It may be unclear which function is being inhibited. - Solution: If the inhibitor is designed to target the acyl-CoA synthetase activity, you can perform an in vitro acyl-CoA synthetase assay to confirm its effect on this enzymatic function.[10][12]

Frequently Asked Questions (FAQs)

1. How do I choose the right FATP1 inhibitor for my experiment?

The choice of inhibitor depends on your specific needs. Consider the following:

  • Potency: Compare the IC50 values of different inhibitors for your target species (human, mouse, etc.).

  • Selectivity: If you are studying FATP1 specifically, you may want an inhibitor with known selectivity against other FATP isoforms. However, comprehensive selectivity data for most FATP1 inhibitors is limited.

  • In Vitro vs. In Vivo Use: For in vivo studies, choose an inhibitor with good pharmacokinetic properties (e.g., oral bioavailability, half-life).[1][2][13]

2. How should I prepare and store my FATP1 inhibitor?

  • Preparation: FATP1 inhibitors are often soluble in organic solvents like DMSO.[1][2] For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it in your culture medium to the final working concentration. For in vivo experiments, specific formulations with co-solvents like PEG300, Tween-80, or corn oil may be required to improve solubility and bioavailability.[1][2]

  • Storage: Store powdered inhibitors as recommended by the supplier, typically at -20°C for long-term storage.[1][2] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Stock solutions are typically stable for 1 to 6 months at these temperatures.[1][2]

3. What is the mechanism of action of FATP1 inhibitors?

Most known FATP1 inhibitors, such as FATP1-IN-1 and FATP1-IN-2, target the acyl-CoA synthetase activity of FATP1.[1][14] This enzymatic activity is believed to be coupled to the transport of fatty acids across the cell membrane in a process called "vectorial acylation".[10][11][15] By inhibiting the acyl-CoA synthetase activity, these compounds effectively block the uptake of long-chain fatty acids into the cell.

4. What are some common positive and negative controls for FATP1 inhibitor experiments?

  • Positive Control (for inhibition): A known FATP1 inhibitor can be used as a positive control.

  • Negative Control (Vehicle Control): Treat cells with the same volume of the solvent used to dissolve the inhibitor (e.g., DMSO) to control for any effects of the solvent itself.

  • Genetic Controls: Using cells with FATP1 knocked down or knocked out can serve as a valuable control to confirm the specificity of the inhibitor's effects.

5. Can FATP1 inhibitors affect the uptake of all types of fatty acids?

FATP1 is primarily involved in the transport of long-chain (C16-C22) and very-long-chain (C22 and longer) fatty acids.[10] Therefore, FATP1 inhibitors are expected to have a greater effect on the uptake of these fatty acids compared to short- or medium-chain fatty acids, which can cross the cell membrane by passive diffusion.

Quantitative Data

FATP1 Inhibitor Potency and Pharmacokinetics
InhibitorTargetIC50Cmax (in vivo)Tmax (in vivo)AUC (in vivo)Reference
This compound (compound 5k) human FATP10.046 µM5.5 µg/mL (at 10 mg/kg, p.o. in mice)0.33 hours36 µg·h/mL[1]
mouse FATP10.60 µM[1]
FATP1-IN-2 (compound 12a) human FATP10.43 µM> 0.39 µM (at 10 mg/kg, p.o. in mice)--[2]
mouse FATP10.39 µM[2]
Arylpiperazine 5k (DS22420314) FATP1----[3]

Note: Pharmacokinetic data can vary depending on the animal model and experimental conditions.

Experimental Protocols

Protocol 1: Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog

This protocol describes a common method to measure fatty acid uptake in cultured cells using a fluorescently labeled fatty acid like BODIPY-C12 or BODIPY-C16.[9]

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • FATP1 inhibitor and vehicle (e.g., DMSO)

  • Fluorescent fatty acid analog (e.g., BODIPY-C12 or BODIPY-C16)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free culture medium

  • Wash buffer (e.g., PBS)

  • Quenching buffer (optional, to reduce extracellular fluorescence)[6]

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere and reach the desired confluency.

  • Serum Starvation: Remove the culture medium and wash the cells twice with serum-free medium. Add fresh serum-free medium and incubate for at least 15 minutes at 37°C.[6]

  • Inhibitor Treatment: Prepare working solutions of your FATP1 inhibitor and vehicle control in serum-free medium. Remove the medium from the cells and add the inhibitor or vehicle solutions. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of the fluorescent fatty acid in an organic solvent like ethanol or DMSO. To make the working solution, dilute the fatty acid stock in serum-free medium containing fatty acid-free BSA. The BSA helps to solubilize the fatty acid and facilitates its uptake.

  • Fatty Acid Uptake: Add the fluorescent fatty acid-BSA complex to the wells containing the inhibitor or vehicle. Incubate for a specific time (e.g., 5-15 minutes) at 37°C.[6] The uptake is typically linear for the first few minutes.

  • Termination of Uptake and Washing:

    • Without Quenching Buffer: Remove the fatty acid solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular fluorescence.[6]

    • With Quenching Buffer: Add an equal volume of quenching buffer to the wells.[6] This will quench the fluorescence of the extracellular fatty acid analog, potentially eliminating the need for washing steps.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths for your chosen fluorescent fatty acid.

Protocol 2: Acyl-CoA Synthetase Activity Assay

This radiometric assay measures the enzymatic activity of FATP1 by quantifying the conversion of a radiolabeled fatty acid to its acyl-CoA derivative.[12]

Materials:

  • Cell lysate or purified FATP1 protein

  • Radiolabeled long-chain fatty acid (e.g., [3H]palmitic acid or [14C]oleic acid) complexed with BSA

  • Assay buffer containing ATP, Coenzyme A (CoA), and Mg2+

  • Reaction termination solution (e.g., a mixture of isopropanol, heptane, and water)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified protein with the assay buffer.

  • Initiate Reaction: Start the reaction by adding the radiolabeled fatty acid-BSA complex. Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding the termination solution. This will partition the unreacted fatty acid into the organic phase and the newly formed acyl-CoA into the aqueous phase.

  • Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases.

  • Quantification: Carefully collect an aliquot of the aqueous phase (containing the radiolabeled acyl-CoA) and add it to a scintillation vial with a scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the acyl-CoA synthetase activity.

Visualizations

FATP1 Signaling and Fatty Acid Uptake

FATP1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Fatty_Acid Long-Chain Fatty Acid FATP1_inactive FATP1 Fatty_Acid->FATP1_inactive Transport Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Fatty_Acyl_CoA Fatty Acyl-CoA FATP1_inactive->Fatty_Acyl_CoA Acyl-CoA Synthetase Activity Signaling_Cascade Signaling Cascade Insulin_Receptor->Signaling_Cascade Activates FATP1_vesicle Intracellular Vesicle (with FATP1) FATP1_vesicle->FATP1_inactive Signaling_Cascade->FATP1_vesicle Promotes Translocation Metabolism Lipid Synthesis & β-oxidation Fatty_Acyl_CoA->Metabolism FATP1_Inhibitor FATP1 Inhibitor FATP1_Inhibitor->FATP1_inactive Inhibits

Caption: FATP1-mediated fatty acid uptake and its regulation by insulin.

Experimental Workflow for Evaluating a FATP1 Inhibitor

FATP1_Inhibitor_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_validation Validation & Specificity cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Stock Solution (e.g., in DMSO) Cytotoxicity Determine Non-Toxic Concentration Range (e.g., MTT assay) Prep_Inhibitor->Cytotoxicity Fatty_Acid_Uptake Perform Fatty Acid Uptake Assay with Inhibitor Dose-Response Prep_Inhibitor->Fatty_Acid_Uptake Cell_Culture Culture FATP1- expressing cells Cell_Culture->Cytotoxicity Cell_Culture->Fatty_Acid_Uptake Cytotoxicity->Fatty_Acid_Uptake Select non-toxic concentrations Acyl_CoA_Assay Confirm Inhibition of Acyl-CoA Synthetase Activity (optional) Fatty_Acid_Uptake->Acyl_CoA_Assay Specificity_Controls Validate Specificity: - Vehicle Control - FATP1 Knockdown/out - Test on other FATP isoforms Fatty_Acid_Uptake->Specificity_Controls IC50_Calc Calculate IC50 from Dose-Response Curve Fatty_Acid_Uptake->IC50_Calc Data_Interpretation Interpret Results & Assess Specificity Acyl_CoA_Assay->Data_Interpretation Specificity_Controls->Data_Interpretation IC50_Calc->Data_Interpretation

Caption: A logical workflow for the evaluation of a novel FATP1 inhibitor.

Troubleshooting Logic for Fatty Acid Uptake Assays

Troubleshooting_FA_Uptake Start Start: Inconsistent or No Inhibition Check_Inhibitor Is the inhibitor prepared and stored correctly? Start->Check_Inhibitor Check_Cells Does the cell line express FATP1? Check_Inhibitor->Check_Cells Yes Sol_Inhibitor Solution: - Prepare fresh stock - Follow formulation guide - Avoid freeze-thaw Check_Inhibitor->Sol_Inhibitor No Check_Assay Are assay conditions (concentration, time) optimized? Check_Cells->Check_Assay Yes Sol_Cells Solution: - Verify FATP1 expression (qPCR/Western) - Use a positive control cell line Check_Cells->Sol_Cells No Check_Background Is background fluorescence high? Check_Assay->Check_Background Yes Sol_Assay Solution: - Perform dose-response and time-course experiments Check_Assay->Sol_Assay No Sol_Background Solution: - Use unstained controls - Increase washing steps - Use quenching buffer - Use red-shifted dye Check_Background->Sol_Background Yes End Problem Resolved Check_Background->End No Sol_Inhibitor->End Sol_Cells->End Sol_Assay->End Sol_Background->End

Caption: A troubleshooting flowchart for common issues in FATP1 inhibitor assays.

References

Technical Support Center: FATP1-IN-1 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FATP1-IN-1, a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Fatty Acid Transport Protein 1 (FATP1).[1][2] It functions by inhibiting the acyl-CoA synthetase activity of FATP1.[1][2] This enzymatic activity is crucial for the transport of long-chain fatty acids across the plasma membrane. FATP1 is highly expressed in tissues with active fatty acid metabolism, such as adipose tissue and skeletal muscle.[3][4][5]

Q2: What are the recommended storage conditions and stability of this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. It is recommended to prepare solutions on the day of use.[6] If preparing stock solutions in advance, aliquot them to avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour.[6]

Q3: What are the known IC50 values for this compound?

A3: this compound inhibits the recombinant human and mouse acyl-CoA synthetase activity of FATP1 with the following IC50 values:

  • Human FATP1: 0.046 μM[1][2]

  • Mouse FATP1: 0.60 μM[1][2]

Troubleshooting Guides

Issue 1: this compound Precipitation During Dissolution

Symptoms:

  • Visible precipitate or cloudiness in the solution after adding this compound.

  • Inconsistent or lower-than-expected efficacy in experiments.

Possible Causes:

  • This compound has poor water solubility.

  • Incorrect solvent or solvent ratio used.

  • Insufficient mixing or energy to dissolve the compound.

Solutions:

  • Follow Recommended Dissolution Protocols: Strictly adhere to the validated dissolution methods. For in vitro experiments, DMSO is the recommended solvent. For in vivo studies, a multi-solvent system is often required.

  • Apply Heat and/or Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[4]

  • Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh on the day of the experiment.

  • Alternative Dissolution Strategies for Poorly Soluble Compounds (General Guidance): While specific alternative solvents for this compound are not documented, general techniques for poorly soluble arylpiperazines include the use of co-solvents, surfactants, or formulating as a solid dispersion.[7][8][9] These approaches should be carefully validated for compatibility with the specific experimental system.

Issue 2: Inconsistent or No Inhibitory Effect in Cell-Based Assays

Symptoms:

  • No significant difference in fatty acid uptake or downstream signaling between vehicle-treated and this compound-treated cells.

  • High variability between replicate wells.

Possible Causes:

  • Suboptimal inhibitor concentration.

  • Cell line does not express FATP1 at a sufficient level.

  • Incorrect timing of inhibitor treatment.

  • Degradation of the inhibitor in the cell culture medium.

Solutions:

  • Confirm FATP1 Expression: Verify that your cell line of interest expresses FATP1. This can be done by Western blot, qPCR, or by consulting literature. FATP1 is predominantly expressed in adipocytes and skeletal muscle cells.[3][10]

  • Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a concentration range around the known IC50 values.

  • Optimize Treatment Time: The required pre-incubation time with the inhibitor can vary depending on the cell type and the specific assay. A time-course experiment may be necessary to determine the optimal treatment duration.

  • Use Proper Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated samples.

    • Positive Control: If possible, use a positive control for FATP1 inhibition, such as a different known FATP1 inhibitor or cells with genetic knockdown/knockout of FATP1.

  • Assess Cytotoxicity: High concentrations of the inhibitor or the solvent may be toxic to the cells, leading to misleading results. It is crucial to perform a cytotoxicity assay to ensure that the observed effects are due to FATP1 inhibition and not cell death.

Issue 3: Unexpected Off-Target Effects

Symptoms:

  • Observation of cellular effects that are not consistent with the known function of FATP1.

Possible Causes:

  • This compound may interact with other proteins besides FATP1.

Solutions:

  • Genetic Validation: The most rigorous way to validate the specificity of an inhibitor is to use a genetic approach. Compare the phenotype observed with this compound treatment to that of FATP1 knockdown or knockout cells.

  • Control Experiments: Design experiments to rule out potential off-target effects on related cellular processes. For example, since FATP1 is involved in fatty acid metabolism, assess whether this compound affects other metabolic pathways.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetSpeciesIC50 (μM)
FATP1Human0.046
FATP1Mouse0.60

Data compiled from MedChemExpress and TargetMol product information.[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnits
Dosage10mg/kg (p.o.)
Cmax5.5μg/mL
AUC36μg*h/mL
Tmax0.33hours

Data from in vivo studies in mouse plasma.[1][11]

Experimental Protocols

Protocol 1: Dissolution of this compound for In Vitro Experiments

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.75 mg of this compound in 1 mL of DMSO.

  • If the compound does not dissolve readily, sonication is recommended.[2][11]

  • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Dissolution of this compound for In Vivo Experiments

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • OR Corn Oil

Procedure (Method A: Aqueous Formulation):

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final formulation, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • If precipitation occurs, use sonication to aid dissolution. This protocol can yield a clear solution at a concentration of 2.08 mg/mL.

Procedure (Method B: Oil-Based Formulation):

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final formulation, add 10% of the DMSO stock solution to 90% corn oil.

  • Mix thoroughly. Sonication may be required to achieve a clear solution. This can also yield a solution of 2.08 mg/mL.

Note: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.

Protocol 3: Fatty Acid Uptake Assay

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells expressing FATP1 (e.g., adipocytes, myotubes)

  • This compound

  • Fluorescently labeled long-chain fatty acid (e.g., BODIPY-C12) or radiolabeled fatty acid (e.g., [14C]oleic acid)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (e.g., ice-cold PBS)

  • Cell lysis buffer (if using radiolabeled fatty acids)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Inhibitor Pre-treatment: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add assay buffer containing the desired concentration of this compound or vehicle control to the wells. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Fatty Acid Uptake: To initiate the uptake, add the fluorescently labeled or radiolabeled fatty acid to each well. The final concentration of the fatty acid should be optimized for your assay.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The uptake of long-chain fatty acids is a rapid process.

  • Stopping the Uptake: To stop the reaction, rapidly aspirate the fatty acid solution and wash the cells multiple times with ice-cold wash buffer.

  • Quantification:

    • Fluorescent Fatty Acids: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Radiolabeled Fatty Acids: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Normalize the fatty acid uptake to the protein concentration in each well. Compare the uptake in this compound-treated cells to the vehicle-treated control to determine the percent inhibition.

Protocol 4: Cytotoxicity Assay (General Guideline using MTT)

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a period that is relevant to your experimental timeframe (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Visualizations

FATP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid FATP1 FATP1 LCFA->FATP1 Transport Acyl_CoA Fatty Acyl-CoA FATP1->Acyl_CoA Acyl-CoA Synthetase Activity Metabolism Lipid Metabolism (e.g., β-oxidation, TG synthesis) Acyl_CoA->Metabolism Insulin_Receptor Insulin Receptor Signaling_Cascade Signaling Cascade Insulin_Receptor->Signaling_Cascade Insulin Insulin Insulin->Insulin_Receptor FATP1_Vesicle Intracellular FATP1 Vesicle Signaling_Cascade->FATP1_Vesicle Translocation to Plasma Membrane FATP1_Vesicle->FATP1

Caption: FATP1-mediated fatty acid uptake and its regulation by insulin.

Experimental_Workflow_Fatty_Acid_Uptake_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a multi-well plate C Pre-treat cells with This compound or vehicle A->C B Prepare this compound and vehicle solutions B->C D Add labeled fatty acid C->D E Incubate for a short duration D->E F Wash cells with ice-cold buffer E->F G Quantify fatty acid uptake (fluorescence or radioactivity) F->G H Normalize to protein content and calculate % inhibition G->H

Caption: Workflow for a fatty acid uptake assay using this compound.

Troubleshooting_Logic_No_Inhibition Start No or inconsistent inhibition observed Q1 Is FATP1 expressed in your cell line? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the inhibitor concentration optimal? A1_Yes->Q2 Sol1 Verify FATP1 expression (e.g., Western Blot, qPCR) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the treatment time sufficient? A2_Yes->Q3 Sol2 Perform a dose-response experiment A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the compound degraded or cytotoxic? A3_Yes->Q4 Sol3 Perform a time-course experiment A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Assess stability and run a cytotoxicity assay A4_Yes->Sol4 End Consider off-target effects or assay-specific issues A4_No->End

References

Validation & Comparative

A Comparative Guide to FATP1-IN-1 and Other FATP1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of fatty acid transport protein 1 (FATP1) inhibitors is of growing interest for its therapeutic potential in metabolic diseases. This guide provides an objective comparison of FATP1-IN-1 with other available FATP1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in inhibitor selection and experimental design.

Introduction to FATP1 and its Inhibition

Fatty acid transport protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key player in cellular long-chain fatty acid (LCFA) uptake. It facilitates the transport of LCFAs across the plasma membrane by converting them into fatty acyl-CoAs, a process known as vectorial acylation. This function is critical in metabolically active tissues such as adipose tissue, skeletal muscle, and the heart. The activity of FATP1 is notably regulated by insulin, which promotes its translocation from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake. Dysregulation of FATP1 has been implicated in metabolic disorders like obesity and insulin resistance, making it an attractive target for therapeutic intervention.

Comparative Analysis of FATP1 Inhibitors

This section provides a head-to-head comparison of this compound with other known inhibitors. The data presented is compiled from published literature and supplier information.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency (IC50) of this compound and its close analog, FATP1-IN-2, against human and mouse FATP1. For a broader perspective, data on inhibitors targeting other FATP isoforms, such as Lipofermata and Grassofermata for FATP2, are also included to highlight selectivity.

InhibitorTargetSpeciesIC50 (µM)Reference
This compound (compound 5k)FATP1Human0.046[1][2]
Mouse0.60[1][2]
FATP1-IN-2 (compound 12a)FATP1Human0.43
Mouse0.39
Lipofermata FATP2Human4.84 (in Caco-2 cells)
Grassofermata FATP2Human8-11 (in various cell lines)

Note: The IC50 values for this compound and FATP1-IN-2 were determined through an acyl-CoA synthetase activity assay.

Mechanism of Action and Signaling Pathway

FATP1 facilitates fatty acid uptake through a mechanism tightly coupled to its intrinsic acyl-CoA synthetase activity. By converting fatty acids to their acyl-CoA derivatives, it "traps" them inside the cell, driving the inward flux of more fatty acids.

Insulin-Mediated FATP1 Translocation

A critical aspect of FATP1 regulation is its translocation to the plasma membrane in response to insulin signaling. This process mirrors the insulin-dependent trafficking of the glucose transporter GLUT4.

FATP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS P FATP1_PM FATP1 Acyl_CoA Acyl-CoA FATP1_PM->Acyl_CoA Vectorial Acylation FA_transporter Fatty Acid Uptake FA Fatty Acid FA_transporter->FA PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates FATP1_vesicle FATP1 Vesicle Akt->FATP1_vesicle Promotes Translocation FATP1_vesicle->FATP1_PM FA->FA_transporter

Caption: Insulin signaling pathway leading to FATP1 translocation and fatty acid uptake.

Experimental Protocols

To facilitate the evaluation of FATP1 inhibitors, this section provides detailed methodologies for key in vitro assays.

Fatty Acid Uptake Assay

This assay measures the ability of cells to take up fluorescently labeled or radiolabeled long-chain fatty acids. Inhibition of this process is a primary indicator of FATP inhibitor efficacy.

Objective: To quantify the rate of fatty acid uptake into cultured cells and assess the inhibitory effect of test compounds.

Materials:

  • Cell line expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Fluorescently labeled fatty acid (e.g., BODIPY-C12) or radiolabeled fatty acid (e.g., [3H]palmitate)

  • Test inhibitors (e.g., this compound)

  • 96-well black, clear-bottom plates (for fluorescence) or scintillation vials (for radioactivity)

  • Fluorescence plate reader or scintillation counter

Procedure:

  • Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and reach the desired confluency or differentiation state (e.g., differentiation of 3T3-L1 preadipocytes into adipocytes).

  • Serum Starvation: Prior to the assay, wash the cells with PBS and incubate in serum-free medium for 2-4 hours to minimize the influence of serum components.

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control in serum-free medium containing fatty acid-free BSA for 15-30 minutes at 37°C.

  • Fatty Acid Uptake: Add the fluorescently or radiolabeled fatty acid, complexed to BSA, to each well and incubate for a defined period (typically 1-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS containing a high concentration of unlabeled fatty acid or a stop solution (e.g., 0.2% BSA in PBS).

  • Quantification:

    • Fluorescence: Lyse the cells and measure the intracellular fluorescence using a plate reader (e.g., Ex/Em = 485/515 nm for BODIPY-C12).

    • Radioactivity: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the signal to the protein concentration in each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Fatty_Acid_Uptake_Workflow A Seed and Culture Cells B Serum Starve Cells A->B C Pre-incubate with Inhibitor B->C D Add Labeled Fatty Acid C->D E Incubate for Uptake D->E F Wash to Stop Uptake E->F G Lyse Cells F->G H Quantify Signal (Fluorescence or Radioactivity) G->H I Data Analysis (IC50) H->I

Caption: Experimental workflow for the fatty acid uptake assay.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay directly measures the enzymatic activity of FATP1, which is responsible for the conversion of fatty acids to acyl-CoAs.

Objective: To determine the effect of inhibitors on the acyl-CoA synthetase activity of FATP1.

Materials:

  • Recombinant human or mouse FATP1 protein or cell lysates containing FATP1

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP

  • Coenzyme A (CoA)

  • Long-chain fatty acid substrate (e.g., palmitate)

  • Detection reagent (e.g., a fluorescent probe that reacts with free CoA or a coupled enzyme system that detects AMP/PPi production)

  • Test inhibitors (e.g., this compound)

  • 96-well plate

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, ATP, CoA, and the fatty acid substrate.

  • Inhibitor Addition: Add various concentrations of the test inhibitor or vehicle control to the wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant FATP1 protein or cell lysate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Direct Detection: If using a probe that detects the consumption of CoA, add the probe and measure the signal.

    • Coupled Enzyme Assay: If detecting AMP or PPi, add the necessary coupling enzymes and substrates that lead to a colorimetric or fluorescent readout.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the enzyme activity for each condition. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

ACS_Assay_Workflow A Prepare Reaction Mix (Buffer, ATP, CoA, Fatty Acid) B Add Inhibitor A->B C Add FATP1 Enzyme/Lysate B->C D Incubate at 37°C C->D E Add Detection Reagents D->E F Measure Signal (Absorbance or Fluorescence) E->F G Data Analysis (IC50) F->G

Caption: Experimental workflow for the acyl-CoA synthetase activity assay.

Conclusion

This compound has emerged as a potent inhibitor of FATP1 with a notable potency for the human isoform. Its direct comparison with FATP1-IN-2 reveals it to be the more potent of the two arylpiperazine derivatives. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to investigate FATP1 inhibition further. The selection of an appropriate inhibitor will depend on the specific research question, including the target species and the desired selectivity profile. As the field of FATP inhibition continues to evolve, further studies are needed to fully characterize the in vivo efficacy and off-target effects of these promising compounds.

References

Validating the Inhibitory Effect of FATP1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and associated diseases, rigorous validation of tool compounds is paramount. This guide provides a comprehensive comparison of FATP1-IN-1, a known inhibitor of Fatty Acid Transport Protein 1 (FATP1), with other available alternatives. Detailed experimental protocols and supporting data are presented to aid in the objective assessment of its inhibitory effects.

Introduction to FATP1 and its Inhibition

Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27), is a key player in cellular long-chain fatty acid (LCFA) uptake. It is highly expressed in metabolically active tissues such as skeletal muscle, adipose tissue, and the heart.[1] FATP1 is a bifunctional protein, possessing both fatty acid transport and acyl-CoA synthetase activities.[1][2][3] The latter is crucial for trapping incoming fatty acids within the cell by converting them to their acyl-CoA esters, thereby facilitating their downstream metabolism and storage.[1][4] Dysregulation of FATP1 has been implicated in metabolic disorders like insulin resistance and diet-induced obesity, making it an attractive therapeutic target.[4][5]

This compound is a potent inhibitor of the acyl-CoA synthetase activity of FATP1.[6][7] This guide will delve into the experimental validation of this inhibitory effect and compare its performance with other known FATP1 inhibitors.

Comparative Analysis of FATP1 Inhibitors

The selection of an appropriate inhibitor is critical for target validation studies. This section compares this compound with another commercially available inhibitor, FATP1-IN-2, and a broader spectrum inhibitor, Grassofermata.

InhibitorTarget(s)Mechanism of ActionHuman FATP1 IC50Mouse FATP1 IC50In Vivo Efficacy
This compound FATP1Inhibition of acyl-CoA synthetase activity[6][7]0.046 µM[6][7]0.60 µM[6][7]Orally active, Cmax exceeds mouse IC50[6][7]
FATP1-IN-2 FATP1Not specified, likely targets transport/synthesis0.43 µM[8][9][10]0.39 µM[8][9][10]Orally active, Cmax exceeds mouse IC50[8][9]
Grassofermata Primarily FATP2, also FATP1/4Inhibition of fatty acid transport[11][12]Less effective on human adipocytes (express FATP1/4)[11]IC50 of 8.3 µM in INS-1E cells (express FATP2)[11]Orally active, prevents intestinal absorption of oleate[8][12]

Key Observations:

  • Potency: this compound demonstrates significantly higher potency against human FATP1 compared to FATP1-IN-2.

  • Specificity: While this compound and FATP1-IN-2 are presented as FATP1-specific, Grassofermata has a broader specificity, primarily targeting FATP2.[11][12] This makes this compound a more suitable tool for specifically interrogating the role of FATP1.

  • Mechanism of Action: this compound's mechanism is clearly defined as the inhibition of acyl-CoA synthetase activity, providing a precise molecular basis for its effects.[6][7]

Experimental Protocols for Validating FATP1 Inhibition

To rigorously validate the inhibitory effect of this compound, a series of in vitro and in vivo experiments are recommended.

Acyl-CoA Synthetase Activity Assay

This assay directly measures the enzymatic activity that is inhibited by this compound.

Principle: The assay quantifies the formation of acyl-CoA from a fatty acid substrate and Coenzyme A (CoA). This can be measured using various methods, including radiolabeled fatty acids or colorimetric/fluorometric detection of CoA consumption or product formation.

Protocol:

  • Enzyme Source: Recombinant human or mouse FATP1 protein.

  • Reaction Buffer: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, ATP, and DTT.

  • Substrates: Add Coenzyme A and a long-chain fatty acid substrate (e.g., [3H]-palmitic acid or a fluorescently labeled fatty acid).

  • Inhibitor: Incubate the enzyme with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Reaction Initiation and Termination: Start the reaction by adding the fatty acid substrate. Stop the reaction after a specific time by adding an extraction solvent (e.g., Dole's reagent).

  • Detection: Quantify the amount of radiolabeled or fluorescently labeled acyl-CoA formed using liquid scintillation counting or fluorescence spectroscopy.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Fatty Acid Uptake Assay

This assay assesses the functional consequence of FATP1 inhibition on the overall cellular uptake of fatty acids.

Principle: Cells are incubated with a labeled long-chain fatty acid (fluorescent or radioactive). The amount of label incorporated into the cells is measured to determine the rate of fatty acid uptake.

Protocol:

  • Cell Culture: Use a cell line that expresses FATP1, such as 3T3-L1 adipocytes, C2C12 myotubes, or a FATP1-overexpressing cell line.

  • Inhibitor Pre-incubation: Treat the cells with different concentrations of this compound or vehicle control for a specified period.

  • Uptake Measurement: Add a fluorescently labeled fatty acid analog (e.g., C1-BODIPY-C12) or a radiolabeled fatty acid (e.g., [3H]-oleic acid) complexed to fatty acid-free BSA.[13][14]

  • Incubation: Incubate for a short period (e.g., 1-15 minutes) at 37°C.

  • Quenching and Washing: Stop the uptake by adding a cold stop solution and wash the cells thoroughly to remove extracellular label. For fluorescent probes, a quencher can be added to eliminate extracellular fluorescence.[15]

  • Detection: Lyse the cells and measure the intracellular fluorescence using a plate reader or the radioactivity using a scintillation counter.

  • Data Analysis: Determine the effect of this compound on fatty acid uptake and calculate the IC50.

In Vivo Triglyceride Accumulation Assay

This assay evaluates the effect of FATP1 inhibition on lipid storage in relevant tissues in an animal model.

Principle: Mice are treated with the FATP1 inhibitor and fed a high-fat diet. Triglyceride levels in various tissues are then measured to assess the impact of the inhibitor on lipid accumulation.

Protocol:

  • Animal Model: Use wild-type mice (e.g., C57BL/6J).

  • Inhibitor Administration: Administer this compound orally at a predetermined dose and schedule.

  • Diet: Feed the mice a high-fat diet to induce lipid accumulation.

  • Tissue Collection: After the treatment period, euthanize the mice and collect relevant tissues such as skeletal muscle (e.g., gastrocnemius, soleus), white adipose tissue, and liver.

  • Lipid Extraction: Homogenize the tissues and extract lipids using a method like the Folch procedure.

  • Triglyceride Quantification: Measure the triglyceride content in the lipid extracts using a commercially available colorimetric assay kit.

  • Data Analysis: Compare the tissue triglyceride levels between the this compound treated group and the vehicle-treated control group.

Visualizing the Pathways and Workflows

To better understand the context and execution of these validation experiments, the following diagrams illustrate the FATP1 signaling pathway and the experimental workflow.

FATP1_Signaling_Pathway cluster_pm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt Intracellular_Vesicles Intracellular Vesicles (containing FATP1) Akt->Intracellular_Vesicles Translocation FATP1_PM FATP1 Intracellular_Vesicles->FATP1_PM Fusion Plasma_Membrane Plasma Membrane LCFA_int Intracellular Long-Chain Fatty Acids Acyl_CoA Fatty Acyl-CoA LCFA_ext Extracellular Long-Chain Fatty Acids LCFA_ext->LCFA_int Transport LCFA_int->Acyl_CoA Acyl-CoA Synthetase Activity Metabolism Downstream Metabolism (e.g., β-oxidation, TG synthesis) Acyl_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibition

Caption: FATP1 Signaling and Inhibition by this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits FATP1 in_vitro In Vitro Validation start->in_vitro acyl_coa_assay Acyl-CoA Synthetase Assay (Direct Target Engagement) in_vitro->acyl_coa_assay uptake_assay Cellular Fatty Acid Uptake Assay (Functional Outcome) in_vitro->uptake_assay in_vivo In Vivo Validation acyl_coa_assay->in_vivo uptake_assay->in_vivo tg_assay Triglyceride Accumulation Assay (Physiological Relevance) in_vivo->tg_assay conclusion Conclusion: Validate Inhibitory Effect tg_assay->conclusion

Caption: Experimental Workflow for Validating this compound.

Inhibitor_Comparison inhibitor FATP1 Inhibitor Selection fatp1_in_1 This compound High Potency (human) Specific for FATP1 Known MOA inhibitor->fatp1_in_1 fatp1_in_2 FATP1-IN-2 Moderate Potency Specific for FATP1 inhibitor->fatp1_in_2 grassofermata Grassofermata Lower Potency for FATP1 Primarily targets FATP2 inhibitor->grassofermata choice Choice depends on experimental need: - Specific FATP1 validation: this compound - Broader FATP inhibition: Other compounds

Caption: Logical Comparison of FATP1 Inhibitors.

Conclusion

This compound stands out as a potent and specific inhibitor of FATP1's acyl-CoA synthetase activity. The provided experimental protocols offer a robust framework for researchers to independently validate its inhibitory effects, from direct enzyme inhibition to cellular function and in vivo physiological outcomes. By following these guidelines and considering the comparative data, scientists can confidently employ this compound as a valuable tool to dissect the role of FATP1 in health and disease.

References

A Comparative Guide: FATP1-IN-1 versus FATP1 Knockout Models in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Fatty Acid Transport Protein 1 (FATP1) is crucial for advancing therapies for metabolic diseases. This guide provides an objective comparison of two key research models: the pharmacological inhibitor FATP1-IN-1 and genetic FATP1 knockout models. By examining their mechanisms, experimental applications, and resulting phenotypes, this document aims to inform the strategic selection of the most appropriate model for specific research questions.

At a Glance: this compound vs. FATP1 Knockout

FeatureThis compoundFATP1 Knockout Model
Approach Pharmacological InhibitionGenetic Deletion
Mechanism Inhibits the acyl-CoA synthetase activity of FATP1.[1]Complete or tissue-specific ablation of the Slc27a1 gene, leading to loss of FATP1 protein expression.
Temporality Acute, reversible, and dose-dependent inhibition.Chronic, irreversible loss of FATP1 function from development.
Specificity Potential for off-target effects, though this compound shows high specificity for FATP1.Highly specific to FATP1, but may induce compensatory mechanisms over the organism's lifespan.
Application Preclinical drug development, studying acute effects of FATP1 inhibition.Foundational research into the physiological role of FATP1, long-term consequences of its absence.

Delving Deeper: Mechanism of Action

FATP1, encoded by the Slc27a1 gene, is a multifaceted protein that facilitates the uptake of long-chain fatty acids into cells. Crucially, it also possesses intrinsic acyl-CoA synthetase activity, which is believed to "trap" fatty acids intracellularly by converting them to their acyl-CoA derivatives, thereby driving their net uptake.[2]

This compound is a potent and specific small molecule inhibitor that targets this enzymatic activity. For instance, this compound inhibits recombinant human and mouse FATP1 acyl-CoA synthetase activity with IC50 values of 0.046 µM and 0.60 µM, respectively.[1] By blocking this key step, this compound effectively reduces the cellular uptake of long-chain fatty acids.

FATP1 knockout models , on the other hand, involve the genetic deletion of the Slc27a1 gene. This results in a complete absence of the FATP1 protein, leading to a loss of both its fatty acid transport and acyl-CoA synthetase functions. This provides a model to study the systemic and long-term consequences of FATP1 deficiency.

Experimental Evidence: Phenotypic Comparisons

The most striking phenotype observed in FATP1 knockout mice is their protection from diet-induced obesity and insulin resistance.[3][4][5] When fed a high-fat diet, these mice gain significantly less weight and maintain better glucose and insulin sensitivity compared to their wild-type counterparts.[3] This protection is attributed to reduced fatty acid uptake into key metabolic tissues like skeletal muscle and adipose tissue, leading to a redirection of lipids and preventing the accumulation of lipotoxic intermediates that impair insulin signaling.[2][3]

While comprehensive in vivo studies directly comparing this compound to knockout models are limited, the available data suggests that pharmacological inhibition with this compound can phenocopy the effects of genetic knockout. The expectation is that acute treatment with this compound in a diet-induced obesity model would lead to reduced body weight gain, improved glucose tolerance, and enhanced insulin sensitivity.

Quantitative Data Summary
ParameterFATP1 Knockout vs. Wild-Type (High-Fat Diet)Expected Outcome for this compound Treatment vs. Vehicle (High-Fat Diet)
Body Weight Gain Significantly reduced in FATP1 knockout mice.[3]Expected to be significantly reduced.
Glucose Tolerance Improved in FATP1 knockout mice.[3]Expected to be improved.
Insulin Sensitivity Enhanced in FATP1 knockout mice.[3]Expected to be enhanced.
Insulin-Stimulated Fatty Acid Uptake (Adipocytes) Completely abolished in FATP1 knockout mice.[3]Expected to be significantly inhibited.
Insulin-Stimulated Fatty Acid Uptake (Skeletal Muscle) Greatly reduced in FATP1 knockout mice.[3]Expected to be significantly inhibited.
Intramuscular Fatty Acyl-CoA Accumulation Protected from fat-induced increases in FATP1 knockout mice.[2]Expected to be reduced.

Signaling Pathways and Experimental Workflows

FATP1 in Insulin-Mediated Fatty Acid Uptake

Insulin plays a key role in regulating FATP1 function. In response to insulin signaling, FATP1 translocates from intracellular compartments to the plasma membrane, a mechanism analogous to the insulin-stimulated translocation of the glucose transporter GLUT4.[6] This translocation increases the capacity of the cell to take up fatty acids. The PI3K/Akt signaling pathway is a crucial component of this process.

FATP1_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibition Point of Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation FATP1_PM FATP1 LCFA_uptake LCFA Uptake FATP1_PM->LCFA_uptake Facilitates Acyl_CoA Acyl-CoA LCFA_uptake->Acyl_CoA Acyl-CoA Synthetase Activity PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation FATP1_vesicle FATP1 Vesicle Akt->FATP1_vesicle Translocation FATP1_vesicle->FATP1_PM LCFA LCFA LCFA->LCFA_uptake FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibits Acyl-CoA Synthetase Activity

Experimental Workflow: Diet-Induced Obesity Model

A common experimental design to evaluate both FATP1 knockout and this compound models involves inducing obesity in mice through a high-fat diet.

DIO_Workflow start Start hfd High-Fat Diet Feeding (e.g., 12 weeks) start->hfd treatment Treatment Group hfd->treatment control Control Group hfd->control measurements measurements treatment->measurements control->measurements tissue tissue measurements->tissue analysis analysis tissue->analysis end end analysis->end

  • Body Weight\l
  • Glucose Tolerance Test (GTT)\l
  • Insulin Tolerance Test (ITT)\l
  • Fatty Acid Uptake Assay\l"]; tissue [shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Tissue Collection\n(Adipose, Muscle, Liver)"]; analysis [shape=box, fillcolor="#202124", fontcolor="#FFFFFF", label="Biochemical and\nMolecular Analysis"]; end [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

Detailed Experimental Protocols

Generation of FATP1 Knockout Mice

The generation of FATP1 knockout mice typically involves homologous recombination in embryonic stem (ES) cells. A targeting vector is designed to replace a critical exon of the Slc27a1 gene with a selection cassette (e.g., a neomycin resistance gene). The modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the null allele.

Diet-Induced Obesity Protocol

Wild-type and FATP1 knockout mice (or mice treated with this compound or vehicle) are typically fed a high-fat diet (e.g., 60% of calories from fat) for a period of 12-16 weeks to induce obesity and insulin resistance.[3] Control groups are fed a standard chow diet.

Glucose Tolerance Test (GTT)

After a period of fasting (typically 6-16 hours), mice are administered an intraperitoneal (IP) or oral gavage of glucose (e.g., 2 g/kg body weight).[6] Blood glucose levels are measured from tail vein blood at baseline (0 minutes) and at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

Insulin Tolerance Test (ITT)

Following a shorter fasting period (e.g., 4-6 hours), mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight).[6] Blood glucose levels are monitored at baseline and at regular intervals after insulin administration to assess insulin sensitivity.

Fatty Acid Uptake Assay

In vivo: Mice are administered an oral gavage of olive oil containing a radiolabeled fatty acid, such as [14C]oleic acid. Blood samples are collected at different time points to measure the appearance of the radiolabel in the circulation. At the end of the experiment, tissues are harvested to determine the distribution of the radiolabeled fatty acid.

Ex vivo: Primary adipocytes or isolated soleus muscle strips are incubated with a radiolabeled long-chain fatty acid (e.g., [14C]oleic acid) in the presence or absence of insulin. After a defined incubation period, the cells or tissues are washed, and the amount of incorporated radioactivity is measured to determine the rate of fatty acid uptake.

Conclusion

Both this compound and FATP1 knockout models are invaluable tools for investigating the role of FATP1 in metabolic diseases. The choice between a pharmacological inhibitor and a genetic knockout model depends on the specific research question. FATP1 knockout models provide a "gold standard" for understanding the fundamental, long-term physiological consequences of FATP1 absence. In contrast, this compound offers a more clinically translatable approach, allowing for the study of acute, reversible, and dose-dependent effects, which is critical for preclinical drug development. A comprehensive research strategy may involve using both models in a complementary fashion to validate findings and gain a deeper understanding of FATP1 as a therapeutic target.

References

FATP1-IN-1: A Potent Inhibitor of Fatty Acid Transport Protein 1 with Undetermined Isoform Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, FATP1-IN-1 has emerged as a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1), a key player in cellular fatty acid uptake. However, a comprehensive understanding of its specificity against other FATP isoforms remains elusive due to the current lack of publicly available data.

This compound, also known as compound 5k, has demonstrated significant inhibitory activity against the acyl-CoA synthetase function of both human and mouse FATP1.[1][2] This inhibition is crucial as the enzymatic activity of FATPs is linked to the transport of long-chain fatty acids into cells. The reported IC50 values highlight its potency against its primary target.

Potency of this compound Against FATP1

SpeciesIC50 (µM)
Human FATP10.046[1][2]
Mouse FATP10.60[1][2]

Despite the demonstrated potency of this compound against FATP1, there is currently no published data detailing its inhibitory activity against other members of the FATP family, namely FATP2, FATP3, FATP4, FATP5, and FATP6. This absence of a complete specificity profile limits the full characterization of this compound as a selective research tool or therapeutic candidate. For a comprehensive evaluation, data on its cross-reactivity with other isoforms is essential.

The FATP Isoform Family

The Fatty Acid Transport Protein (FATP) family, also known as the Solute Carrier 27 (SLC27) family, consists of six isoforms with distinct tissue distributions and substrate specificities. This diversity underscores the importance of determining the selectivity of any FATP inhibitor.

  • FATP1: Primarily found in tissues with high fatty acid metabolism like adipose tissue, skeletal muscle, and heart.

  • FATP2: Predominantly expressed in the liver and kidneys.

  • FATP3: Found in the liver and lungs.

  • FATP4: Expressed in the small intestine, brain, and skin.

  • FATP5: Localized to the liver.

  • FATP6: Primarily found in the heart.

Experimental Evaluation of this compound Specificity

To determine the specificity of this compound, a series of in vitro enzymatic assays would be required. The following outlines a general experimental approach for assessing the inhibitory effect of this compound on the acyl-CoA synthetase activity of the full panel of FATP isoforms.

General Experimental Workflow

FATP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_fatps Express and purify recombinant human FATP isoforms (FATP1-6) prepare_reagents Prepare assay buffer, substrates (fatty acid, ATP, CoA), and this compound dilutions incubation Incubate each FATP isoform with substrates and varying concentrations of this compound prepare_reagents->incubation detection Measure acyl-CoA production (e.g., using a colorimetric or fluorescent method) incubation->detection dose_response Plot enzyme activity against This compound concentration detection->dose_response ic50_calc Calculate IC50 values for each FATP isoform dose_response->ic50_calc specificity_analysis Compare IC50 values to determine the selectivity profile of this compound ic50_calc->specificity_analysis

Workflow for determining this compound specificity.

Detailed Methodologies

1. Expression and Purification of Recombinant FATP Isoforms:

  • Human cDNAs for each FATP isoform (FATP1-6) would be cloned into an appropriate expression vector (e.g., baculovirus or a mammalian expression system).

  • The proteins would be expressed with a purification tag (e.g., His-tag or GST-tag).

  • Purification would be achieved using affinity chromatography followed by size-exclusion chromatography to ensure high purity.

2. Acyl-CoA Synthetase Activity Assay:

  • The assay measures the formation of acyl-CoA from a fatty acid substrate in the presence of ATP and Coenzyme A (CoA).

  • A typical reaction mixture would contain:

    • Purified recombinant FATP isoform

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

    • Fatty acid substrate (e.g., palmitic acid)

    • ATP and MgCl2

    • Coenzyme A

    • A detection reagent that reacts with the free thiol group of unreacted CoA (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). The decrease in absorbance at 412 nm as CoA is consumed is monitored over time.

  • To determine the inhibitory effect of this compound, the assay would be performed with a range of inhibitor concentrations.

3. Data Analysis:

  • The initial reaction rates would be calculated from the progress curves.

  • The percentage of inhibition for each this compound concentration would be determined relative to a vehicle control (e.g., DMSO).

  • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, would be calculated by fitting the dose-response data to a suitable sigmoidal model.

Conclusion

This compound is a valuable tool for studying the role of FATP1 in fatty acid metabolism. However, the lack of publicly available data on its specificity against other FATP isoforms is a significant knowledge gap. The experimental framework outlined above provides a clear path for researchers to determine the complete selectivity profile of this inhibitor. Such data will be critical for the interpretation of experimental results and for assessing its potential as a selective therapeutic agent. Researchers are encouraged to perform these comparative studies to fully unlock the potential of this compound.

References

A Head-to-Head Comparison: Validating FATP1-IN-1 Results with Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a small molecule inhibitor is a critical step. This guide provides a comparative framework for cross-validating the pharmacological effects of FATP1-IN-1, a known inhibitor of Fatty Acid Transport Protein 1 (FATP1), with established genetic methods for target validation.

FATP1, a key player in cellular fatty acid uptake, is a compelling target for metabolic diseases. While this compound offers a powerful tool for acute and reversible inhibition, genetic approaches such as CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown provide a means to probe the long-term consequences of FATP1 loss-of-function. This guide will objectively compare these methodologies, present supporting data, and provide detailed experimental protocols to aid in the design of robust validation studies.

Comparing Chemical and Genetic Inhibition of FATP1

A direct comparison of this compound and genetic inhibition reveals distinct advantages and disadvantages inherent to each approach. Pharmacological inhibition with this compound allows for dose-dependent and temporal control of FATP1 activity. In contrast, genetic methods result in a more profound and sustained reduction of the FATP1 protein, which can reveal long-term adaptive responses.

FeatureThis compound (Chemical Approach)Genetic Approaches (Knockout/Knockdown)
Mechanism of Action Reversible inhibition of FATP1's acyl-CoA synthetase activity.[1]Permanent (knockout) or transient (knockdown) reduction of FATP1 protein expression.
Speed of Onset Rapid, within minutes to hours of administration.Slower, requires time for gene editing/mRNA degradation and protein turnover.
Reversibility Reversible upon withdrawal of the compound.Irreversible (knockout) or slowly reversible (knockdown).
Dose Control Allows for dose-dependent studies to probe concentration-effect relationships."On/off" effect, though inducible systems can offer some level of control.
Off-Target Effects Potential for off-target binding to other proteins.Minimal off-target gene effects with well-designed guide RNAs or siRNAs.
Compensatory Mechanisms Less likely to induce long-term compensatory changes in gene expression.Can lead to compensatory upregulation of other fatty acid transporters or metabolic pathways.
In Vivo Application Systemic administration allows for studying effects in whole organisms.[1]Germline knockouts can have developmental effects; tissue-specific or inducible knockouts are more complex to generate.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the phenotypic outcomes observed in FATP1 knockout mice, providing a basis for comparing the magnitude of effects.

Table 1: In Vitro Potency of this compound
CompoundTargetAssayIC₅₀ (µM)
This compoundRecombinant Human FATP1Acyl-CoA Synthetase Activity0.046[1]
This compoundRecombinant Mouse FATP1Acyl-CoA Synthetase Activity0.60[1]
Table 2: Phenotypic Comparison of FATP1 Inhibition
PhenotypeThis compound (Expected Effect)FATP1 Knockout Mice (Observed Effect)
Fatty Acid Uptake DecreasedInsulin-stimulated fatty acid uptake is abolished in adipocytes and greatly reduced in skeletal muscle.[2][3]
Diet-Induced Obesity Attenuation of weight gainProtected from high-fat diet-induced weight gain.[2]
Insulin Sensitivity ImprovedProtected from fat-induced insulin resistance.[4]
Intramuscular Lipids Reduced accumulationProtected from fat-induced increases in intramuscular fatty acyl-CoA levels.[5]
Liver Triglycerides VariableSignificantly increased in both high- and low-fat-fed animals.[2][6]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 FATP1-Mediated Fatty Acid Uptake and Metabolism cluster_1 Points of Intervention Extracellular FFA Extracellular FFA FATP1 FATP1 Extracellular FFA->FATP1 Transport Acyl-CoA Synthetase Activity Acyl-CoA Synthetase Activity FATP1->Acyl-CoA Synthetase Activity Catalyzes Intracellular Fatty Acyl-CoA Intracellular Fatty Acyl-CoA Acyl-CoA Synthetase Activity->Intracellular Fatty Acyl-CoA Lipid Droplets (Storage) Lipid Droplets (Storage) Intracellular Fatty Acyl-CoA->Lipid Droplets (Storage) Mitochondria (Beta-oxidation) Mitochondria (Beta-oxidation) Intracellular Fatty Acyl-CoA->Mitochondria (Beta-oxidation) This compound This compound This compound->Acyl-CoA Synthetase Activity Inhibits Genetic Knockout/Knockdown Genetic Knockout/Knockdown Genetic Knockout/Knockdown->FATP1 Ablates/Reduces Expression

Caption: FATP1 signaling pathway and points of intervention.

cluster_workflow Comparative Validation Workflow Start Start Cell Culture / Animal Model Cell Culture / Animal Model Start->Cell Culture / Animal Model Treatment Group Treatment Group Cell Culture / Animal Model->Treatment Group Genetic Model Group Genetic Model Group Cell Culture / Animal Model->Genetic Model Group This compound Administration This compound Administration Treatment Group->this compound Administration FATP1 Knockout/Knockdown FATP1 Knockout/Knockdown Genetic Model Group->FATP1 Knockout/Knockdown Fatty Acid Uptake Assay Fatty Acid Uptake Assay This compound Administration->Fatty Acid Uptake Assay Gene Expression Analysis Gene Expression Analysis This compound Administration->Gene Expression Analysis Metabolite Analysis Metabolite Analysis This compound Administration->Metabolite Analysis Phenotypic Analysis Phenotypic Analysis This compound Administration->Phenotypic Analysis FATP1 Knockout/Knockdown->Fatty Acid Uptake Assay FATP1 Knockout/Knockdown->Gene Expression Analysis FATP1 Knockout/Knockdown->Metabolite Analysis FATP1 Knockout/Knockdown->Phenotypic Analysis Data Comparison & Conclusion Data Comparison & Conclusion Fatty Acid Uptake Assay->Data Comparison & Conclusion Gene Expression Analysis->Data Comparison & Conclusion Metabolite Analysis->Data Comparison & Conclusion Phenotypic Analysis->Data Comparison & Conclusion

Caption: Experimental workflow for comparative validation.

Experimental Protocols

The following are representative protocols for key experiments cited in this guide.

Protocol 1: In Vitro Fatty Acid Uptake Assay

This protocol is adapted for measuring fatty acid uptake in cultured adipocytes, such as 3T3-L1 cells.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • [¹⁴C]-labeled oleic acid complexed to fatty acid-free BSA

  • Hanks' Balanced Salt Solution (HBSS)

  • Insulin

  • Scintillation counter

Procedure:

  • Seed and differentiate 3T3-L1 cells to mature adipocytes in 24-well plates.

  • Serum starve the cells for 4 hours prior to the assay.

  • Pre-treat the cells with the desired concentration of this compound or vehicle control for 30 minutes at 37°C.

  • Stimulate the cells with 100 nM insulin for 30 minutes at 37°C.

  • Initiate the uptake by replacing the medium with 200 µL of fatty acid uptake solution (50 µM [¹⁴C]oleate in HBSS with 0.1% fatty-acid-free BSA).

  • Incubate for 5 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold HBSS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content of each well.

Protocol 2: CRISPR-Cas9 Mediated Knockout of FATP1 in Cell Culture

This protocol provides a general framework for generating FATP1 knockout cell lines.

Materials:

  • Target cell line (e.g., HEK293T, 3T3-L1)

  • CRISPR-Cas9 expression vector (e.g., pX458)

  • FATP1-specific single guide RNA (sgRNA) sequences

  • Transfection reagent

  • Fluorescence-activated cell sorter (FACS)

  • T7 Endonuclease I assay kit

Procedure:

  • sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the FATP1 gene into the CRISPR-Cas9 vector.

  • Transfection: Transfect the target cells with the FATP1-targeting CRISPR-Cas9 plasmid.

  • Single-Cell Sorting: 48 hours post-transfection, use FACS to sort single GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate.

  • Clonal Expansion: Expand the single-cell clones.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and perform PCR to amplify the targeted region of the FATP1 gene.

  • Validation of Knockout:

    • T7 Endonuclease I Assay: Use the T7E1 assay to screen for clones with insertions or deletions (indels) at the target site.

    • Sanger Sequencing: Confirm the presence of frameshift mutations in the FATP1 gene by Sanger sequencing of the PCR product.

    • Western Blot: Verify the absence of FATP1 protein expression in the knockout clones by Western blot analysis.

Protocol 3: siRNA-Mediated Knockdown of FATP1

This protocol describes a transient knockdown of FATP1 expression.

Materials:

  • Target cell line

  • FATP1-specific siRNA and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • RT-qPCR reagents

  • Antibodies for Western blotting

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate to reach 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute the FATP1 siRNA or control siRNA in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature to form complexes.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Validation of Knockdown:

    • RT-qPCR: Extract RNA and perform RT-qPCR to quantify the reduction in FATP1 mRNA levels.

    • Western Blot: Lyse the cells and perform a Western blot to confirm the reduction in FATP1 protein levels.

  • Phenotypic Assays: Following confirmation of knockdown, proceed with functional assays such as the fatty acid uptake assay described in Protocol 1.

By employing a combination of pharmacological and genetic approaches, researchers can build a more complete and robust understanding of FATP1's function and confidently validate the on-target effects of this compound. This integrated approach is essential for advancing our knowledge of fatty acid metabolism and for the development of novel therapeutics targeting this important protein.

References

A Comparative Analysis of FATP1-IN-1 and Other Metabolic Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data, mechanisms of action, and signaling pathways of key fatty acid transport protein inhibitors.

In the landscape of metabolic research and drug development, the inhibition of fatty acid transport proteins (FATPs) has emerged as a promising strategy for tackling a range of conditions, from metabolic syndrome and type 2 diabetes to certain cancers. At the forefront of this research is FATP1-IN-1, a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1). This guide provides a comparative analysis of this compound and other notable metabolic inhibitors, with a focus on their performance backed by experimental data, detailed methodologies, and a clear visualization of their roles in cellular signaling.

Introduction to Fatty Acid Transport Proteins (FATPs)

FATPs are a family of six transmembrane proteins (FATP1-6) that facilitate the uptake of long-chain fatty acids into cells.[1] Beyond transport, many FATP isoforms also possess acyl-CoA synthetase activity, which activates fatty acids by converting them into fatty acyl-CoAs, thereby "trapping" them within the cell for subsequent metabolic processes.[2] The tissue-specific expression of FATP isoforms points to their specialized roles in metabolism.[1] FATP1, for instance, is predominantly found in insulin-sensitive tissues like adipose tissue, skeletal muscle, and the heart, making it a key player in energy homeostasis.[3] Dysregulation of FATP1-mediated fatty acid uptake has been linked to diet-induced obesity and insulin resistance.[3]

Comparative Performance of FATP Inhibitors

This section provides a quantitative comparison of this compound and other significant FATP inhibitors, including FATP1-IN-2, Lipofermata, and Grassofermata. The data presented is collated from various studies and highlights the inhibitors' potency and target specificity.

InhibitorTarget(s)SpeciesIC50 (µM)AssayReference
This compound FATP1Human0.046Acyl-CoA Synthetase Activity[4]
Mouse0.60Acyl-CoA Synthetase Activity[4]
FATP1-IN-2 FATP1Human0.43Acyl-CoA Synthetase Activity[5]
Mouse0.39Acyl-CoA Synthetase Activity[5]
Lipofermata FATP2Human (Caco-2 cells)4.84Fatty Acid Uptake (C1-BODIPY-C12)
Human (HepG2 cells)~3-6Fatty Acid Uptake (C1-BODIPY-C12)
Mouse (C2C12 cells)~3-6Fatty Acid Uptake (C1-BODIPY-C12)
Rat (INS-1E cells)~3-6Fatty Acid Uptake (C1-BODIPY-C12)
Human (Adipocytes)39Fatty Acid Uptake (C1-BODIPY-C12)
Grassofermata FATP2Human (HepG2 cells)8-11Fatty Acid Uptake (C1-BODIPY-C12)[5]
Human (Caco-2 cells)8-11Fatty Acid Uptake (C1-BODIPY-C12)[5]
Rat (INS-1E cells)8.3Fatty Acid Uptake (C1-BODIPY-C12)[5]
Mouse (C2C12 cells)10.6Fatty Acid Uptake (C1-BODIPY-C12)[5]
Human (Adipocytes)58.2Fatty Acid Uptake (C1-BODIPY-C12)[5]

Pharmacokinetic Properties of this compound

ParameterValueSpeciesDosageReference
Cmax5.5 µg/mLMouse10 mg/kg (p.o.)[4]
Tmax0.33 hoursMouse10 mg/kg (p.o.)[4]
AUC36 µg·h/mLMouse10 mg/kg (p.o.)[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.

FATP1_Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to Akt Akt/PKB PIP3->Akt FATP1_translocation FATP1 Translocation Akt->FATP1_translocation stimulates Intracellular_Vesicles Intracellular Vesicles (containing FATP1 and GLUT4) Intracellular_Vesicles->FATP1_translocation Plasma_Membrane Plasma Membrane FATP1_translocation->Plasma_Membrane to Fatty_Acid_Uptake Fatty Acid Uptake Plasma_Membrane->Fatty_Acid_Uptake enables FATP1_IN_1 This compound FATP1_IN_1->Fatty_Acid_Uptake inhibits

Caption: Insulin signaling pathway leading to FATP1-mediated fatty acid uptake.

FATP_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Acyl_CoA_Assay Acyl-CoA Synthetase Assay (Radiometric or Fluorometric) Cell_Lines Select Cell Lines (e.g., HepG2, C2C12, 3T3-L1) Acyl_CoA_Assay->Cell_Lines Inform selection FA_Uptake_Assay Fatty Acid Uptake Assay (e.g., BODIPY-FA) FA_Uptake_Assay->Cell_Lines Inform selection Inhibitor_Treatment Treat with Inhibitor Cell_Lines->Inhibitor_Treatment Measure_Uptake Measure Fatty Acid Uptake Inhibitor_Treatment->Measure_Uptake Animal_Model Animal Model (e.g., Mouse) Measure_Uptake->Animal_Model Lead to Inhibitor_Admin Administer Inhibitor (p.o., i.p.) Animal_Model->Inhibitor_Admin PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Inhibitor_Admin->PK_PD_Analysis

Caption: General experimental workflow for evaluating FATP inhibitors.

Detailed Experimental Protocols

1. Acyl-CoA Synthetase Activity Assay (Radiometric)

This assay measures the enzymatic activity of FATPs by quantifying the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.

  • Materials:

    • Cell lysates or purified FATP enzyme.

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA.

    • ATP solution (100 mM).

    • Coenzyme A (CoA) solution (10 mM).

    • [14C]-labeled long-chain fatty acid (e.g., [14C]oleic acid) complexed to fatty acid-free BSA.

    • Scintillation cocktail.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, and CoA.

    • Add the cell lysate or purified enzyme to the reaction mixture.

    • Initiate the reaction by adding the [14C]-labeled fatty acid substrate.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an extraction solvent (e.g., Dole's reagent: isopropanol/heptane/1M H2SO4).

    • Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA will be in the aqueous phase.

    • Quantify the radioactivity in the aqueous phase using a scintillation counter.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

2. Fatty Acid Uptake Assay (BODIPY-Fatty Acid Based)

This assay utilizes a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) to measure its uptake into live cells.

  • Materials:

    • Cultured cells in a multi-well plate (e.g., 96-well).

    • BODIPY-labeled fatty acid (e.g., C1-BODIPY-C12).

    • Fatty acid-free Bovine Serum Albumin (BSA).

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

    • Fluorescence plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Wash the cells with HBSS to remove serum.

    • Prepare a working solution of BODIPY-fatty acid complexed with fatty acid-free BSA in HBSS.

    • For inhibitor studies, pre-incubate the cells with the inhibitor in HBSS for a desired period (e.g., 30-60 minutes).

    • Add the BODIPY-fatty acid working solution to the cells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY-FL) over time (kinetic measurement) or at a fixed endpoint.

    • The increase in fluorescence inside the cells corresponds to fatty acid uptake.

Conclusion

This compound stands out as a highly potent inhibitor of human FATP1, with demonstrated in vivo activity in mice.[4] Its mechanism of action through the inhibition of acyl-CoA synthetase activity is a key feature.[4] In comparison, Lipofermata and Grassofermata are effective inhibitors of FATP2, with potencies in the low micromolar range in various cell lines.[5] The choice of inhibitor will largely depend on the specific FATP isoform being targeted and the biological system under investigation. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to design and execute their studies in the dynamic field of metabolic inhibition. Further research, particularly head-to-head comparative studies and isoform selectivity profiling, will be crucial in delineating the full therapeutic potential of these promising metabolic inhibitors.

References

Assessing the In Vivo Efficacy of FATP1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of FATP1-IN-1, a potent inhibitor of Fatty Acid Transport Protein 1 (FATP1), with its analogue, FATP1-IN-2. FATP1 is a key protein involved in the transport of long-chain fatty acids into cells and is a promising therapeutic target for metabolic diseases and cancer. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.

Comparative Analysis of FATP1 Inhibitors

This compound (also known as compound 5k) and FATP1-IN-2 (compound 12a) are both arylpiperazine derivatives designed to inhibit the acyl-CoA synthetase activity of FATP1.[1][2] While both compounds show potent inhibition of FATP1, their pharmacokinetic profiles and in vivo effects on lipid metabolism show notable differences.

In Vitro Potency

This compound demonstrates high potency against both human and mouse FATP1.

CompoundTargetIC50 (μM)
This compound (5k) human FATP10.046
mouse FATP10.60
FATP1-IN-2 (12a) human FATP10.43
mouse FATP10.39

Table 1: In vitro inhibitory activity of this compound and FATP1-IN-2 against human and mouse FATP1.[3][4][5]

In Vivo Pharmacokinetics in Mice

Following oral administration, both compounds were evaluated for their pharmacokinetic properties in mice.

CompoundDose (mg/kg, p.o.)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)
This compound (5k) 105.50.3336
FATP1-IN-2 (12a) 10> IC50 value--

Table 2: Pharmacokinetic parameters of this compound and FATP1-IN-2 in mice after a single oral dose.[3][5] The maximum concentration (Cmax) of FATP1-IN-2 was confirmed to be above its mouse IC50 value.[5]

In Vivo Efficacy: Triglyceride Accumulation

To assess their in vivo efficacy, the effect of long-term administration of these inhibitors on triglyceride (TG) accumulation in the liver, white gastrocnemius muscle, and soleus muscle was investigated in mice.

CompoundDose (mg/kg, p.o., 4 weeks)Change in Liver TGChange in White Gastrocnemius TGChange in Soleus TG
This compound (5k) 3, 10, 30Not reportedNot reportedNot reported
FATP1-IN-2 (12a) 3, 10, 30No changeNo changeNo change

Table 3: Effect of 4-week oral administration of FATP1-IN-2 on tissue triglyceride content in mice.[5] The study by Matsufuji et al. (2013) described the in vivo evaluation of triglyceride accumulation for both compounds, but quantitative data for this compound was not provided in the available abstracts.[1] For FATP1-IN-2, no significant changes in triglyceride content were observed in the examined tissues at any of the tested doses.[5]

Signaling Pathways and Experimental Workflows

To understand the context of FATP1 inhibition, the following diagrams illustrate the FATP1 signaling pathway and a general workflow for evaluating FATP1 inhibitors in vivo.

FATP1_Signaling_Pathway Extracellular Extracellular Space Intracellular Intracellular Space LCFA Long-Chain Fatty Acids FATP1_pm FATP1 LCFA->FATP1_pm Transport Acyl_CoA Fatty Acyl-CoA FATP1_pm->Acyl_CoA Acyl-CoA Synthetase Activity Metabolism Lipid Synthesis & Beta-Oxidation Acyl_CoA->Metabolism Insulin Insulin IR Insulin Receptor Insulin->IR Signaling Insulin Signaling Cascade IR->Signaling FATP1_vesicle FATP1 Vesicle Signaling->FATP1_vesicle FATP1_vesicle->FATP1_pm FATP1_IN_1 This compound FATP1_IN_1->FATP1_pm Inhibition Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 Mice) start->animal_model inhibitor_prep Prepare FATP1 Inhibitor (this compound or Alternative) animal_model->inhibitor_prep dosing Administer Inhibitor (e.g., Oral Gavage) inhibitor_prep->dosing monitoring Monitor Animal Health & Body Weight dosing->monitoring tissue_collection Collect Tissues (Liver, Muscle) monitoring->tissue_collection tg_assay Measure Triglyceride Content tissue_collection->tg_assay data_analysis Analyze and Compare Data tg_assay->data_analysis end End data_analysis->end

References

FATP1-IN-1: A Tool for the Validation of Fatty Acid Transport Protein 1 as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

Fatty Acid Transport Protein 1 (FATP1), a key player in cellular long-chain fatty acid (LCFA) uptake, has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1] The validation of FATP1 as a drug target hinges on the availability of specific and potent inhibitors. FATP1-IN-1 is a small molecule inhibitor developed for this purpose. This guide provides a comprehensive comparison of this compound with other validation tools, supported by experimental data and detailed protocols to aid researchers in their evaluation of FATP1.

Comparative Analysis of FATP1 Inhibitors

The primary tool for the chemical validation of a drug target is a potent and specific inhibitor. This compound and a related compound, FATP1-IN-2, have been developed as such tools.[2][3] Their performance characteristics are summarized below.

CompoundTargetIC50 (Human)IC50 (Mouse)Key Pharmacokinetic Parameters (Mouse, 10 mg/kg p.o.)Reference
This compound FATP1 Acyl-CoA Synthetase Activity0.046 µM0.60 µMCmax: 5.5 µg/mL, AUC: 36 µg·h/mL, Tmax: 0.33 h[4]
FATP1-IN-2 FATP1 Acyl-CoA Synthetase Activity0.43 µM0.39 µMCmax above the mouse IC50 value[3]

Table 1: In Vitro Potency and Pharmacokinetic Profile of FATP1 Inhibitors. This table provides a side-by-side comparison of the inhibitory potency and in vivo pharmacokinetic properties of this compound and FATP1-IN-2.

The Role of FATP1 in Cellular Metabolism and Disease

FATP1 is an integral membrane protein that facilitates the uptake of LCFAs into cells.[5] Its activity is particularly important in insulin-sensitive tissues like adipose tissue and skeletal muscle.[1] Insulin promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing LCFA uptake.[1][6] This mechanism is analogous to the insulin-regulated trafficking of the glucose transporter GLUT4.

Studies using FATP1 knockout mice have been instrumental in validating its role as a drug target. These mice are protected from diet-induced obesity and insulin resistance, highlighting the therapeutic potential of inhibiting FATP1.[1][5] The inhibition of FATP1 is expected to reduce the intracellular accumulation of lipid metabolites that contribute to insulin resistance.[5]

Below is a diagram illustrating the insulin signaling pathway that leads to FATP1-mediated fatty acid uptake.

FATP1_Signaling_Pathway Insulin Signaling and FATP1 Translocation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates FATP1_Vesicle Intracellular Vesicle with FATP1 Akt->FATP1_Vesicle Promotes Translocation FATP1_PM FATP1 at Plasma Membrane FATP1_Vesicle->FATP1_PM Fatty_Acyl_CoA Fatty Acyl-CoA FATP1_PM->Fatty_Acyl_CoA Acyl-CoA Synthetase Activity Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->FATP1_PM Uptake Metabolism Intracellular Metabolism Fatty_Acyl_CoA->Metabolism

Caption: Insulin signaling pathway leading to FATP1 translocation and fatty acid uptake.

Experimental Protocols for FATP1 Inhibition Analysis

Validating FATP1 as a drug target with this compound requires robust and reproducible experimental protocols. Below are methodologies for key experiments.

In Vitro FATP1 Acyl-CoA Synthetase Activity Assay

This assay measures the enzymatic activity of FATP1, which is coupled to fatty acid transport. This compound has been shown to inhibit this activity.[4]

Principle: The assay quantifies the FATP1-mediated conversion of a fatty acid to its acyl-CoA derivative in the presence of ATP and Coenzyme A. The activity can be measured using radiolabeled fatty acids or by detecting the consumption of ATP.

Protocol:

  • Enzyme Source: Recombinant human or mouse FATP1 can be used.[4]

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A, and a long-chain fatty acid substrate (e.g., [14C]oleic acid).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation: Start the reaction by adding the FATP1 enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination: Stop the reaction, for example, by adding a solution to precipitate the protein.

  • Detection: Quantify the amount of radiolabeled fatty acyl-CoA formed using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.

Cellular Fatty Acid Uptake Assay

This assay measures the ability of cells to take up long-chain fatty acids from the extracellular environment, a process facilitated by FATP1.

Principle: Cells are incubated with a labeled fatty acid (e.g., fluorescently tagged or radiolabeled), and the amount of label incorporated into the cells is quantified. Inhibition of FATP1 by this compound is expected to reduce fatty acid uptake.

Protocol using Fluorescent Fatty Acid Analogs:

  • Cell Culture: Plate cells expressing FATP1 (e.g., 3T3-L1 adipocytes) in a 96-well plate.[7]

  • Serum Starvation: Before the assay, serum-starve the cells to reduce basal fatty acid uptake.[1][7]

  • Inhibitor Pre-incubation: Treat the cells with different concentrations of this compound or a vehicle control for a defined period.

  • Uptake Reaction: Add a fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid) to the cells.[8][9]

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.[1]

  • Washing: Rapidly wash the cells with a cold stop solution containing a high concentration of unlabeled fatty acids to remove extracellular probe.

  • Detection: Measure the intracellular fluorescence using a fluorescence plate reader.[7]

  • Data Analysis: Determine the effect of this compound on fatty acid uptake and calculate the IC50 if applicable.

Experimental Workflow for FATP1 Target Validation

A logical workflow is crucial for the successful validation of FATP1 as a drug target using this compound.

FATP1_Validation_Workflow Experimental Workflow for FATP1 Target Validation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (Acyl-CoA Synthetase Activity) IC50 Determination Cellular_Assay Cellular Fatty Acid Uptake Assay (e.g., 3T3-L1 adipocytes) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity Selectivity_Panel Selectivity Profiling (vs. other FATPs, ACSLs) Cellular_Assay->Selectivity_Panel Assess Specificity PK_Studies Pharmacokinetic Studies in Mice (Cmax, AUC, Tmax) Selectivity_Panel->PK_Studies Proceed if Potent & Selective Efficacy_Studies Efficacy Studies in Disease Models (e.g., Diet-Induced Obesity) PK_Studies->Efficacy_Studies Inform Dose Selection Target_Engagement Target Engagement/ Pharmacodynamic Studies Efficacy_Studies->Target_Engagement Confirm Mechanism of Action

Caption: A general workflow for the validation of FATP1 as a drug target using a small molecule inhibitor.

Conclusion

This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of FATP1. Its ability to inhibit the acyl-CoA synthetase activity of FATP1 provides a direct mechanism to modulate fatty acid uptake.[4] When used in conjunction with genetic models, such as FATP1 knockout mice, this compound can be a powerful tool to dissect the intricate role of FATP1 in metabolic regulation. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate FATP1 as a therapeutic target for metabolic diseases. The data presented on this compound and its comparators will aid in the design and interpretation of these critical validation studies.

References

Independent Verification of FATP1-IN-1's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FATP1-IN-1, a known inhibitor of Fatty Acid Transport Protein 1 (FATP1), with an alternative inhibitor, FATP1-IN-2. It includes a summary of their reported inhibitory activities, detailed experimental protocols for verifying their mode of action, and an overview of the FATP1 signaling pathway. This information is intended to assist researchers in designing and interpreting experiments aimed at validating and comparing the efficacy and mechanism of these compounds.

Comparative Analysis of FATP1 Inhibitors

This compound and FATP1-IN-2 are both reported to inhibit the acyl-CoA synthetase activity of FATP1, a key function of the protein in fatty acid metabolism. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against human and mouse FATP1.

CompoundTarget SpeciesIC50 (µM)Reference
This compound Human FATP10.046[1][2]
Mouse FATP10.60[1][2]
FATP1-IN-2 Human FATP10.43[3]
Mouse FATP10.39[3]

Note: The provided IC50 values are from different sources and may have been determined under varying experimental conditions. A direct, head-to-head comparative study under identical conditions is necessary for a definitive assessment of their relative potencies.

Experimental Protocols

To independently verify the mode of action of this compound and compare it with other inhibitors, two key experiments are recommended: an Acyl-CoA Synthetase Activity Assay to confirm direct inhibition of FATP1's enzymatic function, and a Cellular Fatty Acid Uptake Assay to assess the functional consequence of this inhibition in a cellular context.

Acyl-CoA Synthetase Activity Assay (Fluorometric)

This assay directly measures the acyl-CoA synthetase activity of FATP1 and its inhibition by compounds like this compound. The protocol is adapted from commercially available fluorometric assay kits.[4][5][6]

Principle: The assay measures the production of acyl-CoA, which is then used in a series of enzymatic reactions to generate a fluorescent product. The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

Materials:

  • Purified or recombinant FATP1 enzyme

  • This compound and other test inhibitors

  • Acyl-CoA Synthetase Assay Kit (containing assay buffer, substrate, enzyme mix, converter, developer, and a fluorescent probe)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized components.

  • Sample Preparation:

    • Prepare a working solution of the FATP1 enzyme in assay buffer.

    • Prepare a serial dilution of this compound and other test inhibitors in assay buffer.

  • Assay Reaction:

    • To the wells of the 96-well plate, add the assay buffer, FATP1 enzyme, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding the substrate (e.g., a long-chain fatty acid) and the reaction mixture provided in the kit (enzyme mix, converter, developer, and probe).

    • Immediately place the plate in the microplate reader.

  • Measurement:

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Fatty Acid Uptake Assay

This assay measures the ability of cells to take up long-chain fatty acids from the extracellular environment, a process facilitated by FATP1. Inhibition of FATP1 is expected to reduce this uptake.

Principle: Cells are incubated with a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12). The amount of fluorescence incorporated into the cells is a measure of fatty acid uptake.

Materials:

  • Cell line expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1)

  • This compound and other test inhibitors

  • Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other test inhibitors in serum-free medium for a specified time (e.g., 1-2 hours).

  • Fatty Acid Uptake:

    • Remove the inhibitor-containing medium.

    • Add the fluorescently labeled fatty acid analog to the cells and incubate for a short period (e.g., 5-15 minutes).

  • Washing:

    • Remove the fatty acid-containing medium and wash the cells several times with ice-cold PBS to remove any unbound fluorescent probe.

  • Measurement:

    • Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader.

  • Data Analysis:

    • Quantify the fluorescence intensity for each inhibitor concentration.

    • Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value for the inhibition of fatty acid uptake.

FATP1 Signaling and Mode of Action

FATP1 is an integral membrane protein that facilitates the transport of long-chain fatty acids across the plasma membrane. Its function is tightly linked to its intrinsic acyl-CoA synthetase activity, which is believed to "trap" the fatty acid inside the cell by converting it to its acyl-CoA derivative, thereby maintaining a favorable concentration gradient for further uptake.

The activity of FATP1 is notably regulated by insulin signaling. In response to insulin, FATP1 translocates from intracellular compartments to the plasma membrane, increasing the cell's capacity for fatty acid uptake. This process is crucial for tissues like adipose and muscle in managing lipid homeostasis.

Below is a diagram illustrating the proposed signaling pathway involving FATP1 and the inhibitory action of this compound.

FATP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds LCFA Long-Chain Fatty Acid FATP1_PM FATP1 LCFA->FATP1_PM Transport IRS IRS Insulin_Receptor->IRS Activates LCFA_CoA Long-Chain Fatty Acyl-CoA FATP1_PM->LCFA_CoA Acyl-CoA Synthetase Activity PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates FATP1_Vesicle FATP1 Vesicle Akt->FATP1_Vesicle Promotes Translocation FATP1_Vesicle->FATP1_PM Metabolism Downstream Metabolism LCFA_CoA->Metabolism FATP1_IN_1 This compound FATP1_IN_1->FATP1_PM Inhibits

Caption: FATP1 signaling and inhibition by this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of FATP1's acyl-CoA synthetase activity. The provided experimental protocols offer a framework for the independent verification of its mode of action and for its comparison with other inhibitors like FATP1-IN-2. The key to a robust comparison lies in conducting these assays side-by-side under identical experimental conditions.

Future research should focus on direct comparative studies to elucidate the relative potency, specificity, and potential off-target effects of different FATP1 inhibitors. Such studies are crucial for the selection of the most suitable chemical probes for investigating the physiological and pathological roles of FATP1 and for the development of novel therapeutics targeting fatty acid metabolism.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for FATP1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the safe handling and proper disposal of FATP1-IN-1, a fatty acid transport protein 1 (FATP1) inhibitor. Adherence to these procedures is essential to ensure laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures must be implemented during handling to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing, such as a lab coat
Respiratory Suitable respirator if dust or aerosols are generated

Data derived from the this compound Safety Data Sheet.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions[1].

  • Ensure an accessible safety shower and eye wash station are nearby[1].

Handling Procedures:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash hands thoroughly after handling[1].

  • Avoid the formation of dust and aerosols[1].

II. This compound Disposal Workflow

Proper disposal of this compound and its containers is crucial to prevent environmental harm. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant"[1].

cluster_0 Step 1: Segregation cluster_1 Step 2: Collection cluster_2 Step 3: Storage (Temporary) cluster_3 Step 4: Disposal A Unused this compound (Solid or Solution) C Labelled, sealed, and non-reactive 'Hazardous Chemical Waste' container A->C Transfer directly B Contaminated Labware (e.g., pipette tips, tubes, gloves) B->C Place inside D Designated, secure, and well-ventilated waste accumulation area C->D Store securely E Arrange for pickup by an approved chemical waste disposal service D->E Schedule pickup

Caption: Workflow for the proper disposal of this compound waste.

III. Step-by-Step Disposal Protocol

  • Segregate Waste:

    • Unused Product: Any remaining solid this compound or solutions should be treated as hazardous waste. Do not attempt to neutralize or dispose of it down the drain.

    • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated and disposed of as hazardous waste.

  • Collect Waste:

    • Use a designated, leak-proof, and clearly labeled "Hazardous Chemical Waste" container.

    • Ensure the container is made of a material compatible with the solvents used for this compound solutions (e.g., DMSO).

    • Keep the waste container securely sealed when not in use.

  • Manage Spills:

    • In the event of a spill, collect the spillage immediately[1].

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

    • Clean the spill area thoroughly.

  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

IV. Chemical and Physical Properties Summary

PropertyValue
Molecular Formula C₁₈H₂₂FN₅OS
Molecular Weight 375.46 g/mol
Appearance A solid powder
Storage (Powder) -20°C for the long term
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[2]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[1]
Decomposition May decompose and emit toxic fumes under fire conditions[1]

This data is compiled from various supplier safety data sheets.[1][3][4]

V. Logical Relationship for Safe Disposal Decision-Making

A Is this compound or contaminated material to be discarded? B Segregate as Hazardous Waste A->B Yes C Follow standard lab practice A->C No D Is it a spill? B->D D->B No E Contain and collect spillage for disposal D->E Yes

Caption: Decision-making process for handling this compound waste.

References

Personal protective equipment for handling FATP1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the fatty acid transport protein 1 (FATP1) inhibitor, FATP1-IN-1. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Chemical and Physical Properties

This compound is a potent inhibitor of FATP1, with IC50 values of 0.046 μM and 0.60 μM for human and mouse recombinant acyl-CoA synthetase activity, respectively.[1][2] Its molecular formula is C18H22FN5OS, and it has a molecular weight of 375.46.[3][4]

PropertyValueReference
Molecular Formula C18H22FN5OS[3][4]
Molecular Weight 375.46[3][4]
CAS Number 1431945-95-7[3][4]
Appearance Powder[4][5]
Solubility DMSO: 56.2 - 62.5 mg/mL (149.8 - 166.46 mM)[2][6][7]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific RecommendationsReference
Eye Protection Safety goggles with side-shields.[3]
Hand Protection Protective gloves.[3]
Skin and Body Protection Impervious clothing.[3]
Respiratory Protection A suitable respirator should be used.[3]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is crucial for safety and research integrity.

Handling and Storage
  • Handling: Avoid inhalation and contact with eyes and skin.[3] The formation of dust and aerosols should be avoided.[3] Use only in areas with appropriate exhaust ventilation.[3] Do not eat, drink, or smoke when using this product.[3] Wash skin thoroughly after handling.[3]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[3] Protect from direct sunlight and sources of ignition.[3] Store the powder form at -20°C and solutions in a solvent at -80°C.[3] Stock solutions at -80°C are stable for up to 6 months, while those at -20°C should be used within one month.[1][6]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3]

  • Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water, separating eyelids with fingers.[3] Promptly call a physician.[3]

  • Skin Contact: Rinse skin thoroughly with large amounts of water.[3] Remove contaminated clothing and shoes and call a physician.[3]

  • Inhalation: Immediately move the individual to fresh air.[3]

Spill and Disposal Procedures
  • Spill Response: In case of a spill, use full personal protective equipment and ensure adequate ventilation.[3] Evacuate personnel to safe areas.[3] Prevent further leakage or spillage if it is safe to do so.[3] Keep the product away from drains and water courses.[3] Absorb solutions with a liquid-binding material like diatomite.[3] Decontaminate surfaces by scrubbing with alcohol.[3] Collect all spillage.[3]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

FATP1_IN_1_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Don PPE: - Safety Goggles - Gloves - Lab Coat b Prepare well-ventilated workspace (e.g., fume hood) a->b c Retrieve this compound from -20°C (powder) or -80°C (solution) storage b->c d Allow to equilibrate to room temperature c->d e Weigh powder or measure solution d->e f Prepare stock solutions (e.g., in DMSO) e->f g Perform experiment f->g h Decontaminate workspace and equipment with alcohol g->h i Collect all waste (solid and liquid) h->i j Dispose of waste in approved hazardous waste container i->j k Remove and dispose of PPE properly j->k l Wash hands thoroughly k->l

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.